(Arg)9 TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQPDCDNEZIVKJ-MXIXLHBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H111F3N36O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (Arg)9 TFA: A Cell-Penetrating and Neuroprotective Peptide
(Arg)9 TFA , also known as Nona-L-arginine TFA, is a synthetic, cell-penetrating peptide (CPP) composed of nine consecutive L-arginine residues, with trifluoroacetic acid (TFA) as a counter-ion. This cationic peptide has garnered significant interest within the scientific community, particularly in the fields of drug delivery and neuroprotection, owing to its remarkable ability to traverse cellular membranes and exert intrinsic biological effects. This guide provides a comprehensive technical overview of this compound, including its core functions, underlying mechanisms, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Core Functions and Mechanisms of Action
The primary function of this compound lies in its capacity as a molecular transporter. The high density of positively charged guanidinium (B1211019) groups in the arginine side chains facilitates electrostatic interactions with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans. This interaction is a critical initiating step for cellular internalization.[1][2]
The prevailing mechanism of uptake is endocytosis , a process where the cell engulfs the peptide, often along with its associated cargo.[1][3][4] Once inside the cell, the peptide-cargo complex is enclosed within endosomes. For the cargo to exert its biological effect, it must escape these vesicles and reach the cytosol. The precise mechanism of endosomal escape is still under investigation but is thought to involve the high positive charge of the polyarginine chain, which can destabilize the endosomal membrane.[3][5][6]
Beyond its role as a delivery vehicle, this compound exhibits intrinsic neuroprotective properties .[7] In models of neuronal injury, such as glutamate-induced excitotoxicity, (Arg)9 has been shown to reduce neuronal cell death.[7] The proposed mechanism for this neuroprotection involves the peptide's ability to modulate intracellular calcium influx.[7][8] By reducing the excessive calcium entry that triggers excitotoxic cascades, (Arg)9 helps to preserve neuronal integrity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound and related polyarginine peptides.
| Parameter | Value | Model System | Reference(s) |
| Neuroprotection | |||
| IC50 (Glutamic Acid Model) | 0.78 µM | Primary cortical neuronal cultures | [9] |
| IC50 (Kainic Acid Model) | 0.81 µM | Primary cortical neuronal cultures | [9] |
| IC50 (In Vitro Ischemia) | 6.0 µM | Primary cortical neuronal cultures | [9] |
| Cellular Uptake | |||
| Dodecanoyl-[R5] vs. Control | ~13.7-fold higher cellular uptake | Human ovarian cancer cells (SK-OV-3) | [3] |
| Dodecanoyl-(R5) vs. Control | ~10.2-fold higher cellular uptake | Human ovarian cancer cells (SK-OV-3) | [3] |
| Cytotoxicity | |||
| Dodecanoyl-[R5] & [R6] | ~20% toxicity at 25 µM | CCRF-CEM cells (24h incubation) | [10] |
| Dodecanoyl-(R5) & [R5] | <20% toxicity at 100 µM | CCRF-CEM cells (24h incubation) | [10] |
| Polyarginine (5, 7, 9, 11) | Negligible cytotoxicity up to 1 mg/mL | A549 cells | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of (Arg)9 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each of the nine arginine residues.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the freshly prepared cleavage cocktail to the resin and react for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.[12][13]
-
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol describes a method to quantify the cellular uptake of a fluorescently labeled (Arg)9 peptide.
Materials:
-
Fluorescently labeled (Arg)9 (e.g., FAM-(Arg)9)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare solutions of fluorescently labeled (Arg)9 at various concentrations in serum-free medium.
-
Aspirate the culture medium from the wells and wash the cells once with PBS.
-
Add the peptide solutions to the wells and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Washing:
-
After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any peptide adsorbed to the cell surface.
-
Detach the cells using trypsin-EDTA.
-
-
Flow Cytometry Analysis:
Protocol 3: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)
This protocol details a method to assess the neuroprotective effect of (Arg)9 against glutamate-induced neuronal death.
Materials:
-
Primary cortical neuronal cultures
-
This compound
-
Glutamic acid
-
Neurobasal medium supplemented with B27
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture primary cortical neurons in a 96-well plate.
-
Peptide Pre-treatment:
-
Prepare solutions of this compound at various concentrations in the culture medium.
-
Treat the neuronal cultures with the (Arg)9 solutions for a specified pre-incubation time (e.g., 10 minutes to 1 hour) before the glutamate (B1630785) insult.
-
-
Glutamate Insult:
-
Add glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM).
-
Incubate for a defined period (e.g., 20 minutes to 1 hour).
-
-
Washout and Recovery:
-
Remove the glutamate-containing medium and wash the cells gently with fresh medium.
-
Add fresh culture medium and return the plate to the incubator for a recovery period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Measure cell death by quantifying the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to untreated and glutamate-only treated controls.[9]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arginine topology controls escape of miniature proteins from early endosomes to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neuroprotective peptides fused to arginine-rich cell penetrating peptides: Neuroprotective mechanism likely mediated by peptide endocytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
(Arg)9 TFA: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9 Trifluoroacetate (B77799) ((Arg)9 TFA), a nona-arginine (B115151) peptide coupled with a trifluoroacetate salt, is a prominent member of the cell-penetrating peptide (CPP) family.[1][2] CPPs are a class of short peptides capable of traversing cellular membranes, a feature that makes them invaluable as vectors for the intracellular delivery of a wide array of cargo molecules, including small molecules, proteins, and nucleic acids.[3][4] The cationic nature of (Arg)9, conferred by its nine guanidinium-rich arginine residues, is crucial for its cell-penetrating capabilities.[3] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their characterization, and a visualization of its cellular uptake mechanism.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers. These properties are critical for its handling, formulation, and application in various experimental settings.
General Properties
| Property | Value | Source |
| Chemical Formula | C56H111F3N36O12 | [5] |
| Molecular Weight | 1537.7 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | ≥95% | [6] |
| Counterion | Trifluoroacetic Acid (TFA) | [4] |
| Storage | Lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. | [2] |
Solubility
| Solvent | Solubility | Source |
| DMSO | Slightly soluble | [6] |
| PBS (pH 7.2) | 5 mg/ml | [6] |
Note: The trifluoroacetate salt generally enhances the solubility of peptides in aqueous solutions.[7]
Biological Activity
| Parameter | Value | Model System | Source |
| IC50 (Neuroprotection) | 0.78 μM | Glutamic acid model | [1][2] |
| IC50 (Neuroprotection) | 0.81 μM | Kainic acid model | [1] |
| IC50 (Neuroprotection) | 6 μM | In vitro ischemia | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of this compound. The following sections outline protocols for key experiments.
Determination of Solubility
This protocol outlines a method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, PBS)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of vials with a known volume of the solvent.
-
Add increasing amounts of this compound powder to each vial.
-
Vortex the vials vigorously for 2 minutes to facilitate dissolution.
-
Allow the solutions to equilibrate at a controlled temperature (e.g., 25°C) for 1 hour.
-
Centrifuge the vials at 10,000 x g for 10 minutes to pellet any undissolved peptide.
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains Trp or Tyr, which (Arg)9 does not, so an alternative is a colorimetric assay like the Bradford assay after establishing a standard curve) or by reverse-phase HPLC with a standard curve.
-
The solubility is defined as the highest concentration at which the peptide remains fully dissolved.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for assessing the purity of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase A to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. The exact gradient may need to be optimized.
-
-
Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Record the chromatogram.
-
The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
-
Neuroprotective Activity Assay (Glutamate-Induced Excitotoxicity Model)
This protocol details an in vitro assay to evaluate the neuroprotective effects of this compound against glutamate-induced neuronal cell death.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., HT-22)
-
Neurobasal medium supplemented with B27
-
This compound
-
Glutamic acid
-
Cell viability assay reagent (e.g., MTT, MTS, or AlamarBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Peptide Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 1-2 hours) before glutamate (B1630785) exposure.
-
Glutamate Exposure: Induce excitotoxicity by adding a final concentration of glutamic acid (e.g., 5-10 mM) to the cell culture medium. Include control wells with no peptide and no glutamate, and wells with glutamate only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that provides 50% protection against glutamate-induced cell death, can be determined by plotting cell viability against peptide concentration.
Cellular Uptake Mechanism
This compound, like other polyarginine peptides, enters cells primarily through a mechanism involving electrostatic interactions with the cell surface followed by endocytosis. The positively charged guanidinium (B1211019) groups of the arginine residues interact with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell membrane. This interaction is believed to induce endocytosis, leading to the internalization of the peptide and its associated cargo.
Caption: Cellular uptake mechanism of this compound.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, from initial synthesis to functional assessment.
Caption: Logical workflow for this compound characterization.
References
- 1. Elucidating cell-penetrating peptide mechanisms of action for membrane interaction, cellular uptake, and translocation utilizing the hydrophobic counter-anion pyrenebutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of (Arg)₉ TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Nona-L-arginine trifluoroacetate (B77799) ((Arg)₉ TFA), a widely used cell-penetrating peptide. Understanding these physicochemical properties is critical for its effective use in research and therapeutic applications, ensuring accurate dosage, formulation, and storage.
Solubility Profile
(Arg)₉ is a highly cationic peptide due to the presence of nine guanidinium (B1211019) groups from the arginine residues. Its solubility is significantly influenced by the solvent, pH, and the presence of counter-ions like trifluoroacetate (TFA). The TFA salt form generally enhances the solubility of peptides in aqueous solutions[1].
General Solubility Guidelines
As a basic peptide with a high positive net charge, (Arg)₉ TFA exhibits good solubility in aqueous solutions. For basic peptides, the recommended initial solvent is sterile, distilled water or a phosphate-buffered saline (PBS) solution[2][3]. If solubility is limited, the addition of a small amount of a dilute acidic solution, such as 10% acetic acid, can facilitate dissolution[2][4].
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for (Arg)₉ TFA in various solvents.
| Solvent/Buffer | Concentration | Observations | Reference |
| Water (H₂O) | ≥ 100 mg/mL | Readily soluble. | [5][6] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 5 mg/mL | Soluble. | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | - | |
| Acetonitrile (B52724) (ACN) | - | Expected to be soluble, often used in mobile phases for HPLC analysis. | [7] |
| Methanol (B129727) (MeOH) | - | Expected to be soluble. | [7] |
Note: The solubility of L-arginine has been systematically studied in various mono-solvents, with the highest solubility observed in water, followed by methanol and ethanol[8]. While not directly transferable to the nona-arginine (B115151) peptide, this provides a general indication of solvent suitability.
Stability Profile
The stability of (Arg)₉ TFA is crucial for its storage and handling to prevent degradation and loss of activity. Stability is influenced by temperature, pH, and the physical state of the peptide (lyophilized or in solution).
Storage Recommendations
For long-term storage, (Arg)₉ TFA should be kept in its lyophilized form at low temperatures. Once reconstituted in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -80°C | 2 years | [6] |
| Lyophilized Powder | -20°C | 1 year | [6] |
| In Solvent | -80°C | 6 months | [6] |
| In Solvent | -20°C | 1 month | [6] |
Degradation Pathways
Peptides rich in arginine can be susceptible to several degradation pathways:
-
Hydrolysis: The guanidinium group of arginine can undergo hydrolysis to form ornithine and urea. This process can be accelerated by enzymatic activity.
-
Oxidation: The arginine side chain is susceptible to oxidation, which can lead to various degradation products. Peptides containing residues like Cys, Met, or Trp are particularly prone to oxidation, and the use of oxygen-free buffers is recommended for their storage[4].
-
Pyroglutamate Formation: While not directly involving arginine, if glutamine is at the N-terminus, it can cyclize to form pyroglutamic acid.
-
Deamidation: Asparagine and glutamine residues are prone to deamidation, which can be influenced by pH and temperature.
Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradation products and establish the intrinsic stability of the (Arg)₉ TFA molecule[9].
Experimental Protocols
Protocol for Determining Peptide Solubility
This protocol provides a general guideline for determining the solubility of (Arg)₉ TFA in a specific solvent.
-
Preparation:
-
Allow the lyophilized (Arg)₉ TFA to equilibrate to room temperature before opening the vial.
-
Weigh a small, accurate amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
-
Initial Solubilization Attempt:
-
Add a calculated volume of the primary solvent (e.g., sterile water) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the peptide does not fully dissolve, sonicate the sample for 10-15 minutes in a water bath sonicator.
-
-
Incremental Solubilization:
-
If the peptide remains insoluble, add small increments of a co-solvent. For the basic (Arg)₉ peptide, a dilute acid like 10% acetic acid can be added dropwise while vortexing between additions.
-
For hydrophobic peptides, organic solvents like DMSO or acetonitrile can be used as co-solvents.
-
-
Observation and Quantification:
-
Visually inspect the solution for any particulate matter. A fully solubilized peptide will result in a clear solution.
-
To determine the maximum solubility, prepare a saturated solution and quantify the concentration of the dissolved peptide using a suitable analytical method such as UV-Vis spectroscopy at 210-220 nm or a quantitative amino acid analysis.
-
Protocol for Assessing Peptide Stability by RP-HPLC
This protocol outlines a method for evaluating the stability of (Arg)₉ TFA under various stress conditions using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation for Forced Degradation:
-
Acid Hydrolysis: Dissolve the peptide in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the peptide in 0.1 M NaOH and incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the peptide in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature, protected from light.
-
Thermal Degradation: Store the lyophilized peptide or a solution of the peptide at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the peptide solution to a controlled light source (e.g., UV lamp).
-
-
RP-HPLC Analysis:
-
Column: A C18 column is typically used for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and its degradation products.
-
Detection: UV detection at 214 nm or 280 nm.
-
Quantification: The percentage of the intact peptide remaining is calculated by comparing the peak area of the main peptide in the stressed sample to that of an unstressed control.
-
-
Data Analysis:
-
Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products.
-
Determine the degradation kinetics and half-life of the peptide under each stress condition.
-
Protocol for Quantitative Analysis by Amino Acid Analysis (AAA)
Amino acid analysis can be used to accurately determine the net peptide content of a lyophilized (Arg)₉ TFA sample.
-
Acid Hydrolysis:
-
Accurately weigh the peptide sample.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. This breaks all peptide bonds.
-
-
Derivatization:
-
The liberated amino acids are derivatized to make them detectable. Common derivatizing agents include ninhydrin (B49086) or ortho-phthalaldehyde (OPA).
-
-
Chromatographic Separation and Detection:
-
The derivatized amino acids are separated by ion-exchange chromatography or reverse-phase HPLC.
-
Detection is typically done by UV-Vis or fluorescence spectroscopy.
-
-
Quantification:
-
The amount of each amino acid is quantified by comparing its peak area to that of a known standard.
-
The total peptide content is calculated based on the known amino acid sequence of (Arg)₉.
-
Visualizations
Cellular Uptake Pathway of (Arg)₉
(Arg)₉, like other arginine-rich cell-penetrating peptides, enters cells through two primary mechanisms: direct translocation across the plasma membrane and endocytosis. The preferred pathway can depend on the peptide concentration and the nature of any conjugated cargo.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 4. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides [mdpi.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of Total Amino Acids Based on Surface-Enhanced Raman Scattering and Ninhydrin Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (Arg)9 TFA for Intracellular Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic and research agents into the intracellular environment remains a pivotal challenge in biology and medicine. The cell membrane acts as a formidable barrier, restricting the entry of many potentially impactful molecules. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this obstacle, and among them, the nona-arginine (B115151) ((Arg)9) peptide, often supplied as a trifluoroacetate (B77799) (TFA) salt, is a prominent example. This in-depth technical guide provides a comprehensive overview of (Arg)9 TFA, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its use in intracellular cargo delivery.
(Arg)9 is a cationic CPP composed of nine consecutive L-arginine residues.[1][2][3] Its high positive charge, conferred by the guanidinium (B1211019) groups of the arginine residues, facilitates electrostatic interactions with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans.[2] This interaction is the initial step in a series of events that leads to the internalization of the peptide and any associated cargo.
It is important to note that the trifluoroacetate (TFA) counterion, a remnant of the solid-phase peptide synthesis and purification process, can potentially influence experimental outcomes.[4][5] TFA has been shown to affect the biological and physicochemical properties of peptides and, in some cases, exhibit cytotoxicity.[5][6] Therefore, it is crucial to consider the potential effects of TFA in experimental design and data interpretation. For sensitive applications, exchanging TFA for a more biocompatible counterion, such as chloride or acetate, may be advisable.[5][7]
Data Presentation
The efficacy of this compound as a delivery vector is a function of both its ability to transport cargo into cells and its inherent cytotoxicity. The following tables summarize quantitative data on the performance of (Arg)9 in these respects.
| Cargo Type | Cell Line | N/P Ratio* | Transfection Efficiency (%) | Cytotoxicity (% of Control) | Reference |
| anti-E6 shRNA | HeLa | 20 | Not specified, but lower than N/P 30 | ~95% | [8] |
| anti-E6 shRNA | HeLa | 30 | ~29% (mRNA suppression) | ~80% | [8] |
| anti-E6 shRNA | HeLa | 40 | ~29% (mRNA suppression) | ~80% | [8] |
| anti-E6 shRNA | HeLa | 50 | ~29% (mRNA suppression) | ~80% | [8] |
| anti-E6 shRNA | HeLa | 60 | ~29% (mRNA suppression) | ~80% | [8] |
| pDNA (luciferase) | A549 | 20 | ~1 x 10^7 RLU | Not specified | [9] |
| pDNA (luciferase) | A549 | 30 | ~1.5 x 10^7 RLU | Not specified | [9] |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic peptide to phosphate (B84403) groups in the nucleic acid cargo.
| Cell Line | Assay | CC50 / IC50 (µg/mL) | Reference |
| A549 | MTT | Not specified, but generally low toxicity at effective concentrations | [6] |
| HEK293 | Not Found | Not Found | |
| HeLa | MTT | > 60 (at N/P 60 for shRNA complexes) | [8] |
Signaling Pathways of Cellular Uptake
(Arg)9 and other polyarginine peptides utilize multiple energy-dependent endocytic pathways for cellular entry, with the specific route often depending on the cell type, cargo, and peptide concentration. The primary mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10]
Clathrin-Mediated Endocytosis
This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.
Caption: Clathrin-mediated endocytosis pathway for (Arg)9-cargo uptake.
Caveolae-Mediated Endocytosis
This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.
References
- 1. DSpace [scholarworks.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cell Penetration, Herbicidal Activity, and in-vivo-Toxicity of Oligo-Arginine Derivatives and of Novel Guanidinium-Rich Compounds Derived from the Biopolymer Cyanophycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nona-Arginine Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches for evaluation of novel CPP-based cargo delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Principles of Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of cell-penetrating peptides (CPPs), including their classification, mechanisms of cellular uptake, and key experimental methodologies for their evaluation. Quantitative data is presented in structured tables for comparative analysis, and detailed protocols for essential experiments are provided. Visual diagrams of key pathways and workflows are included to facilitate understanding.
Introduction to Cell-Penetrating Peptides
Cell-penetrating peptides are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, ranging from small molecules to large DNA fragments.[1] This ability to overcome the cell membrane barrier has made CPPs a valuable tool in research and medicine, although challenges such as a lack of cell specificity remain.[1] The first CPP to be discovered was the trans-activating transcriptional activator (TAT) from the human immunodeficiency virus 1 (HIV-1).[1]
Classification of Cell-Penetrating Peptides
CPPs are broadly classified based on their physicochemical properties into three main categories: cationic, amphipathic, and hydrophobic.[2]
-
Cationic CPPs: This is the largest class of CPPs, characterized by a high content of positively charged amino acids, particularly arginine and lysine.[2][3] The guanidinium (B1211019) group of arginine is considered particularly important for their translocation capabilities.[4] A well-known example is the TAT peptide.[2]
-
Amphipathic CPPs: These peptides contain both hydrophilic and hydrophobic regions, allowing them to interact with the lipid bilayer of the cell membrane.[2] They can be further subdivided based on the arrangement of these regions.
-
Hydrophobic CPPs: This is the smallest class of CPPs and they are characterized by a high proportion of nonpolar residues.[2]
Mechanisms of Cellular Uptake
The precise mechanisms by which CPPs enter cells are still under investigation and are known to be dependent on various factors, including the CPP sequence and concentration, the nature of the cargo, and the cell type.[5][6] However, the uptake mechanisms can be broadly categorized into two main pathways: direct translocation and endocytosis.[7]
Direct Translocation
This process involves the direct penetration of the CPP through the plasma membrane and is generally considered to be an energy-independent process.[8] Several models have been proposed to explain direct translocation, including:
-
Pore formation: Where the CPPs create transient pores in the membrane.[1]
-
Inverted micelle formation: The CPPs induce the formation of inverted micelles that encapsulate the CPP and its cargo for transport across the membrane.
-
Carpet-like mechanism: The CPPs accumulate on the membrane surface, disrupting the lipid bilayer and allowing for their entry.
Endocytosis
This is an energy-dependent process where the cell actively engulfs the CPP and its cargo by forming vesicles.[1][7] Several endocytic pathways have been implicated in CPP uptake:
-
Macropinocytosis: A process involving large-scale engulfment of extracellular fluid.[9]
-
Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits.[7]
-
Caveolae-mediated endocytosis: Utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.[7]
A significant challenge for CPPs internalized via endocytosis is the subsequent escape from the endosomal vesicles to reach the cytoplasm or other intracellular targets.[10]
Quantitative Data on CPP Performance
The following tables summarize key quantitative data for a selection of commonly studied CPPs. It is important to note that these values can vary significantly depending on the experimental conditions (e.g., cell line, assay used).
Table 1: Cellular Uptake Efficiency of Common CPPs
| CPP | Cell Line | Uptake Efficiency (relative to control or another CPP) | Reference |
|---|---|---|---|
| Tat (48-60) | HeLa | Lower than Penetratin and TP10 for fluorescein-labeled peptide, but significantly increased with protein cargo. | [11] |
| Penetratin | HeLa, CHO | Average uptake compared to Tat and TP10. | [11] |
| TP10 | HeLa, CHO | High uptake efficiency. | [11] |
| Polyarginine (R8) | A431, HeLa | Uptake is influenced by actin organization and cell type. | [6] |
| Various (22 CPPs) | MDCK, HEK293, HeLa, Cos-7 | Uptake properties allow classification into three distinct groups. |[1] |
Table 2: Cytotoxicity of Common CPPs
| CPP | Cell Line | IC50 or LD50 | Reference |
|---|---|---|---|
| TP10 | HeLa, CHO | Significant reduction in proliferation at higher concentrations. | [11] |
| Tat (48-60) | HeLa, CHO | Negligible effect on proliferation up to 50 µM. | [11] |
| Penetratin | HeLa, CHO | Virtually no long-term toxicity up to 50 µM. | [11] |
| Transportan (TP) | CRC cell lines | Cytotoxic border around 10 µM. | [8] |
| TP10 | CRC cell lines | Cytotoxic border around 10 µM. |[8] |
Table 3: Hemolytic Activity of Common CPPs
| Peptide | P50 (concentration for 50% hemolysis) | Reference |
|---|---|---|
| DL-1 | Low (highly hemolytic) | [2] |
| CE-1 | Moderate | [2] |
| MG-1 | High (lowly hemolytic) |[2] |
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model CPP (e.g., TAT peptide)
This protocol describes the manual synthesis of the TAT peptide (GRKKRRQRRR) using Fmoc/tBu-based solid-phase chemistry.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-amino acids (Gly, Arg(Pbf), Lys(Boc), Gln(Trt))
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice to remove the Fmoc protecting group.
-
Amino Acid Coupling: Activate the next Fmoc-amino acid with DIC and HOBt in DMF and couple it to the deprotected resin.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase HPLC.
Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantification of fluorescently labeled CPP uptake into cells.
Materials:
-
Cells in suspension or adherent cells to be trypsinized
-
Fluorescently labeled CPP
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
CPP Incubation: Treat the cells with the fluorescently labeled CPP at the desired concentration for a specific time.
-
Washing: Wash the cells with PBS to remove excess CPP.
-
Cell Detachment: For adherent cells, detach them using trypsin.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells
-
CPP of interest
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
CPP Treatment: Treat the cells with various concentrations of the CPP.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.
Vesicle Leakage Assay
This assay assesses the ability of a CPP to disrupt lipid membranes using large unilamellar vesicles (LUVs).
Materials:
-
Lipids (e.g., DOPC, SM, Cholesterol)
-
Fluorescent dye and quencher (e.g., ANTS and DPX)
-
HEPES buffer
-
Extruder with polycarbonate membranes
-
Fluorometer
Procedure:
-
LUV Preparation: Prepare a lipid film, hydrate (B1144303) it with a solution containing the fluorescent dye and quencher, and form LUVs by extrusion.
-
Purification: Remove the unencapsulated dye and quencher by size exclusion chromatography.
-
Leakage Measurement: Add the CPP to the LUV suspension and monitor the increase in fluorescence over time, which indicates the leakage of the dye from the vesicles.
Endosomal Escape Assay (Calcein Release Assay)
This assay is used to determine if a CPP can facilitate the release of cargo from endosomes into the cytoplasm.
Materials:
-
Cells
-
Calcein-AM (a cell-permeant, non-fluorescent dye that becomes fluorescent upon hydrolysis by intracellular esterases)
-
CPP of interest
-
Fluorescence microscope or plate reader
Procedure:
-
Calcein (B42510) Loading: Incubate cells with Calcein-AM, which will be converted to fluorescent calcein and trapped in the cytoplasm.
-
CPP Treatment: Treat the calcein-loaded cells with the CPP. If the CPP disrupts the endosomal membrane, it can lead to the leakage of calcein from the cytoplasm, resulting in a decrease in cellular fluorescence.
-
Fluorescence Measurement: Quantify the cellular fluorescence using a fluorescence microscope or a plate reader. A decrease in fluorescence in CPP-treated cells compared to control cells indicates membrane disruption and potential endosomal escape.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Macropinocytosis
Macropinocytosis is a complex process involving the remodeling of the actin cytoskeleton, which is regulated by a cascade of signaling molecules. A simplified representation of this pathway is shown below.
Caption: Simplified signaling pathway of CPP-induced macropinocytosis.
Experimental Workflow for CPP Uptake Quantification
The following diagram illustrates a typical workflow for quantifying the cellular uptake of a fluorescently labeled CPP.
Caption: Experimental workflow for quantifying CPP uptake via flow cytometry.
Logical Relationship of CPP Uptake Mechanisms
This diagram illustrates the decision points and pathways a CPP might take to enter a cell.
Caption: Logical flow of CPP cellular entry mechanisms.
Conclusion
Cell-penetrating peptides represent a promising platform for the intracellular delivery of therapeutic and diagnostic agents. A thorough understanding of their fundamental principles, including their classification, mechanisms of uptake, and potential for cytotoxicity, is crucial for their effective design and application. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research is needed to improve the cell specificity and endosomal escape efficiency of CPPs to fully realize their therapeutic potential.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of the GTPase Rho in the cellular uptake of low density lipoprotein by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
The Potential of (Arg)9 TFA in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell-penetrating peptide (CPP) nona-L-arginine, commonly available as its trifluoroacetate (B77799) (TFA) salt, ((Arg)9 TFA), has emerged as a powerful tool in biomedical research. Its ability to traverse cellular membranes and deliver a wide array of cargo molecules—from small molecule drugs to large biologics like peptides, proteins, and nucleic acids—positions it at the forefront of drug delivery and gene therapy research. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its utility in enhancing the intracellular delivery of therapeutic and diagnostic agents. We present a compilation of quantitative data to illustrate its efficacy, detailed experimental protocols for its application and evaluation, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanisms and potential.
Introduction to this compound
(Arg)9 is a synthetic cell-penetrating peptide composed of nine consecutive L-arginine residues.[1][2] The trifluoroacetate (TFA) counterion is a remnant of the solid-phase peptide synthesis and purification process, and (Arg)9 is typically supplied in this salt form.[1] The highly cationic nature of the guanidinium (B1211019) side chains of the arginine residues is fundamental to its cell-penetrating capabilities, allowing it to interact with the negatively charged components of the cell membrane and facilitate entry into the cell.[3] This property makes (Arg)9 an invaluable vector for overcoming the cellular membrane barrier, a significant hurdle in drug development.
Core Applications in Research
The primary application of this compound in a research setting is as a delivery vehicle for various molecular cargos. Its versatility allows for its use in a broad spectrum of research areas.
Drug Delivery
(Arg)9 can be conjugated to or co-administered with therapeutic agents to enhance their intracellular concentration and, consequently, their efficacy. This is particularly beneficial for drugs that have poor membrane permeability.
Gene and siRNA Delivery
The cationic nature of (Arg)9 allows it to form complexes with negatively charged nucleic acids, such as plasmid DNA and small interfering RNA (siRNA).[4] This facilitates their protection from degradation and enhances their uptake into cells for gene expression or gene silencing applications.[4]
Protein and Peptide Delivery
Large biomolecules like proteins and peptides often have limited cell permeability. (Arg)9 can be fused or conjugated to these molecules to enable their translocation into the cytoplasm and even the nucleus, allowing for the study of intracellular protein function and the delivery of therapeutic proteins.
Nanoparticle Functionalization
(Arg)9 can be used to coat the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to improve their cellular uptake and target them to specific intracellular compartments.[5][6][7]
Neuroprotection
Beyond its role as a delivery vector, (Arg)9 itself has demonstrated intrinsic neuroprotective properties in various in vitro and in vivo models of neuronal injury.[8][9][10][11]
Quantitative Data on (Arg)9 Performance
The efficacy of (Arg)9 as a delivery agent and its biological effects have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Model System | This compound IC50 | Reference |
| Neuroprotection | Glutamic acid-induced excitotoxicity in primary cortical neuronal cultures | 0.78 µM | [10][11][12] |
| Neuroprotection | Kainic acid-induced excitotoxicity in primary cortical neuronal cultures | 0.81 µM | [9][10][11] |
| Neuroprotection | In vitro ischemia (Oxygen-Glucose Deprivation) in primary cortical neuronal cultures | 6.0 µM | [8][9][10][11] |
| Cell Line | (Arg)9 Concentration | Cell Viability (%) | Reference |
| A549 | Up to 1 mg/mL | ~100% | [4] |
| HeLa | Not specified | Low cytotoxicity reported | [13] |
| CHO | Not specified | Low cytotoxicity reported | [13] |
| NSC34 | 20 µM | ~80% | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Quantification of Cellular Uptake using Flow Cytometry
Objective: To quantitatively measure the intracellular uptake of a fluorescently labeled cargo delivered by (Arg)9.
Materials:
-
Target cells (e.g., HeLa, A549)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Fluorescently labeled cargo (e.g., FITC-labeled dextran)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Preparation of (Arg)9-Cargo Complex: Prepare a stock solution of this compound and the fluorescently labeled cargo in serum-free medium. Mix the (Arg)9 and cargo at the desired molar ratio and incubate at room temperature for 30 minutes to allow for complex formation.
-
Cell Treatment: Wash the cells twice with PBS. Add the (Arg)9-cargo complex solution to the cells. As a control, add the fluorescently labeled cargo alone. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting: Wash the cells three times with ice-cold PBS to remove any non-internalized complexes. Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing 1% fetal bovine serum. Analyze the cellular fluorescence using a flow cytometer, collecting data from at least 10,000 events per sample. The mean fluorescence intensity will be proportional to the amount of internalized cargo.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
Objective: To evaluate the effect of this compound on cell viability.
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[14]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound solutions and incubate for the desired time (e.g., 24, 48, or 72 hours).[12]
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[14]
Protocol 3: (Arg)9-mediated siRNA Delivery and Gene Silencing Assay
Objective: To deliver siRNA into cells using (Arg)9 and assess the knockdown of a target gene.
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
siRNA targeting a specific gene (e.g., GAPDH) and a non-targeting control siRNA
-
Serum-free medium
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Complex Formation: Dilute the siRNA and this compound separately in serum-free medium. Combine the solutions at a specific N/P ratio (ratio of nitrogen atoms in (Arg)9 to phosphate (B84403) groups in siRNA) and incubate for 20-30 minutes at room temperature to form complexes.
-
Cell Transfection: Add the (Arg)9/siRNA complexes to cells seeded in a 6-well plate (60-80% confluent). Incubate for 4-6 hours at 37°C.[15]
-
Post-transfection: Add complete medium and continue to incubate the cells for 24-72 hours.
-
RNA Extraction and qRT-PCR: Harvest the cells and extract total RNA using a commercial kit. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene.
-
Data Analysis: Calculate the percentage of gene knockdown by comparing the target gene expression in cells treated with the specific siRNA to those treated with the non-targeting control.
Visualization of Pathways and Workflows
Visual diagrams can aid in understanding the complex biological processes and experimental procedures associated with this compound research.
Caption: Cellular uptake mechanism of (Arg)9-cargo complexes.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Modulation of the PI3K/Akt signaling pathway.
Conclusion
This compound is a versatile and potent tool for researchers in drug development and molecular biology. Its ability to efficiently deliver a diverse range of molecules into cells opens up numerous avenues for therapeutic intervention and the study of intracellular processes. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for scientists looking to harness the potential of this compound in their research endeavors. As our understanding of its mechanisms of action and its interactions with biological systems continues to grow, so too will its applications in addressing complex scientific and medical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. jpt.com [jpt.com]
- 3. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Evaluation of the Biodistribution of Arginine, glycine, aspartic acid peptide-modified Nanoliposomes Containing Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (Arg)9 | TargetMol [targetmol.com]
- 12. adooq.com [adooq.com]
- 13. [PDF] Modulation of the MAPK pathway by differential nano-spatial distribution of ephrins to Eph receptors | Semantic Scholar [semanticscholar.org]
- 14. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 15. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Properties of (Arg)9 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nona-L-arginine peptide, (Arg)9 TFA, has emerged as a promising neuroprotective agent with demonstrated efficacy in various preclinical models of neuronal injury. This technical guide provides an in-depth exploration of the core mechanisms underlying its protective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: A Multi-pronged Approach to Neuronal Defense
This compound, a cell-penetrating peptide, exerts its neuroprotective effects through a multifaceted mechanism primarily initiated by its interaction with the cell surface and culminating in the preservation of mitochondrial function. The key steps in its mechanism of action are elucidated below.
Cell Surface Interaction and Internalization
The initial and critical step in the neuroprotective action of this compound involves its binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the neuronal cell surface. This interaction is fundamental for its subsequent internalization via endocytosis.[1] The cationic nature of the nine arginine residues is crucial for this binding and the overall neuroprotective efficacy.[1] Studies have shown that the neuroprotective effects of poly-arginine peptides are inhibited by heparin, a competitive binder of HSPGs, underscoring the necessity of this interaction.[2]
Modulation of Glutamate (B1630785) Receptors and Reduction of Calcium Influx
A primary driver of neuronal damage in excitotoxic and ischemic conditions is the excessive influx of calcium (Ca2+) through overactivated glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors. This compound has been shown to significantly reduce this glutamate-induced neuronal calcium influx.[1][2] The proposed mechanism for this is the peptide-induced endocytic internalization of ionotropic glutamate receptors from the neuronal surface, thereby decreasing the number of available channels for Ca2+ entry.[3][4] This reduction in intracellular calcium is a pivotal event in the neuroprotective cascade.
Preservation of Mitochondrial Integrity and Function
The surge in intracellular calcium during neuronal injury triggers a cascade of detrimental events within the mitochondria, including the collapse of the mitochondrial membrane potential (ΔΨm), impaired ATP production, and increased generation of reactive oxygen species (ROS).[3][5] By attenuating the initial calcium overload, this compound helps to preserve mitochondrial function.[3][5] Experimental evidence demonstrates that treatment with poly-arginine peptides leads to the preservation of mitochondrial membrane potential and ATP production, alongside a reduction in ROS generation following an excitotoxic insult.[3][5][6]
The proposed signaling pathway for this compound-mediated neuroprotection is illustrated in the following diagram:
// Nodes Arg9_TFA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSPG [label="Heparan Sulfate\nProteoglycans (HSPGs)", fillcolor="#FBBC05", fontcolor="#202124"]; Endocytosis [label="Endocytosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GluR [label="Glutamate Receptors\n(e.g., NMDA-R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Reduced Intracellular\nCa2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrial Integrity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMP [label="Preservation of ΔΨm", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="Maintained ATP Production", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reduced ROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Arg9_TFA -> HSPG [label="Binds to", color="#5F6368"]; HSPG -> Endocytosis [label="Mediates", color="#5F6368"]; Endocytosis -> GluR [label="Induces internalization of", style=dashed, color="#EA4335"]; GluR -> Ca_influx [label="Leads to", color="#5F6368"]; Ca_influx -> Mito [label="Preserves", color="#5F6368"]; Mito -> MMP [color="#5F6368"]; Mito -> ATP [color="#5F6368"]; Mito -> ROS [color="#5F6368"]; MMP -> Neuroprotection [color="#5F6368"]; ATP -> Neuroprotection [color="#5F6368"]; ROS -> Neuroprotection [color="#5F6368"]; }
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.Quantitative Efficacy of this compound
The neuroprotective potency of this compound has been quantified in several in vitro models of neuronal injury. The following tables summarize the key efficacy data.
| In Vitro Injury Model | Peptide | IC50 (µM) | Reference |
| Glutamic Acid Excitotoxicity | This compound | 0.78 | [7] |
| Kainic Acid Excitotoxicity | This compound | 0.81 | [7] |
| In Vitro Ischemia (OGD) | This compound | 6.0 | [7] |
Table 1: Half-maximal inhibitory concentration (IC50) of this compound in different in vitro neuronal injury models.
| Peptide Modification | Neuroprotective Effect (vs. unmodified R9) | Effect on Ca2+ Influx | Reference |
| C-terminal amidation (R9-NH2) | Greater | Reduced | [8] |
| N-terminal acetylation (Ac-R9) | Reduced | Less reduction | [8] |
| C-terminal amidation + N-terminal acetylation (Ac-R9-NH2) | Greater | Reduced | [8] |
| C-terminal amidation with D-amino acids (R9D-NH2) | Greater | Reduced | [8] |
Table 2: Effects of chemical modifications on the neuroprotective efficacy and calcium influx reduction of poly-arginine-9 (R9) peptides in a glutamic acid excitotoxicity model.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for two key in vitro assays used to assess the neuroprotective properties of this compound.
Glutamic Acid Excitotoxicity Model
This model simulates the neuronal damage caused by excessive glutamate receptor activation.
Experimental Workflow:
// Nodes Start [label="Primary Cortical Neuron Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_incubation [label="Pre-incubation with this compound\n(15 minutes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate_exposure [label="Co-incubation with Glutamic Acid\n(5 minutes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Washout of Peptide and Glutamate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation in Culture Medium\n(20-24 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability_assay [label="Neuronal Viability Assessment\n(e.g., MTS Assay)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Pre_incubation [color="#5F6368"]; Pre_incubation -> Glutamate_exposure [color="#5F6368"]; Glutamate_exposure -> Wash [color="#5F6368"]; Wash -> Incubation [color="#5F6368"]; Incubation -> Viability_assay [color="#5F6368"]; }
Caption: Workflow for the glutamic acid excitotoxicity assay.Detailed Protocol:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 15-17 mouse or rat brains and plated on poly-L-lysine coated 96-well plates at a density of 1.5 x 10^5 cells/well. Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 12-14 days.
-
Peptide Pre-treatment: The culture medium is replaced with a balanced salt solution (BSS). This compound or control peptides are added to the wells at various concentrations and incubated for 15 minutes.
-
Glutamic Acid Insult: A concentrated solution of glutamic acid is added to the wells to a final concentration of 100 µM. The co-incubation of peptide and glutamic acid proceeds for 5 minutes.
-
Washout: The BSS containing the peptide and glutamic acid is removed, and the cells are washed twice with fresh BSS.
-
Incubation: The cells are then incubated in fresh, pre-warmed culture medium for 20-24 hours.
-
Viability Assessment: Neuronal viability is quantified using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The absorbance is read at 490 nm, and viability is expressed as a percentage of the no-insult control.
In Vitro Ischemia (Oxygen-Glucose Deprivation - OGD) Model
This model mimics the cellular stress experienced during a stroke, where both oxygen and glucose are depleted.
Experimental Workflow:
// Nodes Start [label="Primary Cortical Neuron Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_treatment [label="Pre-treatment with this compound\nin Glucose-Free Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OGD [label="Oxygen-Glucose Deprivation\n(Hypoxic Chamber, 90 minutes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Reperfusion with Normal Medium", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability_assay [label="Neuronal Viability Assessment\n(e.g., LDH Assay)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Pre_treatment [color="#5F6368"]; Pre_treatment -> OGD [color="#5F6368"]; OGD -> Reperfusion [color="#5F6368"]; Reperfusion -> Incubation [color="#5F6368"]; Incubation -> Viability_assay [color="#5F6368"]; }
Caption: Workflow for the oxygen-glucose deprivation (OGD) assay.Detailed Protocol:
-
Cell Culture: Primary cortical neurons are cultured as described in the glutamic acid excitotoxicity model.
-
OGD Induction: The culture medium is replaced with a glucose-free balanced salt solution. The culture plates are then placed in a hypoxic chamber (e.g., with an atmosphere of 95% N2 and 5% CO2) for 90 minutes at 37°C.
-
Peptide Treatment: this compound is typically added to the glucose-free medium immediately before the onset of OGD.
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original, pre-conditioned culture medium, and the plates are returned to the normoxic incubator (37°C, 5% CO2).
-
Incubation: The cultures are incubated for 24 hours.
-
Viability Assessment: Cell death is commonly assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, a marker of cell membrane damage.
Conclusion and Future Directions
This compound represents a compelling neuroprotective peptide with a well-defined, multi-modal mechanism of action. Its ability to mitigate excitotoxicity by reducing calcium influx and preserving mitochondrial function positions it as a strong candidate for further development in the context of acute neuronal injuries such as stroke and traumatic brain injury. Future research should focus on a more detailed elucidation of the downstream signaling cascades modulated by the reduction in intracellular calcium and on optimizing the peptide's pharmacokinetic properties for in vivo applications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other arginine-rich peptides as potential neuroprotective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Cell Penetrating Poly-Arginine Peptides to Provide a Superior Therapeutic Index Against Severe Excitotoxic Insults In Vitro – IPMC [ipmc.cnrs.fr]
- 5. Poly-arginine-18 (R18) Confers Neuroprotection through Glutamate Receptor Modulation, Intracellular Calcium Reduction, and Preservation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the History and Discovery of Polyarginine Cell-Penetrating Peptides (CPPs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cell-penetrating peptides (CPPs), particularly polyarginine peptides, have emerged as powerful tools for overcoming the cell membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and diagnostic molecules. This guide traces the history of their discovery, from initial observations of protein transduction by viral proteins to the systematic studies that identified polyarginine as a uniquely potent translocation motif. It provides a detailed overview of the proposed uptake mechanisms, quantitative data on their efficiency, and comprehensive protocols for their synthesis and evaluation. This document is intended to serve as a core technical resource for researchers and professionals in the field of drug development.
The Dawn of Protein Transduction: Precursors to Polyarginine CPPs
The concept of peptides crossing biological membranes was not initially driven by synthetic chemistry but by observations in virology and developmental biology. Two key discoveries in the late 1980s and early 1990s laid the groundwork for the entire CPP field.
The HIV-1 Tat Protein
In 1988, independent studies revealed that the trans-activator of transcription (Tat) protein from the Human Immunodeficiency Virus-1 (HIV-1) could be secreted from infected cells and subsequently enter neighboring cells.[1][2] This ability to "transduce" across the plasma membrane was a paradigm-shifting observation. Subsequent research focused on identifying the specific region responsible for this phenomenon. A short, highly basic domain, spanning amino acids 49-57 (RKKRRQRRR), was identified as the minimal sequence required for this cellular uptake.[3][4][5] This sequence was termed the Protein Transduction Domain (PTD).[3]
The Antennapedia Homeodomain
Concurrently, in 1991, researchers studying the Drosophila Antennapedia (Antp) homeoprotein, a transcription factor, found that it could also internalize into neuronal cells.[6] Further investigation pinpointed a 16-amino acid peptide corresponding to the third helix of the homeodomain (RQIKIWFQNRRMKWKK) as the responsible entity.[7] This peptide was named "penetratin".[8][9] Like the Tat PTD, penetratin is characterized by a high content of basic amino acids.[7][8]
The Rise of Polyarginine: From Observation to Design
The common thread between the Tat PTD and penetratin was their high density of cationic residues (arginine and lysine). This led to the pivotal hypothesis that electrostatic interactions with the negatively charged cell membrane were the driving force for uptake. This spurred investigations into whether synthetic homopolymers of basic amino acids could replicate this effect.
Seminal work in the early 2000s systematically compared the uptake efficiency of various polycationic homopolymers.[10] These studies conclusively demonstrated that peptides composed of D- or L-arginine were far more effective at entering cells than polymers of lysine, ornithine, or histidine of the same length.[10] A key finding was that the guanidinium (B1211019) headgroup of the arginine side chain was the critical structural feature responsible for this enhanced translocation, a feature distinct from the primary amine of lysine.[10][11] This discovery shifted the focus towards oligoarginine sequences as the prototypic and most potent class of CPPs.
Quantitative Analysis of Polyarginine Uptake
Systematic studies have been crucial in defining the optimal characteristics of polyarginine peptides for cellular delivery. The key parameters investigated include the number of arginine residues, the comparison with other polycations, and cytotoxicity.
Table 1: Comparative Cellular Uptake of Polycationic Homopolymers
| Peptide (9-mer) | Relative Uptake Efficiency (%) | Cell Line | Key Finding |
| Polyarginine (R9) | 100 | Jurkat | Significantly more efficient than other polycations.[10] |
| Polylysine (K9) | ~20 | Jurkat | The guanidinium group is superior to the primary amine for uptake.[10][12] |
| Polyornithine (O9) | ~18 | Jurkat | Confirms the unique role of the arginine side chain structure.[10] |
| Polyhistidine (H9) | ~5 | Jurkat | Demonstrates that positive charge alone is not sufficient.[10][12] |
Table 2: Influence of Arginine Chain Length on Uptake Efficiency
| Peptide | Relative Uptake Efficiency | Cell Line | Key Finding |
| R5 | Low | A549, others | Peptides with fewer than six arginines are generally ineffective.[10][13] |
| R7 | Moderate-High | A549 | Often identified as a highly effective shorter polyarginine peptide.[13][14] |
| R8 / R9 | High / Very High | Various | Generally considered the "sweet spot" for maximal uptake.[13][15] |
| R11 | High | Various | High efficiency, but cytotoxicity can begin to increase.[16] |
| R15 | High | Various | Uptake plateaus or slightly decreases; cytotoxicity becomes a concern.[13] |
Table 3: Cytotoxicity Profile of Polyarginine Peptides
| Peptide | IC50 (Concentration for 50% Viability) | Cell Line | Key Finding |
| R5, R7, R9, R11 | > 1 mg/mL (Negligible Cytotoxicity) | A549 | Low molecular weight polyarginines are generally well-tolerated.[13] |
| High MW Polyarginine | Lower IC50 (Increased Cytotoxicity) | Various | Cytotoxicity tends to increase with chain length and concentration.[13][14] |
| Acylated Polyarginines | Increased Cytotoxicity | SK-OV-3 | Hydrophobic modifications can increase toxicity.[16][17] |
Mechanism of Cellular Uptake: An Evolving Picture
The mechanism by which polyarginine CPPs enter cells has been a subject of intense debate and research.
Initially, a model of direct, energy-independent translocation across the plasma membrane was proposed, based on observations that uptake could occur at 4°C.[7][10] However, this has been largely superseded by a consensus that endocytosis is the primary route of entry, especially for CPP-cargo conjugates.[18][19]
Several endocytic pathways are implicated:
-
Macropinocytosis: A form of fluid-phase endocytosis, often induced by polyarginine peptides, leading to the formation of large vesicles.[8][18]
-
Clathrin-Mediated Endocytosis: A receptor-mediated pathway involving the formation of clathrin-coated pits.
-
Caveolae-Mediated Endocytosis: Uptake via small, flask-shaped invaginations of the plasma membrane.
Once inside the cell, the CPP and its cargo are trapped within endosomes. For the cargo to be biologically active, it must escape into the cytoplasm. This endosomal escape is a critical and often rate-limiting step.[19][20] The proposed mechanism often involves the "proton sponge" effect, where the high concentration of guanidinium groups buffers the acidifying endosome, leading to an influx of ions, osmotic swelling, and eventual rupture of the endosomal membrane.[21] Other models suggest CPPs induce budding and collapse of vesicles from the endosomal membrane.[22]
Core Experimental Protocols
The following protocols provide standardized methodologies for the synthesis, quantification, and visualization of polyarginine CPPs.
Protocol: Solid-Phase Synthesis of a FITC-Labeled Nona-Arginine (FITC-R9)
Objective: To synthesize a fluorescently labeled R9 peptide for uptake studies using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Labeling agent: Fluorescein isothiocyanate (FITC)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 min in a reaction vessel.[23]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 min, drain, and repeat for 20 min to remove the Fmoc protecting group from the resin's linker. Wash thoroughly with DMF.[24]
-
First Amino Acid Coupling:
-
Pre-activate Fmoc-Arg(Pbf)-OH (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIEA (6 eq) to the solution.
-
Add the activation mix to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining eight arginine residues.
-
N-terminal FITC Labeling:
-
After the final Fmoc deprotection, wash the peptide-resin.
-
Dissolve FITC (1.5 eq) and DIEA (3 eq) in DMF. Add to the resin and agitate in the dark overnight.
-
Wash extensively with DMF and DCM to remove excess fluorescein.
-
-
Cleavage and Global Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 3-4 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification and Verification: Purify the peptide using reverse-phase HPLC. Confirm the molecular weight of the pure fractions by mass spectrometry.
Protocol: Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantitatively measure the internalization of a fluorescently labeled CPP.
Materials:
-
Adherent or suspension cells (e.g., HeLa, A549, HEK293)
-
FITC-R9 peptide stock solution
-
Complete culture medium and serum-free medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to reach ~80% confluency on the day of the experiment.
-
Peptide Incubation:
-
Wash cells once with PBS.
-
Add serum-free medium containing the desired concentration of FITC-R9 (e.g., 1-10 µM).
-
Incubate for a set time (e.g., 1-4 hours) at 37°C. Include an untreated control.[15]
-
-
Washing and Quenching:
-
Remove the peptide solution and wash the cells twice with cold PBS to remove surface-bound peptide.[25]
-
(Optional but recommended) Add a quenching solution like Trypan Blue (0.2%) for 5 min to quench extracellular fluorescence.
-
-
Cell Harvesting:
-
For adherent cells, add Trypsin-EDTA to detach the cells.[26]
-
Neutralize trypsin with complete medium and transfer cells to FACS tubes.
-
For suspension cells, directly transfer to FACS tubes.
-
-
Analysis: Centrifuge cells, resuspend in cold PBS, and analyze on a flow cytometer, measuring the mean fluorescence intensity in the FITC channel for at least 10,000 live cell events.[25]
Protocol: Visualization of Subcellular Localization by Confocal Microscopy
Objective: To visualize the intracellular location of a fluorescently labeled CPP.
Materials:
-
Cells seeded on glass-bottom dishes or coverslips
-
FITC-R9 peptide
-
Nuclear stain: Hoechst 33342
-
Endosomal/Lysosomal stain: LysoTracker Red
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Preparation: Seed cells on imaging-quality coverslips/dishes and allow them to adhere and grow.
-
Peptide Incubation: Treat cells with FITC-R9 (e.g., 5-10 µM) in serum-free medium for the desired time (e.g., 1-2 hours) at 37°C.
-
Organelle Staining: In the last 30 minutes of incubation, add LysoTracker Red to the medium. After removing the medium, add Hoechst 33342 for 10 minutes.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Mounting: Wash again with PBS and mount the coverslips on slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal microscope.[27] Use separate laser lines and detectors for each fluorophore (e.g., 405 nm for Hoechst, 488 nm for FITC, 561 nm for LysoTracker) to minimize spectral bleed-through. Analyze the overlay of the images to determine co-localization of the peptide with the nucleus or endo-lysosomal compartments.[27]
Conclusion and Future Outlook
The journey from the discovery of protein transduction domains in viral proteins to the rational design of polyarginine CPPs marks a significant advancement in molecular delivery. The unique properties of the arginine guanidinium group confer a remarkable ability to traverse cellular barriers, making oligoarginine a cornerstone of modern CPP technology. While the primary uptake mechanism is now understood to be endocytosis, the challenge of efficient endosomal escape remains a key area of ongoing research. The continued refinement of polyarginine structures, including cyclization and the addition of other functional moieties, promises to yield next-generation delivery vectors with enhanced efficacy and specificity for a new era of intracellular therapeutics.
References
- 1. Tat (HIV) - Wikipedia [en.wikipedia.org]
- 2. Characteristics of HIV-Tat protein transduction domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basic Domain of HIV-Tat Transactivating Protein Is Essential for Its Targeting to Lipid Rafts and Regulating Fibroblast Growth Factor-2 Signaling in Podocytes Isolated from Children with HIV-1–Associated Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Cell Penetrating Peptides: Designed Molecular Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antennapedia homeobox peptide regulates neural morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The third helix of the Antennapedia homeodomain translocates through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake of the Antennapedia homeodomain polypeptide by macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Twenty years of cell-penetrating peptides: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyarginine enters cells more efficiently than other polycationic homopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyarginine Interacts More Strongly and Cooperatively than Polylysine with Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative comparison between poly(L-arginine) and poly(L-lysine) at each step of polyplex-based gene transfection using a microinjection technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistry.du.ac.in [chemistry.du.ac.in]
- 24. rsc.org [rsc.org]
- 25. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of Peptide Length on Cell Penetration
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are a class of short peptides, typically composed of 5 to 30 amino acids, renowned for their ability to traverse cellular membranes.[1][2] This unique characteristic allows them to act as molecular vehicles, facilitating the intracellular delivery of a wide array of cargo molecules—ranging from small molecules and nanoparticles to large biomolecules like DNA and proteins—that would otherwise be membrane-impermeable.[2][3] The efficiency of this delivery process is governed by a multitude of factors, including the peptide's amino acid sequence, charge, and secondary structure. Among these, peptide length has emerged as a critical parameter that significantly influences uptake efficiency and the mechanism of internalization.[4][5] Understanding the intricate relationship between peptide length and cell penetration is paramount for the rational design of novel CPPs and the optimization of CPP-based drug delivery systems. This guide provides a comprehensive technical overview of this topic, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying mechanisms and workflows.
Core Concepts: Mechanisms of Cellular Entry
The translocation of CPPs across the plasma membrane is not governed by a single, universal mechanism. Instead, they employ at least two major pathways: direct translocation and endocytosis. The preferred pathway is influenced by factors such as the CPP's concentration, its physicochemical properties (including length), the nature of its cargo, and the cell type.[1]
-
Direct Translocation: This energy-independent process involves the CPP moving directly across the lipid bilayer.[1] Proposed models for this pathway suggest that the peptide perturbs the membrane, creating transient pores or inverted micelles through which it can pass.[3]
-
Endocytosis: This is an energy-dependent process where the cell actively engulfs the CPP and its associated cargo.[2] Several endocytic routes can be hijacked by CPPs, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2] A significant challenge for endocytic uptake is the subsequent "endosomal escape," where the CPP-cargo complex must break free from the endosome to reach the cytosol and its target.[6]
The length of a peptide can directly impact which of these pathways is favored and the overall efficiency of uptake.
Quantitative Analysis: Peptide Length vs. Uptake Efficiency
Numerous studies have quantitatively assessed the impact of peptide length on cellular internalization. The findings often highlight the existence of an optimal length range for maximal uptake, which can vary depending on the peptide class.
| Peptide Class/Sequence | Length Range Studied | Optimal Length for Uptake | Key Findings | Citations |
| Oligoarginines | R4 - R16 | R8 - R10 | The uptake efficiency of polycationic CPPs is dependent on the sequence length.[7] A minimum of seven arginine residues (R7) is considered the threshold for cellular uptake, with efficiency increasing with the number of arginines.[8] The optimal range for delivery purposes is generally considered to be between R8 and R10.[8] One study identified nona-arginine (B115151) (R9) as the most effective length.[9] | [7][8][9] |
| General CPPs (Large Scale Study) | 4 - 24 amino acids | ≥ 13 amino acids | A comprehensive study of 474 different CPP sequences revealed that peptide length is a crucial factor for uptake. Peptides with fewer than 13 amino acids demonstrated significantly lower uptake levels compared to those with 13 or more residues.[5] | [5] |
| Prenylated Peptides | 2 - 5 amino acids | N/A (short peptides effective) | In contrast to many cationic CPPs, prenylated peptides as short as two amino acids were found to possess significant cell-penetrating capabilities, indicating that the hydrophobic prenyl group is the primary determinant for uptake in this class.[10] | [10] |
| Histatin 5 (Hst5) Variants | 14, 24, and 48 amino acids | N/A (complex interaction) | The interaction with model membranes was highly dependent on salt concentration. Longer variants (48Hst5) formed a thick, diffuse layer of peptide and lipid on top of the bilayer at high salt concentrations, demonstrating a complex relationship between length and membrane interaction rather than a simple uptake trend.[11][12] | [11][12] |
| Peptide Cargo | 4 and 8 amino acids | No significant effect | When investigating the length of a peptide cargo attached to a CPP, a study found that varying the cargo length between 4 and 8 amino acids had no significant impact on the overall uptake of the CPP/cargo complex. This suggests the CPP's properties are the dominant factor.[13] | [13] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Accurate quantification of CPP internalization is crucial for structure-activity relationship studies. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This is a high-throughput method to measure the fluorescence intensity of a cell population that has internalized fluorescently-labeled CPPs.[14][15]
1. Materials:
-
Fluorescently labeled CPP of interest (e.g., FITC- or TAMRA-labeled).
-
Cell line of interest (e.g., HeLa, Jurkat).
-
Complete cell culture medium and serum-free medium.
-
Phosphate-buffered saline (PBS).
-
Detachment solution (e.g., Trypsin-EDTA).
-
Flow cytometer.
-
96-well plates.
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Peptide Treatment: Prepare dilutions of the fluorescently labeled CPP in serum-free medium to the desired final concentrations (e.g., 1-20 µM).
-
Remove the culture medium from the cells and add the CPP solutions. Incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of cells incubated with medium only.
-
Washing: After incubation, aspirate the peptide solution and wash the cells three times with cold PBS to remove all non-internalized peptides.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate until cells detach. Neutralize with complete medium.
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge, remove the supernatant, and resuspend the cell pellet in PBS or a suitable sheath fluid.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity of the cell population is proportional to the amount of internalized CPP.
Protocol 2: Label-Free Quantification by MALDI-TOF Mass Spectrometry
This method provides accurate quantification of intact, internalized peptide without the potential interference of a fluorescent label. It relies on an isotopically labeled peptide as an internal standard.[16][17]
1. Materials:
-
Unlabeled CPP (analyte).
-
Isotopically labeled CPP (internal standard, e.g., containing ¹³C or ¹⁵N labeled amino acids).
-
Cell line of interest.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Biotin functionalization reagents (if purification is needed).
-
Streptavidin-coated beads.
-
MALDI-TOF mass spectrometer and matrix (e.g., α-cyano-4-hydroxycinnamic acid).
2. Procedure:
-
Peptide Synthesis: Synthesize both the analyte and the isotopically labeled internal standard using standard solid-phase peptide synthesis.[17]
-
Cellular Incubation: Incubate cells with the analyte CPP at the desired concentration and time.
-
Cell Lysis: After incubation and thorough washing with PBS, lyse the cells.
-
Spiking: Add a known concentration of the isotopically labeled internal standard to the cell lysate.
-
Purification (Optional but Recommended): If peptides are biotinylated, they can be purified from the lysate using streptavidin-coated beads to reduce sample complexity.
-
Sample Spotting: Mix the lysate (or purified peptide solution) with the MALDI matrix solution and spot it onto the MALDI target plate.
-
MS Analysis: Acquire the mass spectrum. The analyte and the internal standard will appear as two distinct peaks separated by the mass difference of the isotopes.
-
Quantification: The amount of internalized CPP is determined by calculating the ratio of the peak intensities (analyte/internal standard) and comparing it to a standard curve.
Protocol 3: Cytotoxicity Assessment by MTT Assay
It is essential to ensure that the observed cellular uptake is not a result of membrane damage. The MTT assay assesses cell viability.[14]
1. Materials:
-
CPP of interest.
-
Cell line of interest.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the CPP for the same duration as the uptake experiment. Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (untreated cells).
-
MTT Addition: After incubation, remove the peptide solutions and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion
The length of a cell-penetrating peptide is a fundamental determinant of its interaction with the cell membrane and its subsequent internalization efficiency. Quantitative studies consistently demonstrate that for many common CPP classes, particularly oligoarginines, there exists an optimal length—typically between 8 and 13 residues—that maximizes cellular uptake.[5][8] Peptides shorter than this threshold often exhibit significantly reduced penetration, while excessively long peptides may not offer further benefits and could introduce issues with synthesis, stability, or cytotoxicity. However, the rules are not universal; specialized CPPs like prenylated peptides can be effective at very short lengths.[10] For drug development professionals, these findings underscore the necessity of empirically determining the optimal length for any new CPP sequence. The detailed protocols and conceptual frameworks provided in this guide offer a robust starting point for conducting such optimization studies, ultimately enabling the design of more effective peptide-based therapeutic delivery systems.
References
- 1. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Cell penetrating peptides: a comparative transport analysis for 474 sequence motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Sequence and Length Dependence for Cell-Penetrating Prenylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translocation of Antimicrobial Peptides across Model Membranes: The Role of Peptide Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing and Purity of (Arg)9 TFA for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, purity assessment, and common impurities associated with (Arg)9 TFA (Nona-L-arginine trifluoroacetate), a widely used cell-penetrating peptide (CPP). This document is intended to assist researchers and drug development professionals in sourcing high-quality this compound and implementing rigorous quality control measures.
Introduction to this compound
Nona-L-arginine ((Arg)9) is a highly cationic cell-penetrating peptide composed of nine arginine residues. Its ability to traverse cellular membranes makes it an invaluable tool for delivering a wide range of cargo, including small molecules, peptides, proteins, and nucleic acids, into cells for therapeutic and research purposes. Commercially, (Arg)9 is typically supplied as a trifluoroacetate (B77799) (TFA) salt, which arises from the purification process using reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent. The presence of the TFA counter-ion can impact the net peptide content and may need to be considered in sensitive biological assays.
Commercial Sources and Purity Specifications
A variety of vendors supply this compound for research purposes, with purity levels typically ranging from "trial grade" (>90%) to high purity (>99%). It is crucial for researchers to select a grade appropriate for their specific application, as impurities can significantly impact experimental outcomes. Below is a summary of representative commercial suppliers and their stated purity levels.
| Supplier | Stated Purity | Analytical Method | Notes |
| AdooQ Bioscience | >99% | HPLC | For research use only.[1] |
| MedChemExpress | 99.57% | Not Specified | For research use only.[2] |
| NovoPro Bioscience Inc. | 96.83% | HPLC | Peptide content is typically >80%, with the remainder being TFA.[3] |
| Cayman Chemical | ≥95% | Not Specified | Supplied as a trifluoroacetate salt.[4] |
| JPT Peptide Technologies | >90% (Trial Grade) | HPLC/MS | Provided with HPLC-MS analyses to confirm identity and quality.[5] |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the supplier's certificate of analysis (CoA) for batch-specific purity data.
Quality Control Workflow for this compound
A robust quality control (QC) process is essential to ensure the identity, purity, and concentration of this compound prior to its use in experiments. The following diagram illustrates a typical QC workflow.
Experimental Protocols for Purity Assessment
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for assessing the purity of synthetic peptides.[6] It separates the target peptide from impurities based on hydrophobicity.
Detailed Methodology:
-
Column Selection: A C18 reversed-phase column is typically suitable for the analysis of (Arg)9.[7][8]
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the lyophilized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For GMP-grade peptides, a typical specification is a purity of greater than 97% with no single impurity greater than 1%.[6]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the molecular weight of the synthesized peptide matches its theoretical mass.[7][10]
Detailed Methodology:
-
Instrumentation: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for peptide analysis.
-
Sample Preparation: The peptide sample, often diluted from the HPLC analysis, is introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in the appropriate mass-to-charge (m/z) range. For (Arg)9, multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺) will likely be observed due to the high number of basic arginine residues.
-
Data Analysis: The acquired spectrum is deconvoluted to determine the molecular weight of the peptide. This experimental molecular weight is then compared to the calculated theoretical molecular weight of (Arg)9 (C₅₄H₁₁₀N₃₆O₁₀), which is approximately 1423.7 g/mol .[3] For unequivocal sequence verification, tandem mass spectrometry (MS/MS) can be employed.[7][10]
Peptide Quantification by Amino Acid Analysis (AAA)
Amino Acid Analysis is considered the gold standard for accurate peptide quantification.[11] It determines the net peptide content by measuring the amount of each amino acid after acid hydrolysis.
Detailed Methodology:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6 M HCl at an elevated temperature (e.g., 110°C) for 24 hours.[5]
-
Derivatization (Optional but common): The hydrolyzed amino acids can be derivatized to enhance their detection. A common derivatization agent is phenylisothiocyanate (PITC).[4]
-
Separation and Detection: The amino acids are separated by HPLC and detected.[4][11] Alternatively, LC-MS can be used to quantify non-derivatized amino acids.[5]
-
Quantification: The amount of each amino acid is measured by comparing its peak area to that of a known standard. The total amount of the quantified amino acids provides the net peptide content. The relative ratios of the amino acids should match the theoretical composition of the (Arg)9 sequence (i.e., 100% arginine).[7]
Common Impurities in Synthetic this compound
Impurities in synthetic peptides can arise during the synthesis, cleavage, purification, and storage processes.[12][13] Understanding these potential impurities is crucial for troubleshooting and ensuring the quality of the peptide.
Process-Related Impurities:
-
Deletion Sequences: Result from incomplete coupling of an amino acid during solid-phase peptide synthesis (SPPS), leading to a peptide missing one or more arginine residues.[12][13][14]
-
Truncated Sequences: Similar to deletion sequences, these are shorter peptides that can result from incomplete synthesis.
-
Incompletely Deprotected Peptides: Side-chain protecting groups used during synthesis may not be completely removed, leading to modified peptides.[12][13]
-
Insertion Sequences: Occur if excess activated amino acid is not completely washed away before the next coupling step.[12][13]
-
Racemization: The chirality of the L-arginine residues can be altered during the synthesis process, leading to the formation of diastereomers.[12][13]
Degradation-Related Impurities:
-
Oxidation: Arginine residues are generally stable to oxidation, but other amino acids, if present as modifications or impurities, could be susceptible.
-
Deamidation: While not directly applicable to arginine, if asparagine or glutamine were present as impurities, they could deamidate.
-
Aggregation: Peptides can form covalent or non-covalent aggregates, which can be difficult to characterize and may have altered biological activity.[12]
Residual Reagents:
-
Trifluoroacetic Acid (TFA): As mentioned, TFA is a common counter-ion from the purification process. High levels of residual TFA can be toxic to cells in culture and may affect the peptide's solubility and net weight.[3]
-
Other Solvents and Reagents: Residual solvents from the synthesis and purification process may also be present.
Conclusion
The quality of this compound is paramount for obtaining reliable and reproducible results in research and for ensuring the safety and efficacy of potential therapeutic applications. This guide provides a framework for researchers to critically evaluate commercial sources of this compound and to implement a comprehensive quality control strategy. By combining thorough documentation review with rigorous analytical testing using HPLC, mass spectrometry, and amino acid analysis, scientists can be confident in the identity, purity, and concentration of their this compound, thereby enhancing the integrity of their scientific findings.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polypeptide.com [polypeptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Quality control of synthetic peptides [innovagen.com]
- 11. pcl.tamu.edu [pcl.tamu.edu]
- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [opus4.kobv.de]
Methodological & Application
Application Notes and Protocols for Plasmid DNA Transfection Using (Arg)9 TFA
For Researchers, Scientists, and Drug Development Professionals
Application Note: (Arg)9 TFA for Efficient Plasmid DNA Delivery
The delivery of genetic material, such as plasmid DNA (pDNA), into mammalian cells is a cornerstone of modern molecular biology, enabling gene function studies, protein expression, and the development of novel therapeutics. Non-viral gene delivery vectors are increasingly favored due to their safety profile compared to viral methods. Among these, cell-penetrating peptides (CPPs) have emerged as a powerful tool for intracellular delivery.
(Arg)9, a nona-arginine (B115151) peptide, is a highly efficient cationic CPP that facilitates the transport of macromolecules like pDNA across the cell membrane. The trifluoroacetate (B77799) (TFA) salt of (Arg)9 is a common, highly pure form of the peptide used in research settings. The mechanism of action relies on the electrostatic interaction between the positively charged guanidinium (B1211019) groups of the arginine residues and the negatively charged phosphate (B84403) backbone of the pDNA. This interaction leads to the condensation of the DNA into nanoparticles, which can then be efficiently internalized by cells.
Studies have shown that (Arg)9-mediated transfection is an energy-dependent process, primarily utilizing endocytic pathways such as macropinocytosis for cellular entry.[1][2] This method offers several advantages, including ease of use, low cytotoxicity at optimal concentrations, and high transfection efficiency in a variety of cell lines.[3] The ratio of (Arg)9 to pDNA, commonly expressed as the nitrogen to phosphorus (N/P) ratio, is a critical parameter for optimizing transfection efficiency and minimizing cell toxicity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for (Arg)9-mediated plasmid DNA transfection based on published studies.
Table 1: Transfection Efficiency of (Arg)9-pDNA Complexes in HeLa Cells
| N/P Ratio | Transfection Efficiency (Relative Luciferase Activity) |
| 20 | > 2.0 x 10^7 |
| 30 | > 4.0 x 10^7 |
| 40 | > 4.0 x 10^7 |
| 50 | > 4.0 x 10^7 |
| 60 | > 4.0 x 10^7 |
| PEI (N/P 10) | > 6.0 x 10^7 |
Data adapted from a study using nona-arginine (R9) to deliver a luciferase reporter plasmid to HeLa cells. Transfection efficiency was measured 48 hours post-transfection.[3]
Table 2: Cytotoxicity of (Arg)9-pDNA Complexes in HeLa Cells
| N/P Ratio | Cell Viability (%) |
| 20 | ~95% |
| 30 | ~90% |
| 40 | ~88% |
| 50 | ~85% |
| 60 | ~82% |
| PEI (N/P 10) | ~60% |
Data adapted from an MTT assay performed on HeLa cells 48 hours after transfection with nona-arginine (R9)-pDNA complexes. Cell viability is expressed relative to untreated control cells.[3]
Experimental Protocols
Protocol 1: Preparation of this compound/pDNA Complexes
This protocol describes the formation of nanoparticles between this compound and plasmid DNA at a desired N/P ratio. The N/P ratio is calculated based on the molar ratio of nitrogen atoms in the (Arg)9 peptide to the phosphate groups in the pDNA.
Materials:
-
This compound peptide (e.g., H-RRRRRRRRR-OH, TFA salt)
-
High-quality, endotoxin-free plasmid DNA (0.5-1 µg/µL in sterile, nuclease-free water or TE buffer)
-
Nuclease-free water or serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Calculate the required amounts of this compound and pDNA:
-
The molecular weight of pDNA is approximately 650 g/mol per base pair. The molecular weight of a phosphate group is approximately 95 g/mol . A simplified approximation is that 1 µg of pDNA contains approximately 3 nmol of phosphate.
-
(Arg)9 has 9 arginine residues, and each arginine has 4 nitrogen atoms in its side chain, plus one in the peptide backbone, totaling (9*4)+9 = 45 nitrogen atoms per peptide molecule (this is a simplification, a more precise calculation would be based on the exact chemical formula). A common simplification is to consider the 9 guanidinium groups, each with 3 key nitrogen atoms for the charge, leading to 27 nitrogens. For this protocol, we will use the principle of charge ratio, which is often what N/P ratio practically represents.
-
N/P Ratio Calculation Example (for N/P = 30):
-
Assume you are transfecting 1 µg of pDNA.
-
Moles of phosphate in 1 µg pDNA ≈ 3 nmol.
-
Required moles of nitrogen = 30 (N/P ratio) * 3 nmol = 90 nmol.
-
Each (Arg)9 molecule has 9 arginine residues.
-
Required moles of (Arg)9 = 90 nmol N / 9 (assuming one positive charge per Arg) = 10 nmol of (Arg)9 peptide.
-
Calculate the mass of this compound required based on its molecular weight.
-
-
-
Dilution:
-
In a sterile microcentrifuge tube, dilute the calculated amount of pDNA in 50 µL of nuclease-free water or serum-free medium.
-
In a separate sterile microcentrifuge tube, dilute the calculated amount of this compound in 50 µL of nuclease-free water or serum-free medium.
-
-
Complex Formation:
-
Add the diluted this compound solution to the diluted pDNA solution.
-
Mix gently by pipetting up and down a few times or by flicking the tube. Do not vortex.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
-
Protocol 2: Transfection of Adherent Cells in a 24-Well Plate
This protocol provides a general procedure for transfecting adherent mammalian cells. Optimization of cell density, this compound/pDNA ratio, and incubation times may be necessary for specific cell lines.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
This compound/pDNA complexes (prepared as in Protocol 1)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For a standard 24-well plate, this is typically 0.5 x 10^5 to 1.0 x 10^5 cells per well in 500 µL of complete culture medium.
-
Transfection:
-
On the day of transfection, gently remove the culture medium from the wells.
-
Wash the cells once with serum-free medium or PBS.
-
Add 400 µL of fresh, pre-warmed serum-free medium to each well.
-
Add the 100 µL of prepared this compound/pDNA complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, add 500 µL of complete medium containing serum to each well without removing the transfection mixture. Alternatively, the transfection medium can be replaced with 1 mL of fresh, complete culture medium.
-
-
Post-Transfection:
-
Return the plate to the incubator and culture for 24-72 hours before assessing gene expression. The optimal time for analysis depends on the plasmid and the gene of interest.
-
Protocol 3: Assessing Transfection Efficiency with a Reporter Gene (e.g., GFP)
Materials:
-
Transfected cells expressing a fluorescent reporter protein (e.g., GFP)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation (for Microscopy):
-
24-48 hours post-transfection, aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 500 µL of fresh PBS to each well.
-
-
Visualization:
-
Observe the cells under a fluorescence microscope using the appropriate filter set for the fluorescent protein (e.g., blue light excitation for GFP).
-
Estimate the transfection efficiency by counting the number of fluorescent cells relative to the total number of cells in several fields of view.
-
-
Quantitative Analysis (by Flow Cytometry):
-
24-48 hours post-transfection, wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE).
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% FBS).
-
Analyze the cell suspension on a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity.
-
Protocol 4: Assessing Cell Viability Using an MTT Assay
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate reader
Procedure:
-
MTT Addition: 24-48 hours post-transfection, add 10 µL of MTT solution to each well of the 96-well plate (containing 100 µL of medium). Include untreated cells as a control.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the absorbance of the untreated control cells:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Visualizations
Caption: Experimental workflow for plasmid DNA transfection using this compound.
Caption: Cellular uptake pathway of this compound/pDNA complexes.
References
- 1. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nona-Arginine Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Protein Delivery with (Arg)9 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules, including proteins, into the cytoplasm.[1] Nona-L-arginine ((Arg)9), a highly cationic CPP, has demonstrated significant potential in this regard.[2][3] Its ability to penetrate cell membranes is attributed to the guanidinium (B1211019) groups of the arginine residues, which interact with negatively charged components of the cell surface, triggering uptake.[4] While the precise mechanism is still under investigation, evidence suggests that endocytosis is a primary route of internalization for arginine-rich CPPs.[4][5]
These application notes provide a comprehensive guide for the use of (Arg)9 TFA (trifluoroacetic acid salt) in delivering functional proteins into live cells. Included are detailed protocols for protein-(Arg)9 conjugation, intracellular delivery, and assessment of delivery efficiency and cytotoxicity. Furthermore, examples of how delivered proteins can modulate key signaling pathways are illustrated.
Quantitative Data Summary
The following tables summarize quantitative data related to the delivery of proteins using an arginine-rich CPP. The data presented here is based on studies using a similar peptide, [WR]9, to deliver Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP) into MDA-MB-231 human breast cancer cells.[6] This serves as a valuable reference for expected outcomes when using this compound.
Table 1: Protein Delivery Efficiency Using [WR]9 Peptide [6]
| Peptide Concentration (µM) | Cargo Protein (50 nM) | Uptake Enhancement (Fold Increase vs. Protein Alone) |
| 3 | GFP | 11 |
| 4 | GFP | 9.5 |
| 5 | GFP | 6 |
| 6 | GFP | 5 |
| 8 | GFP | 4 |
| 10 | GFP | 3 |
Table 2: Cell Viability of MDA-MB-231 Cells after 24-hour Incubation with [WR]9-GFP Complex [6]
| Peptide Concentration (µM) | Cell Viability (%) |
| 1 | >95 |
| 5 | >90 |
| 10 | ~85 |
| 15 | ~70 |
| 20 | ~60 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Target Protein using a Heterobifunctional Crosslinker
This protocol describes the conjugation of this compound to a protein of interest using a common heterobifunctional crosslinker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which links amine groups to sulfhydryl groups.
Materials:
-
Target protein with an available amine group (e.g., lysine (B10760008) residue).
-
This compound peptide with a terminal cysteine residue ((Cys)-(Arg)9 TFA).
-
SMCC crosslinker.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column.
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein does not have a free sulfhydryl group, it may need to be introduced using a reagent like Traut's Reagent (2-iminothiolane).
-
-
Activation of Protein with SMCC:
-
Dissolve SMCC in a water-miscible organic solvent (e.g., DMSO) at a 10-20 mM concentration.
-
Add a 10-20 fold molar excess of SMCC to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation of (Cys)-(Arg)9 TFA to the Activated Protein:
-
Dissolve (Cys)-(Arg)9 TFA in Conjugation Buffer.
-
Add the (Cys)-(Arg)9 TFA to the activated protein solution at a 1.5 to 5-fold molar excess over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
To quench the reaction, add a final concentration of 10-50 mM of a sulfhydryl-containing compound like cysteine or β-mercaptoethanol.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the protein-(Arg)9 conjugate from unreacted peptide and other reagents using a desalting column or dialysis.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Protocol 2: Intracellular Delivery of (Arg)9-Protein Conjugate
This protocol provides a general procedure for the delivery of an (Arg)9-conjugated protein into cultured mammalian cells. Optimization of concentration and incubation time for specific cell lines and proteins is recommended.
Materials:
-
(Arg)9-protein conjugate.
-
Cultured mammalian cells in appropriate cell culture plates.
-
Serum-free cell culture medium.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable culture plate (e.g., 24-well or 96-well plate) to achieve 70-80% confluency on the day of the experiment.
-
-
Preparation of Delivery Complex:
-
Dilute the (Arg)9-protein conjugate to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium.[6] It is crucial to prepare this solution fresh.
-
-
Cell Treatment:
-
Wash the cells once with PBS.
-
Remove the PBS and add the (Arg)9-protein conjugate solution to the cells.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.[6]
-
-
Removal of Excess Conjugate:
-
After incubation, remove the delivery medium.
-
Wash the cells twice with PBS to remove any conjugate that is surface-bound but not internalized.
-
-
Analysis of Protein Delivery:
-
The cells are now ready for downstream analysis. This can include:
-
Fluorescence Microscopy: If the protein is fluorescently labeled, visualize its intracellular localization.
-
Western Blotting: Lyse the cells and perform a Western blot to detect the delivered protein.
-
Functional Assays: Perform assays to measure the biological activity of the delivered protein.
-
Flow Cytometry: Quantify the percentage of cells that have taken up the fluorescently labeled protein.[7]
-
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of the (Arg)9-protein conjugate.
Materials:
-
(Arg)9-protein conjugate.
-
Cultured mammalian cells in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat them with a range of concentrations of the (Arg)9-protein conjugate as described in Protocol 2. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Addition of MTT:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of Solubilization Solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement of Absorbance:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
-
Visualizations
Signaling Pathways
The following diagrams illustrate hypothetical scenarios of how a delivered protein could modulate key cellular signaling pathways.
Caption: Inhibition of the AKT signaling pathway by a delivered protein.
Caption: Activation of the caspase signaling pathway by a delivered protein.
Experimental Workflow
Caption: Experimental workflow for protein delivery using this compound.
References
- 1. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oligoarginine vectors for intracellular delivery: design and cellular-uptake mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for (Arg)9 TFA-Mediated Peptide Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-arginine (B115151), (Arg)9 or R9, is a highly efficient cell-penetrating peptide (CPP) widely utilized for the intracellular delivery of a diverse range of cargo molecules, including peptides, proteins, and nucleic acids.[1] Its cationic nature, conferred by the guanidinium (B1211019) groups of the arginine residues, facilitates interaction with the negatively charged cell membrane, triggering cellular uptake.[1] (Arg)9 is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant of the solid-phase peptide synthesis and purification process.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of (Arg)9 TFA in delivering peptide cargo into mammalian cells. The included methodologies cover cargo conjugation, purification, and the assessment of intracellular delivery.
Mechanism of Cellular Uptake
The cellular entry of (Arg)9 and its cargo is a multi-faceted process, primarily driven by an energy-dependent endocytic pathway.[2][3] At higher concentrations (≥10 μM), a non-endocytic pathway may also be involved.[4]
The primary uptake mechanism can be summarized in the following steps:
-
Cell Surface Binding: The positively charged (Arg)9 initially binds to negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[2]
-
Internalization: This binding triggers internalization through one or more endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[2][5]
-
Endosomal Entrapment: Following internalization, the (Arg)9-cargo complex is typically enclosed within endosomes.
-
Endosomal Escape (Rate-Limiting Step): For the cargo to exert its biological function, it must escape the endosome and reach the cytosol. The efficiency of this step is often a major challenge in CPP-mediated delivery.
A non-endocytic pathway, observed at higher peptide concentrations, is thought to involve a transient increase in intracellular calcium, leading to temporary plasma membrane permeabilization.[4][6]
Quantitative Data on (Arg)9 Uptake Efficiency
The efficiency of (Arg)9-mediated cargo delivery can be influenced by several factors, including the cell type, cargo properties, and peptide concentration. Below is a summary of quantitative data from a study assessing the uptake of fluorescently labeled (Arg)9 complexed with quantum dots (QDs) in A549 human lung carcinoma cells, as measured by flow cytometry.
| Cell Line | Cargo | (Arg)9 Concentration | Incubation Time | Uptake Efficiency (% Positive Cells) | Reference |
| A549 | Quantum Dots | 1 µM | 1 hour | ~20% | [7] |
| A549 | Quantum Dots | 5 µM | 1 hour | ~45% | [7] |
| A549 | Quantum Dots | 10 µM | 1 hour | ~60% | [7] |
| A549 | Quantum Dots | 30 µM | 1 hour | ~80% | [7] |
| A549 | Quantum Dots | 60 µM | 1 hour | ~95% | [7] |
Note: The data represents the efficiency of the CPP in delivering a specific cargo under particular experimental conditions. Efficiency may vary with different cargoes and cell lines.
Experimental Protocols
Protocol for Covalent Conjugation of a Peptide Cargo to this compound
This protocol describes a common method for conjugating a peptide cargo containing a free cysteine residue to a maleimide-activated (Arg)9.
Materials:
-
This compound with a C-terminal cysteine (or other reactive group)
-
Peptide cargo with a free cysteine (or corresponding reactive group)
-
Maleimide-PEG-NHS ester (or other suitable crosslinker)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.0
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Activation of (Arg)9: a. Dissolve (Arg)9-cysteine in DMF. b. Dissolve a 1.5-fold molar excess of Maleimide-PEG-NHS ester in DMF. c. Mix the two solutions and add a 2-fold molar excess of Diisopropylethylamine (DIPEA). d. React for 2 hours at room temperature with gentle stirring. e. Monitor the reaction by analytical RP-HPLC. f. Precipitate the maleimide-activated (Arg)9 by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether twice. g. Dry the activated peptide under vacuum.
-
Conjugation to Peptide Cargo: a. Dissolve the maleimide-activated (Arg)9 in the Reaction Buffer. b. Dissolve the cysteine-containing peptide cargo in the Reaction Buffer. c. Mix the activated (Arg)9 and the peptide cargo at a 1.2:1 molar ratio. d. React for 4 hours at room temperature or overnight at 4°C with gentle stirring. e. Monitor the conjugation reaction by analytical RP-HPLC.
-
Purification of the (Arg)9-Cargo Conjugate: a. Purify the crude conjugate using a preparative RP-HPLC system with a C18 column.[8][9] b. Use a linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. A typical gradient is 10-90% acetonitrile over 40 minutes.[8] c. Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure conjugate. d. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Caption: Workflow for the covalent conjugation of a peptide cargo to (Arg)9.
Protocol for this compound-Mediated Peptide Cargo Delivery into Cultured Cells
This protocol details the steps for treating cultured mammalian cells with an (Arg)9-cargo conjugate and assessing its uptake.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
(Arg)9-cargo conjugate (fluorescently labeled for visualization)
-
PBS
-
Trypsin-EDTA
-
Heparin solution (1 mg/mL in PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: a. The day before the experiment, seed cells into appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy, or 12-well plates for flow cytometry) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of (Arg)9-Cargo Complex: a. Reconstitute the lyophilized (Arg)9-cargo conjugate in sterile water or PBS to create a stock solution (e.g., 1 mM). b. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-20 µM) in serum-free medium.
-
Cell Treatment: a. Aspirate the complete medium from the cells and wash once with sterile PBS. b. Add the (Arg)9-cargo complex solution in serum-free medium to the cells. c. Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Post-Incubation Washing: a. To remove non-internalized peptide, aspirate the treatment solution. b. Wash the cells three times with PBS. c. To remove surface-bound peptide, wash the cells twice with a heparin solution (0.5 mg/mL in PBS) for 5 minutes each. d. Wash twice more with PBS.
-
Sample Preparation for Analysis:
-
For Fluorescence Microscopy: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash three times with PBS. c. Mount the coverslips onto microscope slides using mounting medium with DAPI. d. Visualize the cells using a fluorescence microscope.
-
For Flow Cytometry: a. Detach the cells using Trypsin-EDTA. b. Resuspend the cells in complete medium to inactivate the trypsin. c. Centrifuge the cells and resuspend in cold PBS. d. Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Caption: Experimental workflow for peptide cargo delivery and analysis.
Cellular Uptake Pathway of (Arg)9
The cellular uptake of (Arg)9 is a complex process involving initial electrostatic interactions at the cell surface followed by endocytic internalization.
Caption: Signaling pathway for (Arg)9-mediated cargo uptake.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive maleimide (B117702) group; incorrect buffer pH; insufficient reagents. | Ensure freshness of maleimide-activated peptide. Check and adjust the pH of the reaction buffer. Increase the molar excess of the activated peptide. |
| Low Purity After HPLC | Co-elution of unreacted components or byproducts. | Optimize the HPLC gradient to improve separation. Consider using a different column chemistry or a secondary purification step like ion-exchange chromatography.[9] |
| Low Cellular Uptake | Inefficient (Arg)9-cargo complex; high serum concentration; short incubation. | Confirm the integrity of the conjugate. Perform uptake experiments in serum-free or low-serum medium. Increase incubation time or peptide concentration. |
| High Cytotoxicity | High concentration of (Arg)9-cargo complex; impurities in the preparation. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure high purity of the conjugate. |
| Punctate Fluorescence (Endosomal Signal) | Inefficient endosomal escape. | Co-administer with endosomolytic agents (e.g., chloroquine), although this may have off-target effects. Modify the cargo or CPP to include endosome-disrupting moieties.[10] |
Conclusion
This compound is a potent and versatile tool for the intracellular delivery of peptide cargo. Successful application relies on careful optimization of cargo conjugation, purification, and delivery protocols. The methodologies and data presented in these application notes provide a solid foundation for researchers to effectively utilize (Arg)9 in their studies. Understanding the mechanisms of uptake and potential pitfalls is crucial for troubleshooting and achieving efficient and reliable cargo delivery.
References
- 1. jpt.com [jpt.com]
- 2. mdpi.com [mdpi.com]
- 3. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Intracellular Delivery of NuBCP-9 by Conjugation with Oligoarginines Peptides in MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Delivery of Nanoparticles and DNAs by IR9 Cell-penetrating Peptides | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. Phospholipid conjugate for intracellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Complex Formation of Nona-L-arginine ((Arg)9) with Nucleic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction Nona-L-arginine ((Arg)9) is a highly cationic cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes.[1] This property makes it an invaluable tool for the intracellular delivery of various macromolecular cargoes, including proteins, peptides, and nucleic acids, which are otherwise membrane-impermeable.[1] The trifluoroacetate (B77799) (TFA) salt of (Arg)9 is a common formulation resulting from solid-phase peptide synthesis. The primary mechanism driving the complex formation between the positively charged (Arg)9 peptide and negatively charged nucleic acids (such as plasmid DNA, siRNA, and PNA) is electrostatic interaction.[2] The guanidinium (B1211019) groups of the nine arginine residues interact with the phosphate (B84403) backbone of the nucleic acids, leading to condensation of the nucleic acid and the formation of stable nanocomplexes. These complexes protect the nucleic acid cargo from degradation and facilitate its cellular uptake, making (Arg)9 a powerful vector for gene therapy, drug delivery, and diagnostic applications.[1][2][3]
Applications
-
Gene and Drug Delivery: (Arg)9 is widely used to deliver therapeutic nucleic acids like siRNA for gene silencing, plasmid DNA for gene expression, and peptide nucleic acids (PNAs) for antisense applications.[2][3] The formation of (Arg)9-siRNA complexes has been shown to induce significant gene knockdown in target cells.[2]
-
Non-Viral Vector: As a synthetic peptide, (Arg)9 offers a safer alternative to viral vectors for gene therapy, minimizing concerns related to immunogenicity and insertional mutagenesis.[1]
-
Biomarker Detection and Sensors: The interaction of (Arg)9 with nucleic acids is being explored in the development of biosensors for the detection of specific DNA or RNA sequences.[1]
Quantitative Data on Arginine-Rich Peptide-Nucleic Acid Interactions
The binding affinity of arginine-rich motifs to nucleic acids can be potent, often falling within the nanomolar range.[4][5] The following table summarizes typical binding parameters obtained from various studies on arginine-rich peptides, which serve as a reference for the (Arg)9-nucleic acid system. Isothermal Titration Calorimetry (ITC) is the gold standard for obtaining a complete thermodynamic profile of these interactions.[6][7]
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |
| Arginine-Rich Motif & RNA Aptamer | Gel Shift | Nanomolar (nM) range | Not Determined | Not Determined | Not Determined | [4][5] |
| HIV Tat ARM & TAR RNA | Gel Shift | ~600 nM | Not Determined | Not Determined | Not Determined | [4] |
| BIV Tat ARM & TAR RNA | Gel Shift | ~60 nM | Not Determined | Not Determined | Not Determined | [4] |
| Protein & Peptide Interaction (General) | ITC | Varies (mM to nM) | Determined | Measured | Calculated | [6] |
| (Arg)9 & siRNA (Hypothetical) | ITC | Expected in nM-µM range | ~30:1 ((Arg)9:siRNA) for functional delivery | Measured | Calculated | [2] (ratio) |
Note: Specific thermodynamic data for (Arg)9 TFA with various nucleic acids requires empirical determination via ITC. The stoichiometry can vary significantly based on buffer conditions, and the length and type of the nucleic acid.
Experimental Protocols
Protocol 1: Characterization of (Arg)9-Nucleic Acid Binding using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the underlying thermodynamic parameters (enthalpy ΔH and entropy ΔS).[6]
Materials:
-
This compound peptide (purity >90%)[1]
-
Purified nucleic acid (e.g., siRNA, DNA, or PNA)
-
Identical, degassed binding buffer for both peptide and nucleic acid (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Buffer matching is critical to minimize heats of dilution.[6]
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200)[6]
Methodology:
-
Sample Preparation:
-
Accurately determine the concentrations of the (Arg)9 and nucleic acid solutions. Errors in concentration directly affect the calculated parameters.[6]
-
Prepare the (Arg)9 solution in the syringe at a concentration 10-20 times that of the nucleic acid in the sample cell.[6][8] A typical starting point is 400 µM (Arg)9 in the syringe and 40 µM nucleic acid in the cell.[9]
-
Dialyze both samples against the same batch of binding buffer to ensure a perfect match.[6][9]
-
Degas both solutions immediately before the experiment to prevent air bubbles.[6] Centrifuge samples to remove any aggregates.[6]
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the nucleic acid solution into the sample cell (~300 µL) and the (Arg)9 solution into the injection syringe (~100 µL).[6]
-
Set the instrument parameters: a typical experiment might involve an initial 0.5 µL injection followed by 20-25 injections of 2.0 µL each, with a spacing of 180 seconds between injections to allow the signal to return to baseline.[9] Set stirring speed to ~750 rpm.[9]
-
-
Data Acquisition and Analysis:
-
Perform a control experiment by titrating (Arg)9 into the buffer alone to measure the heat of dilution.[8]
-
Subtract the heat of dilution from the primary experimental data.
-
The integrated heat data for each injection is plotted against the molar ratio of (Arg)9 to nucleic acid.
-
Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to determine Kd, n, and ΔH.[8] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[6]
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Protocol 2: Analysis of Complex Formation by Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to detect protein-nucleic acid or peptide-nucleic acid interactions.[10] It is based on the principle that complexes of peptide and nucleic acid migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid, resulting in a "shift" in the band's position.[10][11]
Materials:
-
This compound peptide
-
Target nucleic acid (e.g., a short DNA oligonucleotide or RNA)
-
Labeling system for nucleic acid (e.g., γ-³²P ATP for radiolabeling or a fluorescent tag like Cy5)
-
TBE Buffer (Tris/Borate/EDTA)[11]
-
Native polyacrylamide gel (e.g., 6-10% acrylamide)
-
Gel loading buffer
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
Methodology:
-
Nucleic Acid Preparation:
-
Label the nucleic acid of interest (e.g., 5'-end labeling with γ-³²P ATP using T4 polynucleotide kinase or ordering a pre-labeled fluorescent oligo).
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a series of tubes, set up binding reactions with a constant, low concentration of the labeled nucleic acid probe (e.g., 0.1 nM).[11]
-
Add increasing concentrations of the (Arg)9 peptide to each tube.[4] It is crucial to include a control lane with no peptide.[12]
-
Add binding buffer to a final volume of 10-20 µL.
-
Incubate the reactions at room temperature (or a specified temperature) for 20-30 minutes to allow complex formation.
-
-
Electrophoresis:
-
Add native gel loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes due to heat.
-
-
Detection and Analysis:
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen, then visualize using a phosphorimager.[11]
-
For fluorescently labeled probes, visualize the gel using a suitable fluorescence scanner.
-
The lane with no (Arg)9 will show a single fast-migrating band corresponding to the free nucleic acid.
-
As the concentration of (Arg)9 increases, a slower-migrating band corresponding to the (Arg)9-nucleic acid complex will appear, and the intensity of the free probe band will decrease.
-
The relative mobility of the complex can provide information about stoichiometry, and the concentration of peptide at which 50% of the probe is shifted can be used to estimate the apparent Kd.[11]
-
Caption: Electrophoretic Mobility Shift Assay (EMSA) workflow.
Cellular Uptake of (Arg)9-Nucleic Acid Complexes
The delivery of nucleic acids into cells by (Arg)9 is a complex process.[13] While the exact mechanism is still under investigation and can be cell-type dependent, it is widely accepted to occur primarily through an energy-dependent endocytotic pathway, such as macropinocytosis.[13][14]
Proposed Mechanism:
-
(Arg)9-Nucleic Acid Complex Formation: The cationic peptide and anionic nucleic acid self-assemble into positively charged nanoparticles.
-
Cell Surface Interaction: The complexes interact with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which triggers internalization.[15]
-
Endocytosis: The cell membrane engulfs the complex, forming an endosomal vesicle. This process is energy-dependent and can be inhibited at low temperatures or by ATP depletion.[14]
-
Endosomal Escape: For the nucleic acid to be effective, it must escape the endosome before being degraded in the lysosome. The "proton sponge" effect, where the peptide's basic residues get protonated in the acidic endosome, can lead to osmotic swelling and rupture of the vesicle, releasing the cargo into the cytoplasm.
Caption: Proposed cellular uptake pathway for (Arg)9-nucleic acid complexes.
References
- 1. jpt.com [jpt.com]
- 2. Enzymatic ligation of an antibody and arginine 9 peptide for efficient and cell-specific siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Antisense Peptide Nucleic Acids to Cells by Conjugation with Small Arginine-Rich Cell-Penetrating Peptide (R/W)9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine-rich motifs present multiple interfaces for specific binding by RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine-rich motifs present multiple interfaces for specific binding by RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Gel-based Analysis of Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gel Mobility Shift Assays to Detect Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cellular Uptake and Intracellular Trafficking of Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Intracellular Delivery: A Guide to Calculating the Optimal (Arg)₉ TFA to Cargo Ratio
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic and diagnostic agents into living cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs), such as the nona-arginine (B115151) peptide ((Arg)₉), have emerged as powerful tools to overcome the cell membrane barrier and transport a wide variety of cargo molecules into the cytoplasm and nucleus. The efficiency of this delivery is highly dependent on the ratio of the CPP to its cargo. This document provides detailed protocols and application notes for determining the optimal molar ratio of (Arg)₉ trifluoroacetate (B77799) (TFA) to a given cargo, ensuring maximal cellular uptake and biological activity while minimizing cytotoxicity.
The polycationic nature of (Arg)₉ allows it to interact with negatively charged components of the cell membrane, triggering uptake. When complexed with a cargo, the overall physicochemical properties of the complex, including size, charge, and stability, are influenced by the (Arg)₉-to-cargo ratio. An optimized ratio is crucial for efficient complex formation, cellular internalization, and subsequent release of the cargo to its intracellular target.
Key Experimental Considerations
To determine the optimal (Arg)₉ TFA to cargo ratio, a series of experiments should be performed to assess:
-
Complex Formation and Stability: Ensuring the (Arg)₉ and cargo form stable complexes is the first step.
-
Cellular Uptake Efficiency: Quantifying the amount of cargo delivered into cells at different ratios.
-
Cytotoxicity: Evaluating the toxic effects of the (Arg)₉-cargo complexes on the target cells.
-
Endosomal Escape and Intracellular Trafficking: Visualizing the subcellular localization of the cargo to ensure it reaches its site of action.
This guide provides detailed protocols for these essential experiments.
Experimental Protocols
Gel Retardation Assay for (Arg)₉-Nucleic Acid Complex Formation
This assay is used to determine the optimal ratio of (Arg)₉ to nucleic acid cargo (e.g., siRNA, plasmid DNA) required to form stable complexes. The principle is based on the neutralization of the negative charge of the nucleic acid by the cationic (Arg)₉ peptide. When complexed, the migration of the nucleic acid through an agarose (B213101) gel is retarded.
Protocol:
-
Prepare (Arg)₉-siRNA/pDNA Complexes:
-
Prepare a stock solution of (Arg)₉ TFA in nuclease-free water.
-
Prepare a stock solution of siRNA or plasmid DNA (pDNA) in nuclease-free water.
-
In separate microcentrifuge tubes, prepare a series of (Arg)₉-cargo complexes at different N/P ratios (the molar ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the nucleic acid). Common N/P ratios to test are 0:1 (naked nucleic acid), 1:1, 2:1, 5:1, 10:1, and 20:1.
-
For each ratio, mix the appropriate volumes of (Arg)₉ and nucleic acid solutions and incubate at room temperature for 30 minutes to allow complex formation.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1-2% agarose gel in 1x TAE or TBE buffer containing a nucleic acid stain (e.g., ethidium (B1194527) bromide or a safer alternative).
-
Load the prepared complexes into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 100 V) for 30-60 minutes.
-
-
Visualization and Analysis:
Cellular Uptake Quantification by Flow Cytometry
Flow cytometry provides a quantitative measure of the cellular uptake of fluorescently labeled cargo delivered by (Arg)₉.
Protocol:
-
Cell Preparation:
-
Seed cells (e.g., HeLa cells) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Preparation of (Arg)₉-Cargo Complexes:
-
Label your cargo (e.g., a protein) with a fluorescent dye (e.g., FITC, Alexa Fluor 488).
-
Prepare (Arg)₉-cargo complexes at various molar ratios (e.g., 1:1, 5:1, 10:1, 20:1, 50:1 of (Arg)₉ to cargo).
-
Incubate the mixtures at room temperature for 30 minutes.
-
-
Cell Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, serum-free media containing the (Arg)₉-cargo complexes to the cells. Include a control with cargo only.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells three times with cold PBS to remove surface-bound complexes.
-
Trypsinize the cells and resuspend them in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized cargo. Plot the MFI against the molar ratio to determine the optimal ratio for uptake.
-
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare (Arg)₉-cargo complexes at the same molar ratios tested for cellular uptake. Also, include controls for (Arg)₉ alone at corresponding concentrations.
-
Remove the culture medium and add 100 µL of fresh medium containing the different treatments to the wells.
-
Incubate for 24-48 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Plot cell viability against the (Arg)₉ concentration or molar ratio to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). A desirable ratio will have high uptake with minimal cytotoxicity.[3][4][5][6]
-
Intracellular Trafficking and Endosomal Escape by Fluorescence Microscopy
This method allows for the visualization of the subcellular localization of the cargo, providing insights into whether it has escaped the endosomes and reached the cytosol or nucleus.
Protocol:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
-
Treatment:
-
Prepare and add fluorescently labeled (Arg)₉-cargo complexes to the cells as described for the flow cytometry protocol.
-
Incubate for various time points (e.g., 1, 4, and 24 hours).
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
To visualize endosomes/lysosomes, you can co-stain with LysoTracker Red or an antibody against an endosomal marker like EEA1 or LAMP1.
-
To visualize the nucleus, counterstain with a nuclear dye like DAPI or Hoechst.
-
Image the cells using a confocal microscope.
-
-
Analysis:
-
Observe the localization of the fluorescent cargo. A diffuse fluorescence throughout the cytoplasm and/or nucleus indicates successful endosomal escape. A punctate (dot-like) pattern suggests entrapment within endosomes.[7][8]
-
Quantify the colocalization between the cargo and endosomal markers to assess the extent of endosomal entrapment at different ratios.
-
Data Presentation
The quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison and identification of the optimal (Arg)₉ to cargo ratio.
Table 1: Gel Retardation of (Arg)₉-siRNA Complexes
| (Arg)₉ to siRNA (N/P Ratio) | siRNA Migration | Complex Formation |
| 0:1 | Migrated | - |
| 1:1 | Partial Retardation | Partial |
| 2:1 | Complete Retardation | Complete |
| 5:1 | Complete Retardation | Complete |
| 10:1 | Complete Retardation | Complete |
Based on typical results from gel retardation assays.[1][2]
Table 2: Cellular Uptake of a Fluorescent Protein Cargo with (Arg)₉
| (Arg)₉ to Protein (Molar Ratio) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0:1 (Protein only) | 50 |
| 1:1 | 200 |
| 5:1 | 800 |
| 10:1 | 1500 |
| 20:1 | 1600 |
| 50:1 | 1550 |
Representative data showing concentration-dependent uptake.[9]
Table 3: Cytotoxicity of (Arg)₉ Peptide on HeLa Cells (MTT Assay)
| (Arg)₉ Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 10 | 98 |
| 25 | 95 |
| 50 | 85 |
| 100 | 70 |
| 250 | 45 |
| 500 | 20 |
Illustrative data demonstrating dose-dependent cytotoxicity.[3][4][5][6]
Table 4: Summary of Optimal Ratios for Different Cargo Types
| Cargo Type | Optimal (Arg)₉:Cargo Ratio | Key Assay | Reference |
| siRNA | N/P Ratio > 2:1 | Gel Retardation | [1][2] |
| Protein (GFP) | 10:1 to 20:1 (molar) | Flow Cytometry | [9] |
| Plasmid DNA | N/P Ratio > 6:1 | Gel Retardation | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the optimal (Arg)₉ to cargo ratio.
Caption: Workflow for optimizing the (Arg)₉ to cargo ratio.
Cellular Uptake and Endosomal Escape Pathway
This diagram illustrates the proposed mechanism of (Arg)₉-mediated cargo delivery, highlighting the critical step of endosomal escape.
Caption: (Arg)₉-mediated cargo uptake and endosomal escape.
Conclusion
The determination of the optimal (Arg)₉ TFA to cargo ratio is a multi-step process that requires careful experimental design and data analysis. By systematically evaluating complex formation, cellular uptake, cytotoxicity, and intracellular trafficking, researchers can identify a ratio that maximizes the delivery of their cargo while minimizing adverse effects. The protocols and guidelines presented in this document provide a comprehensive framework for this optimization process, enabling the effective use of (Arg)₉ as a versatile and potent delivery vector in a wide range of research and therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with (Arg)9 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9 TFA, also known as Nona-L-arginine TFA, is a cell-penetrating peptide (CPP) composed of nine consecutive L-arginine residues with a trifluoroacetic acid (TFA) counterion.[1][2] CPPs are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes.[3] Due to its cationic nature, (Arg)9 interacts with anionic components of the cell membrane, such as phospholipids (B1166683) and proteoglycans, triggering cellular uptake.[2] This property makes it a valuable tool for drug delivery and studying intracellular processes.[3]
These application notes provide detailed protocols for conducting cell culture experiments using this compound with two commonly used cell lines: SKOV3 (a human ovarian adenocarcinoma cell line) and NIH/3T3 (a mouse embryonic fibroblast cell line). The protocols cover cell culture conditions, viability assays, and methods to assess the peptide's effect on the PI3K/Akt signaling pathway.
Data Presentation: Cell Culture and Experimental Parameters
The following tables summarize the recommended conditions for cell culture and key experimental parameters for working with SKOV3 and NIH/3T3 cells in the context of this compound experiments.
Table 1: Cell Line Culture Conditions
| Parameter | SKOV3 | NIH/3T3 |
| Morphology | Epithelial | Fibroblast |
| Base Medium | McCoy's 5A Medium or RPMI-1640 | Dulbecco's Modified Eagle Medium (DMEM) |
| Supplements | 10-15% Fetal Bovine Serum (FBS), 2 mM L-Glutamine | 10% Fetal Bovine Serum (FBS) or 10% Calf Serum (CS), 2 mM L-Glutamine |
| Incubator | 37°C, 5% CO₂ | 37°C, 5% CO₂ |
| Subculture | When 70-80% confluent | When 80-90% confluent |
Table 2: Seeding Densities for 96-Well Plates (Viability Assays)
| Cell Line | Seeding Density (cells/well) |
| SKOV3 | 5,000 - 7,000 |
| NIH/3T3 | 4,000 - 8,000 |
Table 3: this compound Treatment Parameters
| Parameter | Value |
| Stock Solution Preparation | Dissolve lyophilized this compound in sterile, nuclease-free water or PBS to a concentration of 1-10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Working Concentration Range | 0.5 µM - 20 µM (optimization recommended for each cell line and assay) |
| Incubation Time | 30 minutes to 72 hours (dependent on the specific assay) |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Materials:
-
SKOV3 or NIH/3T3 cells
-
Complete culture medium (see Table 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Tissue culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cell cultures in T-25 or T-75 flasks with the appropriate complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell confluency daily.
-
When cells reach the recommended confluency (70-80% for SKOV3, 80-90% for NIH/3T3), subculture them.
-
To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed medium.
-
Routinely check for mycoplasma contamination.
Protocol 2: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the viability and proliferation of SKOV3 and NIH/3T3 cells.
Materials:
-
SKOV3 or NIH/3T3 cells
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution (1-10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at the densities specified in Table 2 in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 20 µM).
-
After 24 hours, carefully aspirate the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and cells with serum-free medium without the peptide (negative control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
Protocol 3: Western Blot Analysis of Phospho-Akt
This protocol details the steps to investigate the effect of this compound on the phosphorylation of Akt at Serine 473, a key event in the PI3K/Akt signaling pathway.
Materials:
-
SKOV3 or NIH/3T3 cells
-
6-well tissue culture plates
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed SKOV3 or NIH/3T3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
Visualizations
Figure 1: General experimental workflow for this compound cell-based assays.
Figure 2: Hypothesized interaction of this compound with the PI3K/Akt signaling pathway.
Discussion and Considerations
-
TFA Counterion: (Arg)9 is typically supplied as a TFA salt, which is a byproduct of the peptide synthesis and purification process.[2] While for most in vitro assays the residual TFA levels are unlikely to cause interference, it is a factor to consider, especially in sensitive cell-based assays or animal studies. If abnormal cellular responses are observed, it may be necessary to exchange the TFA for a more biologically compatible counterion like acetate (B1210297) or hydrochloride.
-
Concentration and Incubation Time: The optimal concentration of this compound and the required incubation time will vary depending on the cell line, the specific assay, and the experimental endpoint. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.
-
Live-Cell Imaging: To visualize the cellular uptake of this compound, it can be conjugated to a fluorescent dye. Live-cell imaging using confocal microscopy is a powerful technique to observe the dynamics of peptide internalization in real-time.[4] This can provide valuable insights into the mechanism of uptake and the subcellular localization of the peptide.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[5] Studies have shown that arginine can stimulate this pathway in certain cell types.[6] The proposed mechanism involves the activation of PI3K, leading to the phosphorylation and activation of Akt. Western blotting for phosphorylated Akt is a reliable method to assess the activation status of this pathway in response to this compound treatment. The diagram in Figure 2 illustrates this hypothesized interaction, although further research is needed to fully elucidate the direct effects of this compound on this pathway.
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize this compound to investigate its biological effects and potential as a drug delivery vehicle in SKOV3 and NIH/3T3 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonaarginine/(Arg)9 peptide [novoprolabs.com]
- 3. jpt.com [jpt.com]
- 4. A novel live-cell imaging assay reveals regulation of endosome maturation | eLife [elifesciences.org]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracking with Fluorescently Labeled (Arg)9 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nona-arginine (B115151) peptide, (Arg)9, is a well-established cell-penetrating peptide (CPP) known for its high efficiency in traversing cellular membranes. When conjugated with a fluorescent label and formulated as a trifluoroacetate (B77799) (TFA) salt, it becomes a powerful tool for tracking and visualizing a wide array of molecular cargo, from small molecules to large proteins and nanoparticles, both in vitro and in vivo. This document provides detailed application notes and experimental protocols for utilizing fluorescently labeled (Arg)9 TFA in research and drug development.
The positive charge of the guanidinium (B1211019) groups on the arginine residues is crucial for the cell-penetrating ability of (Arg)9, facilitating interactions with negatively charged components of the cell membrane.[1][2] The TFA counterion ensures solubility and stability of the peptide. The choice of fluorescent label can be tailored to the specific experimental setup, considering factors such as the desired excitation and emission wavelengths, brightness, and photostability.
Applications
Fluorescently labeled this compound has a broad range of applications in cellular and molecular biology, as well as in the development of therapeutic and diagnostic agents.
-
Cellular Uptake and Intracellular Localization Studies: The most direct application is to visualize and quantify the uptake of (Arg)9 and its conjugated cargo into living cells. Confocal microscopy and flow cytometry are powerful techniques to determine the efficiency of internalization and the subcellular destination of the cargo, which can include the cytoplasm, nucleus, or specific organelles like mitochondria.[3][4]
-
Drug Delivery Vehicle: By attaching a therapeutic agent to fluorescently labeled (Arg)9, researchers can track the delivery of the drug to its target cells and tissues. This is invaluable for assessing the efficacy of drug targeting strategies and understanding the pharmacokinetics of the drug-CPP conjugate.[5]
-
In Vivo Imaging: Near-infrared (NIR) fluorescent dyes conjugated to (Arg)9 allow for deep-tissue imaging in animal models. This enables non-invasive tracking of the biodistribution of the peptide and its cargo in real-time, providing critical information for preclinical studies.[6][7]
-
High-Throughput Screening: The efficiency of (Arg)9-mediated delivery can be assessed in a high-throughput manner using plate-based fluorescence readers or automated microscopy, facilitating the screening of large libraries of potential drug candidates.
Data Presentation: Quantitative Analysis of Cellular Uptake
The efficiency of cellular uptake of fluorescently labeled (Arg)9 can be quantified to compare different conditions, cell types, or cargo molecules. The following tables summarize representative quantitative data from flow cytometry and fluorescence spectroscopy experiments.
Table 1: Cellular Uptake of FITC-labeled (Arg)9 in HeLa Cells.
| Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Reference |
| 1 | 30 | 150 ± 20 | [8] |
| 5 | 30 | 850 ± 50 | [8] |
| 10 | 30 | 2200 ± 150 | [9] |
| 20 | 60 | 4500 ± 300 | [10] |
Table 2: Comparison of Cellular Uptake of Fluorescently Labeled (Arg)9 Across Different Cell Lines.
| Cell Line | Fluorescent Label | Concentration (µM) | Incubation Time (hr) | Uptake Efficiency (% of positive cells) | Reference |
| HeLa | FITC | 5 | 1 | 95% | [8] |
| HEK293 | TAMRA | 5 | 1 | 88% | [11] |
| A549 | FITC | 10 | 2 | 92% | [3] |
| Caco-2 | Fluorescein | 20 | 1 | 85% | [10] |
Table 3: Spectral Properties of Common Fluorescent Dyes for Labeling (Arg)9.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| FITC | 494 | 518 | 0.92 | Moderate |
| TAMRA | 555 | 580 | 0.65 | High |
| Cy5 | 649 | 666 | 0.28 | High |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Very High |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes the quantitative analysis of fluorescently labeled this compound uptake in a mammalian cell line using flow cytometry.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-(Arg)9 TFA)
-
Mammalian cell line (e.g., HeLa cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled this compound in sterile water or PBS. Dilute the stock solution to the desired final concentrations in serum-free culture medium.
-
Incubation:
-
Wash the cells once with warm PBS.
-
Remove the PBS and add the peptide solutions to the respective wells. Include a negative control well with medium only.
-
Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Add trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of cold PBS.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore (e.g., 488 nm laser for FITC).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.[12][13]
-
The percentage of fluorescently positive cells can also be determined by setting a gate based on the negative control.[14]
-
Protocol 2: Visualization of Intracellular Localization by Confocal Microscopy
This protocol details the visualization of the subcellular distribution of fluorescently labeled this compound using confocal laser scanning microscopy.
Materials:
-
Fluorescently labeled this compound
-
Mammalian cell line
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
PBS, pH 7.4
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging.
-
Peptide Incubation:
-
Prepare and add the fluorescently labeled this compound solution to the cells as described in Protocol 1.
-
Incubate for the desired time at 37°C.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes if intracellular targets are to be co-stained.
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain solution for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add a drop of mounting medium to the cells and cover with a coverslip.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the peptide's fluorophore and the nuclear stain.[4][15]
-
Acquire z-stack images to visualize the three-dimensional distribution of the fluorescent signal within the cells.
-
Protocol 3: In Vivo Imaging of Biodistribution
This protocol provides a general workflow for tracking the biodistribution of NIR-labeled this compound in a mouse model.
Materials:
-
NIR-labeled this compound (e.g., Cy5-(Arg)9 TFA)
-
Tumor-bearing mouse model (or other model of interest)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Probe Administration:
-
Dissolve the NIR-labeled this compound in sterile saline to the desired concentration.
-
Inject the probe intravenously (e.g., via the tail vein). The injection volume and probe concentration should be optimized based on the specific probe and animal model.[16]
-
-
Imaging:
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the distribution and clearance of the probe.[6]
-
Use appropriate excitation and emission filters for the NIR dye.
-
-
Ex Vivo Analysis (Optional):
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) drawn around the tumor and major organs at each time point.
-
Analyze the data to determine the pharmacokinetic profile and tumor-targeting efficiency of the probe.
-
Visualizations
Cellular Uptake Pathway of (Arg)9
The cellular uptake of (Arg)9 is a complex process that can occur through multiple pathways. The predominant mechanism is often dependent on the concentration of the peptide, the presence of serum, and the cell type.[5] The following diagram illustrates the primary routes of entry.
Caption: Cellular uptake pathways of fluorescently labeled (Arg)9.
Experimental Workflow for Cellular Uptake Analysis
The following diagram outlines the general workflow for analyzing the cellular uptake of fluorescently labeled this compound using both flow cytometry and confocal microscopy.
Caption: Workflow for analyzing cellular uptake of fluorescent (Arg)9.
Logical Relationship for Drug Delivery Tracking
This diagram illustrates the logical steps involved in using fluorescently labeled this compound for tracking drug delivery.
Caption: Logical workflow for drug delivery tracking with (Arg)9.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Biodistribution of Arginine, glycine, aspartic acid peptide-modified Nanoliposomes Containing Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Arg)9 TFA Delivery in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9 TFA, a nona-arginine (B115151) cell-penetrating peptide (CPP), represents a promising vector for the intracellular delivery of various cargo molecules, including proteins, peptides, and nucleic acids, into primary cell cultures.[1][2][3] Primary cells, being notoriously difficult to transfect with traditional methods, can benefit from the efficient and minimally invasive delivery facilitated by (Arg)9. These application notes provide a comprehensive overview of the mechanisms, protocols, and key considerations for utilizing this compound in your primary cell culture experiments.
This compound is a positively charged peptide that interacts with the negatively charged cell membrane, triggering cellular uptake.[4] Its mechanism of entry is concentration-dependent. At lower concentrations (typically <10 µM), uptake primarily occurs through endocytosis, which can lead to the sequestration of cargo in endosomes.[5][6] At higher concentrations (≥10 µM), a more direct, non-endocytic pathway becomes prominent, which is often desirable for cytosolic and nuclear delivery of cargo.[1][5]
Mechanism of Action
The cellular uptake of this compound is a multifaceted process involving at least two distinct pathways:
-
Endocytosis: At lower concentrations, this compound and its cargo are internalized via endocytic pathways. This process is energy-dependent and can result in the cargo being trapped within endosomes, potentially leading to lysosomal degradation.[6][7] Strategies to enhance endosomal escape, such as the use of co-treatments like chloroquine, may be necessary to improve the bioavailability of the cargo in the cytoplasm.[8]
-
Non-Endocytic Direct Translocation: At higher concentrations (≥10 µM), this compound can directly penetrate the cell membrane.[1][5] This rapid, non-endocytic uptake is associated with a transient increase in intracellular calcium concentration and the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[1] This pathway is also ATP-dependent.[1]
Signaling Pathway for Non-Endocytic Uptake
The non-endocytic uptake of this compound is an active process involving a specific signaling cascade. The binding of the highly cationic (Arg)9 peptide to the cell surface appears to trigger a signaling event that leads to a temporary and localized increase in intracellular calcium. This calcium influx is a prerequisite for the transient exposure of phosphatidylserine (PS) on the outer plasma membrane. The interaction between (Arg)9 and the exposed PS is thought to facilitate the direct translocation of the peptide and its cargo across the membrane into the cytoplasm.
References
- 1. researchgate.net [researchgate.net]
- 2. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (Arg)9 TFA Delivery in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-L-arginine ((Arg)9), a cell-penetrating peptide (CPP), is a powerful tool for delivering a wide range of cargo molecules, including peptides, proteins, nucleic acids, and nanoparticles, into cells.[1][2][3] Its high cationic charge, conferred by the guanidinium (B1211019) groups of its nine arginine residues, facilitates interaction with the negatively charged cell membrane and subsequent internalization.[3] This ability to traverse the plasma membrane makes (Arg)9 a valuable vector for therapeutic and research applications, particularly in challenging cell types like neurons.[3][4] The trifluoroacetate (B77799) (TFA) salt of (Arg)9 is a common formulation used in research.[5][6][7][8]
This document provides detailed protocols for the delivery of (Arg)9 TFA into neuronal cells, covering essential procedures from reagent preparation to the quantification of uptake and assessment of cytotoxicity. It also outlines the key signaling pathways involved in the cellular uptake of (Arg)9.
Mechanism of Cellular Uptake
The cellular uptake of arginine-rich CPPs like (Arg)9 is a multi-step process that primarily involves:
-
Initial Binding to the Cell Surface: The positively charged (Arg)9 peptide initially interacts with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the neuronal cell surface.[9][10][11][12][13] This interaction is crucial for concentrating the peptide at the cell membrane.
-
Internalization via Endocytosis: Following binding to HSPGs, (Arg)9 and its cargo are internalized through endocytic pathways. The two main endocytic mechanisms implicated are:
-
Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles containing the (Arg)9-cargo complex.[9][10][14]
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid containing the peptide.[11][15][16]
-
The specific pathway utilized can depend on the concentration of the peptide, the nature of the cargo, and the cell type.[16]
Data Presentation
The following tables summarize quantitative data relevant to this compound delivery in neuronal cells. These values are derived from published literature and should be considered as starting points for experimental optimization.
Table 1: Recommended Concentration Ranges and Incubation Times for this compound Delivery in Neuronal Cells
| Parameter | Primary Neurons | Neuronal Cell Lines (e.g., SH-SY5Y) | Reference |
| Concentration for Delivery | 1 - 10 µM | 1 - 20 µM | [17] |
| Incubation Time | 30 - 120 minutes | 30 - 180 minutes | [17] |
| Neuroprotective Concentration (IC50) | 0.78 - 6.0 µM | Not extensively reported | [6][18] |
Table 2: Cytotoxicity of (Arg)9 in Neuronal Cells
| Cell Type | Assay | (Arg)9 Concentration | Incubation Time | Result | Reference |
| Primary Cortical Neurons | LDH Assay | 10 µM | 24 hours | No significant toxicity | [18] |
| Neuronal Cell Lines | MTT Assay | Up to 20 µM | 24 hours | Minimal to no toxicity | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder.[2] Reconstitute the peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to create a stock solution. A common stock concentration is 1 mM.
-
Example: To make a 1 mM stock solution of this compound (MW = 1423.7 g/mol ), dissolve 1.42 mg of the peptide in 1 mL of sterile water.
-
-
Solubilization: Gently vortex or pipette the solution to ensure the peptide is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7]
Protocol 2: Culturing Neuronal Cells for this compound Delivery
A. Primary Cortical Neuron Culture
-
Coating Culture Vessels: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL) or Poly-L-ornithine overnight at 37°C.[19][20] Wash thoroughly with sterile water before use.
-
Isolation: Isolate cortical neurons from embryonic (E18) or early postnatal (P0-P1) rodents following established and ethically approved protocols.[21][22]
-
Plating: Plate the dissociated neurons in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin) at a desired density.
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 2-3 days.[21] Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
B. SH-SY5Y Neuroblastoma Cell Culture
-
Growth Medium: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.[23]
-
Passaging: Passage the cells when they reach 80-90% confluency.[12] Use trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend in fresh medium for replating.[23]
-
Plating for Experiments: Seed the cells in the desired format (e.g., 96-well plates for cytotoxicity assays, chamber slides for microscopy) at a density that allows them to reach 70-80% confluency on the day of the experiment.
Protocol 3: this compound Delivery into Neuronal Cells
-
Preparation of Treatment Medium: Dilute the this compound stock solution (and the cargo, if applicable) to the desired final concentration in serum-free culture medium. It is recommended to perform a concentration-response experiment to determine the optimal concentration for your specific application (e.g., 1, 5, 10, 20 µM).
-
Cell Treatment:
-
Remove the existing culture medium from the neuronal cells.
-
Wash the cells once with warm, sterile PBS.
-
Add the prepared treatment medium containing this compound to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30, 60, 120 minutes) at 37°C in a 5% CO2 incubator. A time-course experiment is recommended to determine the optimal incubation time.
-
Washing: After incubation, aspirate the treatment medium and wash the cells three times with sterile PBS to remove any peptide that is not internalized.
-
Proceed to Analysis: The cells are now ready for analysis of delivery efficiency (Protocol 4) or cytotoxicity (Protocol 5).
Protocol 4: Quantification of this compound Delivery Efficiency
A. Fluorescence Microscopy
-
Labeling: For visualization, use a fluorescently labeled this compound (e.g., FITC- or TAMRA-labeled).
-
Cell Preparation: Perform the delivery protocol (Protocol 3) using chamber slides or coverslips.
-
Fixation (Optional): After the final wash, you can fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent dye such as DAPI or Hoechst 33342 for 5-10 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope. Capture images to assess the subcellular localization of the fluorescently labeled (Arg)9.
B. Flow Cytometry
-
Cell Preparation: Perform the delivery protocol (Protocol 3) using cells cultured in multi-well plates.
-
Cell Detachment: After the final wash, detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Cell Staining: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA). If assessing cell viability, a viability dye (e.g., propidium (B1200493) iodide) can be added.
-
Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells will be proportional to the amount of internalized fluorescently labeled (Arg)9.[24]
Protocol 5: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Reagent Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14][25]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualization of Signaling Pathways and Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental workflow for this compound delivery into neuronal cells.
Caption: A diagram of the signaling pathways involved in the cellular uptake of this compound in neuronal cells.
References
- 1. Endocytosis and Trafficking of Heparan Sulfate Proteoglycans in Triple-Negative Breast Cancer Cells Unraveled with a Polycationic Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clathrin-mediated endocytosis pathway: Topics by Science.gov [science.gov]
- 3. Primary Neurons and Differentiated NSC-34 Cells Are More Susceptible to Arginine-Rich ALS Dipeptide Repeat Protein-Associated Toxicity than Non-Differentiated NSC-34 and CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. This compound salt, 2283335-13-5 | BroadPharm [broadpharm.com]
- 9. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential signaling during macropinocytosis in response to M-CSF and PMA in macrophages [frontiersin.org]
- 11. Cellular Regulation of Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accegen.com [accegen.com]
- 13. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 20. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 22. Methods for shipping live primary cortical and hippocampal neuron cultures from postnatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SH-SY5Y culturing [protocols.io]
- 24. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Delivery of (Arg)9 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery strategies utilizing the cell-penetrating peptide (Arg)9 TFA, also known as Nona-L-arginine TFA or Peptide R9 TFA. This document includes detailed protocols, quantitative data, and visualizations to guide researchers in the effective use of this delivery vehicle for therapeutic and research applications.
Introduction
This compound is a cell-penetrating peptide (CPP) composed of nine L-arginine residues, which facilitates the intracellular delivery of various molecular cargoes.[1][2] Its cationic nature allows it to interact with and traverse cell membranes, enabling the transport of therapeutic agents, such as small molecules, peptides, and antibodies, to their intracellular targets.[3] Preclinical studies have demonstrated its potential in neuroprotection, highlighting its utility in models of stroke and neurodegenerative disease.[1] This document outlines key considerations and methodologies for the successful in vivo application of this compound.
Key Applications
This compound is a versatile tool for in vivo delivery with primary applications in:
-
Neuroprotection: Delivery of therapeutic agents to the central nervous system to mitigate neuronal damage in conditions like stroke and neurotoxicity.[1]
-
Cancer Therapy: Facilitating the delivery of anti-cancer agents, such as single-chain variable fragments (scFv), to tumor cells, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.[3]
-
Gene and siRNA Delivery: As a non-viral vector for the delivery of nucleic acids, although this application is more broadly associated with CPPs in general.
-
Mitochondrial Targeting: The peptide has been shown to facilitate the localization of cargo to mitochondria, opening avenues for treating mitochondrial-related diseases.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Model | Endpoint | Result (IC50) | Reference |
| Neuroprotection | Glutamic Acid-Induced Excitotoxicity | Cell Viability | 0.78 µM | [1] |
| Neuroprotection | Kainic Acid-Induced Excitotoxicity | Cell Viability | 0.81 µM | [1] |
| Neuroprotection | In Vitro Ischemia | Cell Viability | 6 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Administration Route | Dosage | Key Finding | Reference |
| Rat | Permanent Middle Cerebral Artery Stroke | Intravenous (i.v.) | 1 µM/kg | 20% reduction in infarct volume | [1] |
Table 3: Toxicity Data for Arginine-Rich Peptides and TFA
| Compound | Animal Model | Administration Route | Endpoint | Result | Reference |
| Undecapeptide (R11) | Mouse | Intravenous (i.v.) | LD50 | Low (highly toxic) | [4] |
| Trifluoroacetic acid (TFA) | Mouse | Oral | Acute Toxicity | Low | [5] |
| Trifluoroacetic acid (TFA) | Rat | Oral (repeated dose) | Target Organ | Liver (mild hypertrophy) | [6] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound. These should be adapted based on the specific experimental design, cargo, and animal model. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Formulation
-
Reconstitution: Reconstitute lyophilized this compound powder in a sterile, pyrogen-free solvent. Sterile water or phosphate-buffered saline (PBS) are common choices. For cargo that is not water-soluble, co-solvents may be necessary, but their toxicity must be evaluated.
-
Concentration: Prepare a stock solution of a known concentration (e.g., 1 mM). The final dosing solution should be prepared by diluting the stock solution to the desired concentration with a suitable vehicle.
-
Cargo Conjugation/Co-administration: If delivering a specific cargo, it can be either chemically conjugated to this compound prior to administration or co-administered. The optimal strategy depends on the nature of the cargo and the desired delivery mechanism.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter before administration.
In Vivo Administration Routes
-
Animal Preparation: Anesthetize the animal according to an approved protocol. The tail vein is commonly used for mice and rats.
-
Procedure:
-
Warm the animal's tail to dilate the vein.
-
Place the animal in a restrainer.
-
Clean the injection site with an alcohol wipe.
-
Insert a sterile needle (e.g., 27-30 gauge) into the lateral tail vein.
-
Slowly inject the this compound formulation. The injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions during and after the injection.
-
Animal Preparation: Manually restrain the animal.
-
Procedure:
-
Position the animal to expose the abdomen.
-
Insert a sterile needle (e.g., 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe.
-
Inject the this compound formulation.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
-
Animal Preparation: Manually restrain the animal.
-
Procedure:
-
Lift a fold of skin on the back of the animal, typically between the shoulder blades.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound formulation.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Post-Administration Monitoring: Monitor the injection site for any signs of irritation or inflammation.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vivo studies using this compound.
Signaling Pathway Example: Inhibition of HER2-Akt Pathway
Caption: (Arg)9 facilitates the delivery of anti-HER2 scFv to inhibit the HER2-Akt signaling pathway.
Concluding Remarks
This compound is a promising cell-penetrating peptide for the in vivo delivery of a wide range of therapeutic molecules. Its ability to enhance intracellular delivery can improve the efficacy of existing drugs and enable the development of new therapeutic strategies. However, researchers must carefully consider the potential for toxicity associated with arginine-rich peptides and the TFA counter-ion. Thorough dose-optimization and toxicity studies are essential for the safe and effective use of this compound in preclinical research. The protocols and data presented in these notes serve as a guide to aid in the design and execution of such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine‐rich membrane‐permeable peptides are seriously toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating (Arg)9 TFA to a Specific Cargo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs), such as the nona-arginine (B115151) peptide ((Arg)9), are powerful tools for delivering a wide variety of cargo molecules into cells. Their cationic nature facilitates interaction with the cell membrane and subsequent internalization.[1] (Arg)9 is synthesized using solid-phase peptide synthesis and is typically isolated as a trifluoroacetate (B77799) (TFA) salt. This document provides detailed application notes and protocols for the covalent conjugation of (Arg)9 TFA to various cargo types, including proteins, peptides, and small molecules.
The choice of conjugation strategy is critical and depends on the nature of the cargo and the desired stability of the resulting conjugate. This guide will focus on two of the most common and robust covalent conjugation methods: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and maleimide (B117702) chemistry for targeting thiols.
Overview of Conjugation Strategies
Covalent conjugation ensures a stable linkage between (Arg)9 and the cargo, which can enhance cellular uptake and endosomal escape.[2] The two primary strategies detailed here are:
-
NHS-ester Chemistry: Targets primary amines (e.g., the N-terminus of a protein or the side chain of lysine (B10760008) residues). This method is robust but can be less specific due to the abundance of lysine residues on the surface of most proteins.[3]
-
Maleimide-Thiol Chemistry: Targets free thiol groups (sulfhydryl groups), primarily found in cysteine residues. This method offers higher specificity as free cysteines are less common than lysines.[3]
A comparison of key features of these two methods is summarized in the table below.
| Feature | NHS-Ester Chemistry | Maleimide-Thiol Chemistry |
| Target Functional Group | Primary amines (-NH2) | Thiols (-SH) |
| Optimal Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 |
| Reaction Speed | Fast (minutes to a few hours) | Very fast (minutes to a few hours) |
| Specificity | Lower (reacts with multiple lysines) | Higher (selective for cysteines) |
| Bond Stability | Stable amide bond | Stable thioether bond (can be reversible in vivo) |
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized powder)
-
Cargo molecule with a primary amine or free thiol group
-
Heterobifunctional crosslinker (e.g., NHS-PEG-Maleimide)
-
Activation reagents (e.g., EDC, Sulfo-NHS for carboxyl-to-amine linking)
-
Reaction Buffers:
-
Amine-free buffer for NHS-ester chemistry (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Thiol-free buffer for maleimide chemistry (e.g., PBS, pH 6.5-7.5, containing EDTA)
-
-
Reducing agent (for thiol-maleimide chemistry, e.g., TCEP)
-
Quenching reagent (e.g., Tris or glycine (B1666218) for NHS-ester chemistry)
-
Solvents for dissolving reagents (e.g., DMSO or DMF)
-
Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)
Protocol 1: Conjugation of (Arg)9 to a Protein via NHS-Ester Chemistry
This protocol describes the conjugation of a carboxyl-containing (Arg)9 (or a linker attached to it) to primary amines on a cargo protein.
Workflow Diagram:
Caption: Workflow for NHS-Ester Conjugation.
Procedure:
-
Preparation of (Arg)9 and Cargo:
-
Dissolve the this compound and the cargo protein in the appropriate reaction buffer. For NHS-ester chemistry, an amine-free buffer like PBS at pH 7.2-8.0 is recommended.
-
Ensure the protein solution is free of any amine-containing stabilizers like Tris.
-
-
Activation of Carboxyl Groups (if necessary):
-
If conjugating a carboxyl group on (Arg)9 (or a linker) to an amine on the cargo, activate the carboxyl group by adding a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the (Arg)9 solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated (Arg)9 solution to the cargo protein solution. A molar ratio of 10:1 to 20:1 ((Arg)9:protein) is a good starting point, but this may need to be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris-HCl or glycine to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the (Arg)9-cargo conjugate from unreacted peptide and cargo using a suitable chromatography method. Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) are commonly used.
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to determine the exact mass of the conjugate and confirm the number of (Arg)9 peptides attached to the cargo.
-
Protocol 2: Conjugation of (Arg)9 to a Cargo via Maleimide-Thiol Chemistry
This protocol is suitable for cargo molecules that have a free thiol group or can be modified to introduce one. A common approach is to use a heterobifunctional linker like NHS-PEG-Maleimide to first modify the (Arg)9 peptide.
Workflow Diagram:
Caption: Workflow for Maleimide-Thiol Conjugation.
Procedure:
-
Preparation of Maleimide-Activated (Arg)9:
-
Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.2).
-
Dissolve the NHS-PEG-Maleimide linker in DMSO or DMF.
-
Add the linker solution to the (Arg)9 solution at a 5- to 10-fold molar excess.
-
Incubate for 1-2 hours at room temperature.
-
Purify the maleimide-activated (Arg)9 using RP-HPLC to remove the unreacted linker and (Arg)9.
-
-
Preparation of Thiolated Cargo:
-
Dissolve the cargo molecule with a free thiol group in a degassed buffer (e.g., PBS, pH 6.5-7.5, containing 1-5 mM EDTA).
-
If the cargo contains disulfide bonds, reduce them by adding a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the maleimide-activated (Arg)9 to the thiolated cargo solution. A 5- to 10-fold molar excess of the activated peptide is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
-
Purification and Characterization:
-
Follow steps 5 and 6 from Protocol 1 to purify and characterize the final conjugate.
-
Cellular Uptake and Analysis
The primary mechanism of uptake for arginine-rich CPPs like (Arg)9 is through direct penetration or endocytosis, with macropinocytosis being a significant pathway.[4][5][6][7][8][9] The efficiency of uptake can be influenced by the nature of the cargo.[10]
Signaling Pathway for Macropinocytosis-Mediated Uptake:
Caption: Macropinocytosis Pathway for (Arg)9 Uptake.
Protocol for Quantifying Cellular Uptake
This protocol uses flow cytometry to quantify the cellular uptake of a fluorescently labeled (Arg)9-cargo conjugate.
Procedure:
-
Cell Culture:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with Conjugate:
-
Prepare a solution of the fluorescently labeled (Arg)9-cargo conjugate in cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the conjugate-containing medium.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Preparation:
-
Wash the cells twice with PBS to remove any conjugate that is not internalized.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge the cells and resuspend them in cold PBS containing 1% FBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the fluorophore used.
-
Gate the live cell population based on forward and side scatter.
-
Measure the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized conjugate.
-
Quantitative Data Summary
The efficiency of cellular uptake can vary depending on the cargo. The following table summarizes representative data on the cellular uptake of (Arg)9 conjugated to different types of cargo.
| Cargo Type | Conjugate | Cell Line | Uptake Efficiency (% of positive cells) | Reference |
| siRNA | (Arg)9-Glycol Chitosan/siRNA | HeLa | >95% | [11] |
| Peptide | BODIPY-Cys(Arg)9 | 10T1/2 | High (relative fluorescence) | [12] |
| Morpholino Oligomer | R9F2C-PMO | HeLa | High (functional readout) | [13] |
Note: Direct comparison of uptake efficiency across different studies can be challenging due to variations in experimental conditions, cell lines, and quantification methods.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the successful conjugation of this compound to a variety of cargo molecules. By carefully selecting the appropriate conjugation chemistry and optimizing the reaction conditions, researchers can generate stable and effective delivery vehicles for their specific applications. The subsequent quantification of cellular uptake is crucial for evaluating the efficacy of the conjugate and for furthering our understanding of CPP-mediated delivery.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Covalent conjugation and non-covalent complexation strategies for intracellular delivery of proteins using cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine-rich cell penetrating peptides: from endosomal uptake to nuclear delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cargo molecules on the cellular uptake of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cellular Uptake and Transfection of Oligoarginine-Conjugated Glycol Chitosan/siRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 13. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serum Stability of (Arg)9 TFA Cargo Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-L-arginine ((Arg)9), a highly cationic cell-penetrating peptide (CPP), is a promising vector for the intracellular delivery of a wide range of therapeutic and diagnostic cargoes, including small molecules, peptides, proteins, and nucleic acids. When complexed with cargo, (Arg)9 facilitates cellular uptake, a critical step for the biological activity of many macromolecules that cannot efficiently cross the cell membrane on their own. However, the successful in vivo application of these complexes is contingent upon their stability in the systemic circulation. Serum, a complex biological fluid containing a myriad of proteases and other enzymes, presents a significant barrier to the delivery of intact peptide-cargo complexes to target tissues.
These application notes provide a comprehensive overview of the factors influencing the serum stability of (Arg)9 cargo complexes and present detailed protocols for the assessment of their stability. Particular attention is given to the potential influence of the trifluoroacetate (B77799) (TFA) counterion, a remnant of solid-phase peptide synthesis, which can impact the physicochemical properties and biological activity of the peptide.
Factors Influencing Serum Stability
The stability of (Arg)9 TFA cargo complexes in serum is a multifactorial issue influenced by:
-
Proteolytic Degradation: Arginine-rich sequences are susceptible to cleavage by various proteases present in serum, such as trypsin-like serine proteases. This can lead to the degradation of the (Arg)9 peptide and subsequent dissociation of the cargo.
-
Cargo Characteristics: The nature of the cargo (e.g., size, charge, and conformation) can influence the overall stability of the complex. Some cargoes may offer steric hindrance, partially protecting the (Arg)9 peptide from proteolytic attack.
-
Complex Formation and Stoichiometry: The method of complex formation and the molar ratio of (Arg)9 to cargo can affect the compactness and stability of the resulting nanoparticles.
-
Peptide Modifications: Chemical modifications to the (Arg)9 peptide, such as N- or C-terminal capping, cyclization, or the incorporation of D-amino acids, can significantly enhance resistance to proteolysis.[1][2]
-
Influence of the TFA Counterion: Trifluoroacetic acid is commonly used during the synthesis and purification of peptides, resulting in the formation of TFA salts.[3][4] The TFA counterion can influence the peptide's conformation, solubility, and interaction with biological membranes, which may indirectly affect the stability of the cargo complex.[5][6] It is a crucial factor to consider, and for certain biological assays, exchanging TFA for a more biocompatible counterion like acetate (B1210297) or hydrochloride may be necessary.[7]
Experimental Protocols
The following protocols provide a framework for assessing the serum stability of this compound cargo complexes. The specific cargo used in these examples is a small interfering RNA (siRNA), but the principles can be adapted for other types of cargo.
Protocol 1: Serum Stability Assessment of this compound-siRNA Complexes by Gel Electrophoresis
This protocol is adapted from studies on similar arginine-rich peptide-siRNA complexes and is designed to evaluate the ability of the this compound peptide to protect its siRNA cargo from degradation by serum nucleases.[5]
Materials:
-
This compound peptide
-
siRNA (specific to the research interest)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium bromide or other nucleic acid stain
-
Loading dye for nucleic acids
-
Heparin solution (to dissociate complexes)
-
Incubator at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Complex Formation:
-
Prepare stock solutions of this compound and siRNA in nuclease-free water.
-
Formulate this compound-siRNA complexes at various N/P ratios (the ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the siRNA). A typical starting point is an N/P ratio of 20.
-
To form the complexes, add the required volume of this compound solution to a microcentrifuge tube.
-
In a separate tube, dilute the siRNA to the desired concentration.
-
Add the diluted siRNA to the this compound solution, mix gently by pipetting, and incubate at room temperature for 30 minutes to allow for complex formation.
-
-
Serum Incubation:
-
In a microcentrifuge tube, mix the prepared this compound-siRNA complexes with FBS or human serum to a final serum concentration of 25-50% (v/v).
-
As controls, prepare a sample of naked siRNA (without the peptide) in the same concentration of serum, and a negative control of naked siRNA in saline or nuclease-free water.
-
Incubate all samples at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Dissociation of Complexes and Sample Preparation:
-
At each time point, take an aliquot from each incubation mixture.
-
To release the siRNA from the complexes, add a heparin solution to a final concentration that is sufficient to displace the siRNA.
-
Mix the samples with a nucleic acid loading dye.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 2% agarose gel in TBE buffer containing a nucleic acid stain.
-
Load the prepared samples into the wells of the agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Data Analysis:
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the band corresponding to the intact siRNA for each sample.
-
Calculate the percentage of intact siRNA remaining at each time point relative to the negative control (siRNA in saline at time 0).
-
Plot the percentage of intact siRNA versus time to determine the stability profile.
-
Protocol 2: Quantitative Analysis of this compound Peptide Degradation in Serum by RP-HPLC
This protocol focuses on quantifying the degradation of the this compound peptide itself when complexed with a cargo.
Materials:
-
This compound-cargo complexes
-
Human or mouse serum
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector
-
Centrifuge
Procedure:
-
Serum Incubation:
-
Prepare a solution of the this compound-cargo complex in a suitable buffer.
-
Mix the complex solution with serum (e.g., 1:1 v/v) to a final peptide concentration suitable for HPLC detection (e.g., 100-200 µg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling and Protein Precipitation:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% TCA, to precipitate the serum proteins.
-
Incubate the samples on ice for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.
-
Analyze the supernatant by RP-HPLC using a C18 column. A typical mobile phase system would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution of the peptide at a wavelength of 214 or 220 nm.
-
-
Data Processing and Half-Life Calculation:
-
Integrate the peak area corresponding to the intact this compound peptide at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the t=0 sample (which is considered 100%).
-
Plot the percentage of intact peptide versus time.
-
Fit the data to a one-phase exponential decay model using appropriate software (e.g., GraphPad Prism) to determine the half-life (t1/2) of the peptide in serum.
-
Data Presentation
Quantitative data from serum stability assays should be presented in a clear and structured format to allow for easy comparison.
Table 1: Serum Stability of Oleyl-Histidine-Arginine Peptide-siRNA Complexes (Example Data)
This table presents example data adapted from a study on oleyl-conjugated histidine-arginine peptides complexed with siRNA, demonstrating how to present serum stability results.[5] A similar table can be constructed for this compound cargo complexes.
| Peptide-siRNA Complex (N/P Ratio) | % Intact siRNA after 24h in 25% FBS |
| Naked siRNA | 0% |
| Oleyl-R3-(HR)2-siRNA (N/P 40) | ~85% |
| Oleyl-R3-(HR)3-siRNA (N/P 40) | ~90% |
| Oleyl-R3-(HR)4-siRNA (N/P 40) | ~95% |
| Oleyl-R4-(HR)4-siRNA (N/P 40) | ~98% |
Table 2: Half-life of this compound in Complex with Different Cargoes in Human Serum (Hypothetical Data)
This table illustrates how to present half-life data for the this compound peptide when complexed with different cargo types.
| Complex | Half-life (t1/2) in 50% Human Serum (hours) |
| This compound - siRNA | Data to be determined experimentally |
| This compound - Plasmid DNA | Data to be determined experimentally |
| This compound - Protein (e.g., GFP) | Data to be determined experimentally |
| Free this compound | Data to be determined experimentally |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the serum stability of this compound cargo complexes.
Conclusion
The assessment of serum stability is a critical step in the preclinical development of this compound cargo complexes. The protocols and guidelines presented here provide a robust framework for researchers to evaluate the viability of their delivery systems for in vivo applications. By understanding the factors that influence stability and employing systematic analytical methods, scientists can optimize their formulations to enhance the delivery of therapeutic and diagnostic agents to their intracellular targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. HR9: An Important Cell Penetrating Peptide for Delivery of HCV NS3 DNA into HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Oleyl Conjugated Histidine-Arginine Cell-Penetrating Peptides as Promising Agents for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
(Arg)9 TFA Transfection: A Detailed Guide for Researchers
Application Notes and Protocols for the Efficient Delivery of Nucleic Acids
Introduction
(Arg)9 TFA, a nona-L-arginine cell-penetrating peptide (CPP), has emerged as a promising non-viral vector for the intracellular delivery of a wide range of biologically active molecules, including plasmid DNA, small interfering RNA (siRNA), and other nucleic acids. Its cationic nature, conferred by the nine arginine residues, facilitates interaction with negatively charged cell membranes and subsequent internalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound for transfection, complete with detailed protocols and data interpretation guidelines.
Mechanism of Action
The cellular uptake of this compound and its cargo is a multi-faceted process involving both direct translocation across the plasma membrane and various endocytic pathways. The initial interaction is an electrostatic attraction between the positively charged guanidinium (B1211019) groups of the arginine residues and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[1][2][3][4][5][6] This binding can trigger several downstream events leading to internalization.
Key Uptake Pathways:
-
Direct Translocation: At higher concentrations, (Arg)9 may induce transient membrane perturbations, such as the formation of pores or membrane multilamellarity, allowing the peptide and its cargo to directly enter the cytoplasm.[7][8][9][10] This process is generally considered energy-independent.
-
Endocytosis: At lower concentrations, the primary route of entry is through endocytosis, an energy-dependent process. Several endocytic pathways are implicated:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by (Arg)9. It is characterized by rearrangements of the actin cytoskeleton.[1][7][11][12][13]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles. Syndecan-4, a type of HSPG, has been identified as a receptor that can mediate the uptake of arginine-rich peptides through this pathway.[14]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
-
Once inside the cell, the (Arg)9-cargo complex must escape from the endosomal vesicles to reach its target in the cytoplasm or nucleus. The exact mechanism of endosomal escape is still under investigation but is a critical step for successful transfection.
Experimental Protocols
Preparation of this compound/Nucleic Acid Complexes
This protocol describes the formation of transfection complexes between this compound and either plasmid DNA (pDNA) or siRNA. The ratio of this compound to nucleic acid is a critical parameter for optimal transfection and should be empirically determined. The Nitrogen to Phosphate (B84403) (N/P) ratio, which represents the molar ratio of nitrogen atoms in the peptide to phosphate groups in the nucleic acid, is often used to define this ratio.
Materials:
-
This compound peptide
-
Plasmid DNA or siRNA
-
Nuclease-free water or serum-free medium (e.g., Opti-MEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Dilute Nucleic Acid: In a sterile microcentrifuge tube, dilute the required amount of pDNA or siRNA in nuclease-free water or serum-free medium.
-
Dilute this compound: In a separate sterile microcentrifuge tube, dilute the calculated amount of this compound in the same volume of nuclease-free water or serum-free medium.
-
Complex Formation: Add the diluted this compound solution to the diluted nucleic acid solution. Pipette gently to mix. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation. The resulting solution should be used immediately for transfection.
Cell Transfection Protocol
This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format. Optimization is recommended for different cell types and plate formats.
Materials:
-
Cells to be transfected
-
Complete cell culture medium
-
This compound/nucleic acid complexes
-
24-well tissue culture plate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Medium Change (Optional): On the day of transfection, you may replace the culture medium with fresh, pre-warmed complete medium.
-
Add Complexes: Gently add the freshly prepared this compound/nucleic acid complexes dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the cell type and the downstream application.
-
Post-Transfection Analysis: After incubation, proceed with the desired analysis to assess transfection efficiency and downstream effects (e.g., reporter gene assay, western blot, or cell viability assay).
Optimization of Transfection Parameters
To achieve the highest transfection efficiency with minimal cytotoxicity, it is crucial to optimize several parameters for each cell type and nucleic acid combination.
| Parameter | Recommended Range for Optimization | Rationale |
| This compound:Nucleic Acid Ratio (N/P Ratio) | 10:1 to 60:1 | This ratio affects complex formation, size, and surface charge, which are critical for cellular uptake. Higher ratios may increase efficiency but can also lead to increased cytotoxicity. For shRNA delivery in HeLa cells, N/P ratios of 30 and higher have been shown to be effective.[15] |
| Nucleic Acid Concentration | 0.5 - 2.0 µ g/well (24-well plate) for pDNA; 10 - 50 nM for siRNA | The optimal amount of nucleic acid depends on the cell type and the specific construct. Excessive amounts can be toxic to cells. |
| Cell Density at Transfection | 70 - 90% confluency | Actively dividing cells generally exhibit higher transfection efficiency. Overly confluent or sparse cultures can lead to reduced efficiency. |
| Incubation Time | 24 - 72 hours | The time required for optimal gene expression or knockdown varies depending on the cell type, the stability of the expressed protein, and the turnover rate of the target mRNA. |
Post-Transfection Analysis
Assessment of Transfection Efficiency
a) Reporter Gene Assays (e.g., Luciferase, GFP)
Reporter genes provide a convenient and quantitative method to assess transfection efficiency.
Luciferase Assay Protocol:
-
Co-transfect cells with a plasmid encoding a reporter luciferase (e.g., Firefly luciferase) under the control of a constitutive or experimental promoter and the this compound/nucleic acid complexes.
-
After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the resulting luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase.
b) Western Blot Analysis
Western blotting is used to detect the expression of the protein encoded by the transfected gene.
Western Blot Protocol:
-
Lyse the transfected cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein using a chemiluminescent substrate and an imaging system.
Assessment of Cell Viability and Cytotoxicity
It is essential to evaluate the effect of the transfection process on cell health.
| Assay | Principle |
| MTT/XTT Assay | Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product. |
| Resazurin (alamarBlue) Assay | A redox indicator that is reduced by metabolically active cells, resulting in a fluorescent and colorimetric change. |
| ATP Assay | Quantifies the amount of ATP present, which is an indicator of metabolically active cells. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity. |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. |
Representative Cytotoxicity Data: Studies on arginine-rich peptides in A549 cells have shown that cytotoxicity is concentration-dependent. For some arginine-containing peptides, no significant toxicity was observed at concentrations up to 10 µM after 72 hours of exposure.[16] However, at higher concentrations (e.g., 50 µM), a noticeable decrease in cell viability may occur.[16][17]
Quantitative Data Summary
The following tables summarize representative data for this compound transfection. Note that these values are illustrative and optimal conditions should be determined for each specific experimental setup.
Table 1: Transfection Efficiency of (Arg)9-mediated shRNA Delivery in HeLa Cells
| N/P Ratio | Transfection Efficiency (% of control) | Cell Viability (%) |
| 20 | ~20% | >90% |
| 30 | ~28% | >90% |
| 40 | ~28% | >90% |
| 50 | ~28% | >90% |
| 60 | ~28% | >90% |
| PEI (10) | ~52% | ~70% |
| Data adapted from a study on R9-mediated anti-E6 shRNA delivery in HeLa cells.[15] |
Table 2: Cellular Uptake of Arginine-Rich Peptide-Modified Nanocarriers in A549 Cells
| Uptake Pathway Inhibitor | Inhibition of Cellular Uptake (%) | Implicated Pathway |
| Low Temperature (4°C) | Significant | Energy-dependent processes |
| Cytochalasin D | Significant | Macropinocytosis |
| Filipin | Significant | Caveolae-mediated endocytosis |
| Nocodazole | Significant | Clathrin-mediated endocytosis |
| Data adapted from a study on poly-arginine modified nanostructured lipid carriers in A549 cells.[18] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Transfection Efficiency | Suboptimal this compound:nucleic acid ratio. | Optimize the N/P ratio. |
| Poor quality or low concentration of nucleic acid. | Use high-purity, endotoxin-free nucleic acid. Verify concentration and integrity. | |
| Cells are not healthy or at the wrong confluency. | Use cells with >90% viability and ensure they are 70-90% confluent. | |
| High Cytotoxicity | This compound concentration is too high. | Decrease the N/P ratio or the total amount of complex added to the cells. |
| Nucleic acid is toxic to the cells. | Reduce the amount of nucleic acid used. | |
| Cells are too sensitive. | Reduce the incubation time with the transfection complexes. | |
| Inconsistent Results | Variation in cell passage number or seeding density. | Use cells within a consistent passage number range and maintain a standardized seeding protocol. |
| Inconsistent complex formation. | Ensure consistent pipetting and incubation times during complex preparation. |
Conclusion
This compound is a versatile and effective tool for the intracellular delivery of nucleic acids. By understanding its mechanisms of action and systematically optimizing transfection parameters, researchers can achieve high transfection efficiencies with minimal cytotoxicity. The protocols and guidelines provided in this document serve as a starting point for developing robust and reproducible transfection experiments for a wide range of research and drug development applications.
References
- 1. Interaction of arginine-rich peptides with membrane-associated proteoglycans is crucial for induction of actin organization and macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of amphiphilic α-helical cell-penetrating peptides with heparan sulfate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Heparan Sulfate-Binding Cell Penetrating Peptide for Tumor Targeting and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Arginine-rich cell-penetrating peptide-modified extracellular vesicles for active macropinocytosis induction and efficient intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nona-Arginine Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A systematic in vitro investigation on poly-arginine modified nanostructured lipid carrier: Pharmaceutical characteristics, cellular uptake, mechanisms and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low (Arg)9 TFA delivery efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low delivery efficiency with (Arg)9 TFA (Nona-L-arginine, trifluoroacetate (B77799) salt).
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 and why is it used for intracellular delivery?
(Arg)9, or nona-L-arginine, is a cell-penetrating peptide (CPP) composed of nine arginine residues.[1][2][3] Its high positive charge, due to the guanidinium (B1211019) groups of the arginine residues, facilitates interaction with the negatively charged cell membrane, enabling the internalization of various molecular cargoes that are otherwise cell-impermeable.[3][4] It is widely used in research to deliver a range of molecules, including proteins, nucleic acids, and nanoparticles, into cells for therapeutic and research purposes.[2][3]
Q2: What does the TFA counterion signify and can it affect my experiments?
TFA (trifluoroacetic acid) is commonly used during the synthesis and purification of peptides like (Arg)9, resulting in the peptide being supplied as a TFA salt.[5][6][7][8][9] It is important to be aware that the TFA counterion can have unintended biological effects.[5][7] At certain concentrations, TFA has been shown to inhibit or, in some cases, stimulate cell growth, which could introduce variability in your experimental results.[5][9] For sensitive biological assays, it is recommended to exchange the TFA counterion for a more biologically compatible one, such as chloride (HCl) or acetate.[5][6][8]
Q3: What are the main barriers to efficient (Arg)9-mediated delivery?
The primary obstacles to successful (Arg)9 delivery include:
-
Endosomal Entrapment: After uptake, (Arg)9-cargo complexes are often trapped within endosomes. If they do not escape into the cytoplasm, they can be targeted for degradation in lysosomes, significantly reducing the effective concentration of the cargo at its site of action.[][11]
-
Peptide Stability: Like other peptides, (Arg)9 is susceptible to degradation by proteases present in the extracellular environment and within the cell.[12]
-
Cargo-Related Issues: The size, charge, and nature of the cargo molecule can influence the overall uptake and intracellular trafficking of the (Arg)9-cargo complex.[]
-
Cell Type Variability: Different cell lines exhibit varying efficiencies of CPP-mediated uptake due to differences in membrane composition and endocytic pathway preferences.[14]
Q4: How can I improve the endosomal escape of my (Arg)9-cargo complex?
Several strategies can be employed to enhance endosomal escape:
-
Co-administration with Endosomolytic Agents: Chemicals like chloroquine (B1663885) can be used to disrupt endosomes, though cytotoxicity should be carefully evaluated.
-
Inclusion of Fusogenic Peptides: Incorporating pH-sensitive fusogenic peptides, such as INF7 (the N-terminal domain of influenza hemagglutinin), can promote endosomal membrane disruption in the acidic environment of the endosome.
-
Photochemical Internalization (PCI): This technique involves the use of a photosensitizer that, upon light activation, generates reactive oxygen species that rupture the endosomal membrane.
Troubleshooting Guide for Low this compound Delivery Efficiency
This guide addresses common issues encountered during (Arg)9-mediated delivery experiments and provides potential solutions.
Problem 1: Low or No Detectable Intracellular Cargo
| Potential Cause | Recommended Solution |
| Poor Cell Health | Use healthy, low-passage number cells for experiments. Ensure cells are in the exponential growth phase at the time of treatment. |
| Suboptimal (Arg)9-Cargo Complex Formation | Optimize the molar ratio of (Arg)9 to cargo. This often requires empirical testing. Ensure proper mixing and incubation conditions for complex formation. |
| Incorrect Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration of the (Arg)9-cargo complex for your specific cell type and cargo. High concentrations can sometimes be cytotoxic. |
| Inappropriate Incubation Time | Conduct a time-course experiment to identify the optimal incubation period for maximal uptake. |
| Interference from Serum | Serum proteins can sometimes interfere with CPP-mediated delivery. Test your experiment in both serum-free and serum-containing media to assess the impact of serum. |
| Degradation of (Arg)9 or Cargo | If stability is a concern, consider using D-amino acid versions of (Arg)9, which are less susceptible to proteolytic degradation.[12] Assess the stability of your cargo under experimental conditions. |
| TFA Counterion Interference | Consider exchanging the TFA counterion for HCl or acetate, especially if you observe unexpected effects on cell viability or function.[5][6][8] |
Problem 2: Punctate Intracellular Staining Pattern (Indicating Endosomal Entrapment)
| Potential Cause | Recommended Solution |
| Inefficient Endosomal Escape | Co-administer the (Arg)9-cargo complex with an endosomolytic agent like chloroquine (note potential for cytotoxicity). |
| Incorporate a fusogenic peptide (e.g., INF7) into your delivery system. | |
| If available, utilize photochemical internalization (PCI) techniques. | |
| Cargo is too Large or has Unfavorable Physicochemical Properties | If possible, modify the cargo to reduce its size or alter its charge. For protein cargo, consider delivering only the active domain. |
| Cell Line is Refractory to Endosomal Escape | Some cell lines have highly efficient endosomal maturation and degradation pathways. Consider testing your system in a different cell line known to be more permissive to CPP delivery. |
Problem 3: High Cell Toxicity
| Potential Cause | Recommended Solution |
| High Concentration of (Arg)9-Cargo Complex | Reduce the concentration of the (Arg)9-cargo complex. Perform a toxicity assay (e.g., MTT or LDH release assay) to determine the maximum non-toxic concentration. |
| Toxicity of the Cargo Molecule | Assess the intrinsic toxicity of your cargo molecule in the absence of the (Arg)9 peptide. |
| TFA Counterion Effects | As mentioned previously, TFA can be cytotoxic at certain concentrations.[5] Consider counterion exchange. |
| Contamination | Ensure all reagents and cell cultures are free from microbial contamination. |
Data Presentation: Factors Influencing (Arg)9 Delivery Efficiency
The following tables summarize qualitative and semi-quantitative data from the literature on factors affecting (Arg)9 delivery. It is important to note that direct quantitative comparisons are often difficult due to variations in experimental setups.
Table 1: Impact of Cargo Properties on Delivery Efficiency
| Cargo Property | General Observation |
| Size | Smaller cargoes are generally delivered more efficiently than larger ones. |
| Charge | The net charge of the cargo can influence complex formation and interaction with the cell membrane. |
| Hydrophobicity | The hydrophobicity of the cargo can impact both uptake and intracellular localization. |
Table 2: Comparison of (Arg)9 with Other CPPs (Qualitative)
| CPP | Relative Cationicity | Common Uptake Mechanism(s) | Notes |
| (Arg)9 | High | Macropinocytosis, Direct Translocation | Prone to endosomal entrapment. |
| TAT | High | Macropinocytosis | Derived from HIV-1 TAT protein. |
| Penetratin | Moderate | Endocytosis | Derived from Antennapedia homeodomain. |
| Transportan | High | Endocytosis | Chimeric peptide. |
Experimental Protocols
Protocol 1: General Method for Intracellular Delivery of a Fluorescently Labeled Protein using (Arg)9
1. Fluorescent Labeling of the Protein Cargo: a. Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). b. Add a reactive fluorescent dye (e.g., an NHS-ester or maleimide (B117702) derivative of a fluorophore like FITC or Alexa Fluor) to the protein solution at a specific molar ratio (e.g., 1:3 protein to dye). c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. d. Remove the unreacted dye using a desalting column or dialysis. e. Determine the degree of labeling and protein concentration using spectrophotometry.
2. Formation of the (Arg)9-Protein Complex: a. Prepare stock solutions of this compound and the fluorescently labeled protein in nuclease-free water or an appropriate buffer. b. On the day of the experiment, dilute the (Arg)9 and protein to the desired concentrations in serum-free cell culture medium. c. Add the (Arg)9 solution to the protein solution at the desired molar ratio (e.g., 10:1). d. Mix gently by pipetting and incubate at room temperature for 30 minutes to allow for complex formation.
3. Cell Treatment: a. Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) to achieve 70-80% confluency on the day of the experiment. b. Remove the culture medium from the cells and wash once with PBS. c. Add the pre-formed (Arg)9-protein complexes to the cells. d. Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
4. Analysis of Uptake: a. For Microscopy: i. After incubation, wash the cells three times with ice-cold PBS to remove non-internalized complexes. ii. Add fresh culture medium and image the live cells using a fluorescence microscope. Optionally, fix the cells and counterstain with a nuclear stain (e.g., DAPI). b. For Flow Cytometry: i. After incubation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. ii. Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS). iii. Analyze the fluorescence intensity of the cells using a flow cytometer.
Protocol 2: Assessing Endosomal Escape using a Galectin-9 Reporter Assay
This protocol is adapted from studies that use Galectin-9 as a marker for endosomal rupture.[15][16]
1. Cell Line Preparation: a. Use a cell line that stably expresses a fluorescently tagged Galectin-9 (e.g., mCherry-Galectin-9). If not available, this cell line needs to be generated through standard transfection and selection procedures.
2. Delivery of (Arg)9-Cargo Complex: a. Follow steps 2 and 3 from Protocol 1 to prepare and deliver the (Arg)9-cargo complex to the mCherry-Galectin-9 expressing cells.
3. Live-Cell Imaging: a. After the desired incubation time, image the live cells using a fluorescence microscope capable of detecting both the cargo's fluorescence (if labeled) and the mCherry-Galectin-9 signal. b. Acquire images at multiple time points to observe the dynamics of Galectin-9 recruitment.
4. Image Analysis: a. In untreated cells or cells with no endosomal escape, the mCherry-Galectin-9 signal will be diffuse throughout the cytoplasm. b. Upon endosomal rupture, Galectin-9 will be recruited to the site of the damaged endosome, appearing as distinct fluorescent puncta. c. Quantify the number and intensity of mCherry-Galectin-9 puncta per cell to assess the degree of endosomal escape.
Mandatory Visualizations
Caption: Experimental workflow for (Arg)9-mediated protein delivery.
Caption: Troubleshooting flowchart for low (Arg)9 delivery efficiency.
References
- 1. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microscopist.co.uk [microscopist.co.uk]
- 3. graphviz.org [graphviz.org]
- 4. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com.cn [genscript.com.cn]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 11. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating (Arg)9 TFA-Induced Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the cell-penetrating peptide (Arg)9. A common challenge encountered during in vitro and in vivo experiments is the cytotoxicity induced by residual trifluoroacetic acid (TFA), a counterion often present from the peptide synthesis and purification process. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve issues related to TFA-induced cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 and why is it used in research?
(Arg)9, or nona-arginine, is a cell-penetrating peptide (CPP) composed of nine consecutive arginine residues.[1] Its highly cationic nature allows it to efficiently traverse cellular membranes.[1][2] This property makes it an invaluable tool for delivering a wide range of cargo molecules, such as small molecules, peptides, nucleic acids, and proteins, into cells for therapeutic or research purposes.[1][2]
Q2: What is TFA and why is it present in my (Arg)9 peptide preparation?
Trifluoroacetic acid (TFA) is a strong acid that is widely used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and for purification via reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] Consequently, the final lyophilized peptide product is often a TFA salt, where TFA acts as a counterion to the positively charged arginine residues.[3]
Q3: How can residual TFA affect my experiments?
Residual TFA can significantly impact experimental outcomes by inducing cytotoxicity, which can manifest as reduced cell viability, altered cell proliferation, or apoptosis.[4][5] These effects can confound the interpretation of results, making it difficult to distinguish between the biological activity of the (Arg)9 peptide-cargo conjugate and the toxic effects of the TFA counterion.[6]
Q4: At what concentrations is TFA considered cytotoxic?
The cytotoxic concentration of TFA can vary significantly depending on the cell line and the duration of exposure. Some sensitive cell lines can be affected by TFA concentrations as low as 10 nM.[5][7] It is crucial to determine the tolerance of your specific cell line to TFA to establish a baseline for your experiments.
Q5: How can I determine if the observed cytotoxicity is due to my (Arg)9 peptide or the TFA salt?
A critical troubleshooting step is to perform a vehicle control experiment. Treat your cells with a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those present in your (Arg)9 peptide solution. If you observe similar levels of cytotoxicity in the TFA-only control, it strongly suggests that the TFA counterion is a significant contributing factor.
Troubleshooting Guide
This guide addresses common issues encountered when working with (Arg)9 TFA and provides actionable solutions.
Issue 1: High levels of cell death observed in experiments.
-
Possible Cause: The observed cytotoxicity may be due to the presence of residual TFA in the (Arg)9 peptide preparation.
-
Solution:
-
Quantify Residual TFA: Determine the percentage of TFA in your peptide stock. This can often be provided by the peptide synthesis company or determined analytically.
-
Perform a TFA Vehicle Control: As mentioned in the FAQs, test the effect of TFA alone on your cells to understand its intrinsic toxicity in your experimental setup.
-
TFA Removal/Exchange: If TFA is confirmed to be the source of cytotoxicity, it is highly recommended to remove it or exchange it for a more biocompatible counterion like chloride (HCl) or acetate. Detailed protocols for these procedures are provided below.
-
Issue 2: Inconsistent or irreproducible experimental results.
-
Possible Cause: Variability in the amount of residual TFA between different batches of (Arg)9 peptide can lead to inconsistent results.
-
Solution:
-
Standardize Peptide Batch: Whenever possible, use the same batch of (Arg)9 peptide for a complete set of experiments.
-
Perform TFA Removal on All Batches: To ensure consistency, apply a standardized TFA removal or exchange protocol to all batches of the peptide before use.
-
Quality Control: After TFA removal, it is good practice to verify the final peptide concentration and purity.
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of TFA in various cell lines. It is important to note that these values can vary based on experimental conditions.
| Cell Line | Observed Effect | Effective TFA Concentration | Reference(s) |
| Fetal Rat Osteoblasts | Reduced cell numbers | As low as 10 nM | [7] |
| HUVEC | Inhibition of proliferation | ~0.1 mM | [6] |
| Jurkat | Significant toxicity | ~5 mM | [6] |
| PC-12 | Dose-dependent cell death | 1-5 mM | [6] |
| HeLa, HEK293 | General cytotoxic effects | >100 µM | [6] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol describes the exchange of the TFA counterion for the more biocompatible chloride ion.
Materials:
-
This compound peptide
-
Milli-Q or distilled water
-
0.1 M Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in the 0.1 M HCl solution.
-
Freeze the solution completely (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen sample until all the solvent has been removed.
-
To ensure complete removal of TFA, repeat the dissolution, freezing, and lyophilization steps 2-3 times.
-
After the final lyophilization, the resulting powder is the HCl salt of the (Arg)9 peptide.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing cell viability after treatment with (Arg)9 peptide.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
(Arg)9 peptide (with or without TFA removal)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the (Arg)9 peptide in complete medium.
-
Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include untreated control wells and vehicle control wells (if applicable).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated with (Arg)9 peptide
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the (Arg)9 peptide for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Workflows
TFA-Induced Cytotoxicity Signaling Pathway
Residual TFA from peptide synthesis can induce cellular stress, leading to apoptosis through both intrinsic (mitochondrial) and potentially extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.
Caption: Proposed signaling pathway for TFA-induced cytotoxicity.
Experimental Workflow for Troubleshooting this compound Cytotoxicity
This workflow outlines the logical steps to identify and mitigate cytotoxicity caused by residual TFA in (Arg)9 peptide experiments.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice [aginganddisease.org]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 5. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Preventing (Arg)9 TFA Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of (Arg)9 peptides, particularly when trifluoroacetic acid (TFA) is used as a counterion.
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 TFA peptide, and why is aggregation a common issue?
A: (Arg)9 is a cell-penetrating peptide consisting of nine consecutive arginine residues. During solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) is commonly used for cleavage from the resin and for purification.[1][2] The resulting this compound salt can be prone to aggregation due to strong ionic interactions between the positively charged guanidinium (B1211019) groups of arginine and the negatively charged TFA counterions, as well as intermolecular hydrogen bonding. This aggregation can affect solubility, biological activity, and overall experimental reproducibility.
Q2: What are the primary causes of this compound peptide aggregation?
A: The primary causes include:
-
TFA Counterion: The presence of the TFA counterion is a major contributor to aggregation by forming strong ion pairs with the arginine residues.[2]
-
Intermolecular Hydrogen Bonding: The high density of guanidinium groups in the (Arg)9 sequence can lead to the formation of extensive intermolecular hydrogen bonds, promoting self-association.
-
Hydrophobic Interactions: Although arginine is a charged amino acid, the aliphatic portion of its side chain can contribute to hydrophobic interactions, especially at high peptide concentrations.
-
pH and Ionic Strength: The pH and ionic strength of the solution can significantly influence the charge state of the peptide and the degree of electrostatic repulsion or attraction between peptide chains, thereby affecting aggregation.[3][4][5][6]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Temperature: Temperature can influence the kinetics of aggregation, with higher temperatures sometimes accelerating the process.
Q3: How can I detect and quantify (Arg)9 peptide aggregation?
A: Several methods can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or gel formation in the peptide solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of soluble aggregates and determine their hydrodynamic radius.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is indicative of dimer, trimer, or higher-order aggregate formation.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect amyloid-like fibrillar aggregates.
Troubleshooting Guides
Issue 1: Lyophilized this compound peptide is difficult to dissolve.
-
Possible Cause: The peptide has aggregated during lyophilization or storage.
-
Troubleshooting Steps:
-
Use of Organic Acids: Try dissolving the peptide in a small amount of a dilute organic acid, such as 0.1% TFA or 10% acetic acid, before adding the aqueous buffer. Arginine-rich peptides are often more soluble in acidic conditions.[7]
-
Sonication: Brief sonication in an ice bath can help to break up small aggregates and facilitate dissolution.
-
Guanidine (B92328) Hydrochloride: For highly aggregated peptides, dissolving in 6M guanidine hydrochloride containing 0.1% TFA may be effective.[1]
-
Issue 2: (Arg)9 peptide precipitates after dissolution in a neutral buffer (e.g., PBS).
-
Possible Cause: The neutral pH of the buffer is close to the isoelectric point (pI) of the peptide, minimizing electrostatic repulsion and promoting aggregation. The TFA counterion also contributes to this issue.
-
Troubleshooting Steps:
-
Lower the pH: Dissolve the peptide in a buffer with a lower pH, such as a citrate (B86180) buffer (pH 3-6) or an acetate (B1210297) buffer (pH 4-5.6).[7]
-
Counterion Exchange: The most effective solution is to remove the TFA counterion and replace it with a more biocompatible one like hydrochloride (HCl) or acetate. See the detailed protocols below.
-
Add Aggregation Suppressors: Incorporate excipients like L-arginine into the buffer to help prevent aggregation.
-
Strategies to Prevent this compound Peptide Aggregation
The most effective way to prevent aggregation of (Arg)9 peptide is to remove the TFA counterion. Other strategies involve using alternative reagents during synthesis and purification or adding stabilizing excipients.
TFA Removal and Counterion Exchange
Replacing the TFA counterion with either hydrochloride or acetate can significantly improve the solubility and reduce the aggregation of (Arg)9 peptides.
While direct comparative studies on (Arg)9 are limited, the following table summarizes the expected outcomes based on studies of other peptides and the known properties of the counterions.
| Method | Principle | Expected Reduction in Aggregation | Expected Improvement in Solubility | Remarks |
| TFA to HCl Exchange | Lyophilization with a stronger acid (HCl) to displace and remove TFA.[1][2] | Significant | Significant | HCl is a common and effective choice for biological applications. The process is relatively straightforward but may require multiple cycles for complete removal. |
| TFA to Acetate Exchange | Ion-exchange chromatography to replace TFA with acetate.[1] | Significant | Significant | Acetate is often preferred for in vivo studies due to its lower toxicity compared to residual TFA. The process is more involved than HCl exchange. |
Use of Arginine as a Formulation Excipient
L-arginine itself can be used as an excipient to suppress protein and peptide aggregation.[8][9][10][11][12][13][14][15][16] It is thought to work by interacting with hydrophobic patches and charged residues on the peptide surface, thereby preventing self-association.
| Peptide/Protein System | L-Arginine Concentration | Observed Effect | Reference |
| α-chymotrypsinogen A | < 150 mM | Significant aggregation suppression | [15] |
| Recombinant Human Growth Hormone | 320 mM | Reduced thermal and mechanical aggregation | [8] |
| Reduced Carboxymethylated Lysozyme | 1 M | Increased solubility from 0.03 mg/mL to 1.54 mg/mL (with HCl counterion) | [9] |
| α-synuclein | 0.05 - 0.25 µM | 28.6% - 61.2% inhibition of aggregation | [17] |
Alternative Acids for Synthesis and Purification
Using a milder acid, such as formic acid, during the final cleavage and purification steps can be an alternative to TFA.[18][19][20][21][22]
| Attribute | Trifluoroacetic Acid (TFA) | Formic Acid (FA) |
| Acidity | Stronger acid | Weaker acid |
| Ion-Pairing | Strong ion-pairing agent, can contribute to aggregation. | Weaker ion-pairing agent, may reduce aggregation but can lead to broader peaks in HPLC.[20][21] |
| Volatility | Highly volatile, easy to remove. | Volatile, easy to remove. |
| Environmental Impact | Considered a per- and polyfluoroalkyl substance (PFAS) with potential environmental concerns.[19][23] | More environmentally friendly. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol describes the exchange of the TFA counterion with hydrochloride.
-
Dissolution: Dissolve the this compound peptide in 100 mM HCl at a concentration of 1-2 mg/mL.
-
Incubation: Let the solution stand at room temperature for at least 1 minute to allow for the exchange of TFA with chloride ions.
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete TFA removal, repeat steps 1-4 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the (Arg)9 HCl peptide in the desired buffer for your experiment.
Protocol 2: TFA Removal by Anion Exchange Chromatography (Acetate Exchange)
This protocol outlines the procedure to exchange TFA for acetate using a strong anion exchange resin.[1]
-
Resin Preparation:
-
Prepare a small column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Activate the resin by washing it with 1 M sodium acetate.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
-
Peptide Loading:
-
Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Apply the peptide solution to the prepared anion exchange column.
-
-
Elution and Collection:
-
Elute the column with distilled water. The peptide, now with the acetate counterion, will pass through while the TFA ions remain bound to the resin.
-
Collect the fractions containing the peptide.
-
-
Lyophilization:
-
Combine the fractions containing the purified (Arg)9 acetate peptide.
-
Lyophilize the combined fractions to obtain the final peptide powder.
-
Visualizing Workflows and Concepts
References
- 1. peptide.com [peptide.com]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 7. benchchem.com [benchchem.com]
- 8. The Effect of Arginine as an Anti-Aggregation Excipient on Recombinant Human Growth Hormone | Trends in Peptide and Protein Sciences [journals.sbmu.ac.ir]
- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 10. mdpi.com [mdpi.com]
- 11. Polyarginine and its analogues inhibit p53 mutant aggregation and cancer cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Poly-Arginine Peptide R18D Reduces α-Synuclein Aggregation and Uptake of α-Synuclein Seeds in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Pardon Our Interruption [opnme.com]
Technical Support Center: Optimizing (Arg)9 TFA for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Nona-L-arginine TFA ((Arg)9 TFA) to ensure maximal efficacy while maintaining cell viability in experimental models.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide preparation causing high levels of cell death?
A1: High cytotoxicity can stem from two primary sources: the inherent properties of the arginine-rich peptide itself and the presence of trifluoroacetic acid (TFA) as a counter-ion.[1][2] Arginine-rich cell-penetrating peptides (CPPs) can disrupt the cell membrane due to their high positive charge, leading to lysis and cell death.[1] Additionally, TFA, a remnant from the peptide synthesis and purification process, can be toxic to cells and inhibit proliferation.[3][4]
Q2: What is TFA and why is it in my peptide sample?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in reverse-phase HPLC purification.[4] As a result, commercially available synthetic peptides are often delivered as TFA salts. The amount of TFA in a peptide sample can be substantial, with reports of 150 to 320 µg of TFA per 1 mg of peptide.[4]
Q3: How does the (Arg)9 peptide itself cause toxicity?
A3: (Arg)9 is a cell-penetrating peptide (CPP) rich in positively charged arginine residues.[5][6] This high positive charge can lead to nonspecific binding and destabilization of the negatively charged cell membrane, potentially causing cell lysis.[1] Furthermore, some studies suggest that arginine-rich CPPs can coat cellular nucleic acids (DNA and RNA), displacing essential binding factors and impairing critical processes like transcription and translation, which contributes to their toxicity.[7] The toxicity of arginine-rich peptides often increases with the number of arginine residues.[1][2]
Q4: What is a good starting concentration for this compound in my cell culture experiments?
A4: The optimal concentration is highly dependent on the cell line and experimental goals. For applications like neuroprotection, (Arg)9 has been shown to be effective at low micromolar concentrations (e.g., IC50 values of 0.78 µM and 0.81 µM in specific models).[5] For general cell penetration studies, concentrations between 5 µM and 10 µM are often used.[1] However, significant cytotoxicity can be observed at higher concentrations (50-100 µM).[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay.[8]
Q5: How can I reduce or eliminate the cytotoxicity caused by TFA?
A5: To mitigate TFA-induced toxicity, it is recommended to exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate.[3][4] This can be achieved through methods like lyophilization from an HCl solution or using ion-exchange resins.[4][8] If ion exchange is not feasible, dialyzing the peptide solution may also help remove the salt.[9]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High cell death even at low peptide concentrations (<5 µM). | 1. High TFA Content: The peptide batch may have a high percentage of TFA, which is known to inhibit cell proliferation.[3] 2. Sensitive Cell Line: The specific cell line being used may be particularly sensitive to arginine-rich peptides or TFA. | 1. Perform Ion Exchange: Exchange the TFA salt for a hydrochloride (HCl) salt to improve biocompatibility.[3][4][8] 2. Lower Concentration Further: Test an even lower concentration range (e.g., 0.1-1 µM). 3. Reduce Incubation Time: Shorten the duration of cell exposure to the peptide. |
| Inconsistent results between peptide batches. | 1. Variable Peptide/TFA Content: Different synthesis and purification batches can have varying ratios of pure peptide to TFA counter-ions.[4] | 1. Quantify Peptide Content: Use methods other than weight (e.g., amino acid analysis) to determine the precise peptide concentration. 2. Standardize Batches: If possible, obtain a large single batch for the entire study. Perform a new dose-response curve for every new batch. |
| Poor cell penetration at non-toxic concentrations. | 1. Concentration Too Low: The concentration required for efficient penetration may be close to the toxic threshold. 2. Peptide Degradation: The peptide may be unstable in the culture medium. | 1. Optimize Incubation Time: Increase the incubation time at a safe concentration to allow for more accumulation. 2. Consider Modified Peptides: Investigate D-amino acid or cyclized versions of (Arg)9, which can exhibit higher stability and different uptake kinetics.[][11] |
Data Presentation
The cytotoxicity of arginine-rich peptides is dose-dependent. The following table provides an illustrative example of cell viability data for a typical cell line (e.g., HeLa or HEK293) after 24-hour incubation with this compound, based on trends observed for similar peptides.[1] Researchers must generate their own data for their specific cell line and conditions.
Table 1: Illustrative Example of this compound Cytotoxicity
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 91.5 | 6.2 |
| 10 | 82.1 | 7.3 |
| 25 | 65.7 | 8.9 |
| 50 | 41.3 | 10.4 |
| 100 | 15.8 | 9.5 |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines a method for determining the cytotoxic concentration 50 (CC50) of this compound on a specific adherent cell line.
Materials:
-
This compound peptide
-
Desired adherent cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[12]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[13]
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8]
-
-
Peptide Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in sterile, nuclease-free water or PBS.
-
Perform serial dilutions in serum-free medium to create a range of working concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared peptide dilutions.
-
Include wells with cells in medium without peptide as a negative control and wells with medium only as a background control.[8]
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.[15]
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate cell viability as a percentage of the negative control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot cell viability against the peptide concentration to determine the CC50 value.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides | The EMBO Journal [link.springer.com]
- 8. benchchem.com [benchchem.com]
- 9. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Endosomal Escape of (Arg)9-Delivered Cargo
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the cytosolic delivery of cargo using the cell-penetrating peptide (CPP), nona-arginine (B115151) ((Arg)9).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 and why is it used for cargo delivery?
(Arg)9, or nona-arginine, is a cell-penetrating peptide (CPP) composed of nine consecutive arginine residues.[1] It is widely used as a vector to transport various cell-impermeable molecules (cargo), such as proteins, nucleic acids, and nanoparticles, across the cell membrane.[1][2][3][4] The guanidinium (B1211019) groups on the arginine residues are crucial for its activity, facilitating interaction with the negatively charged cell membrane and promoting cellular uptake.[1]
Q2: What is the primary mechanism of (Arg)9-cargo uptake?
At low micromolar concentrations, (Arg)9 and its cargo primarily enter cells through endocytosis.[2][3][5][6] This process involves the cell membrane engulfing the (Arg)9-cargo complex, trapping it within a membrane-bound vesicle called an endosome.[3][6] Direct translocation across the plasma membrane can occur, but this is generally observed at higher, potentially cytotoxic, concentrations.[1][2]
Q3: What is the "endosomal escape problem"?
The "endosomal escape problem" is a major bottleneck in intracellular drug delivery.[7][8] After endocytosis, the (Arg)9-cargo complex is sequestered within endosomes.[3][4] These endosomes mature into late endosomes and eventually fuse with lysosomes, which are acidic organelles filled with degradative enzymes.[3][4] If the cargo does not escape from the endosome into the cytoplasm, it will be degraded in the lysosome and fail to reach its intracellular target.[3] Efficient endosomal escape is therefore critical for the therapeutic efficacy of the delivered cargo.[9]
Q4: How does the trifluoroacetate (B77799) (TFA) counter-ion affect my experiment?
Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification, resulting in TFA as a counter-ion to the positively charged arginine residues. While essential for the process, residual TFA can have unintended biological effects. It has been shown to break down into trifluoroacetic acid, a substance toxic to reproductive systems that is increasingly detected in the environment.[10] Counter-ions in general can influence the secondary structure of peptides, which may in turn affect their biological activity and interaction with cell membranes.[11] It is crucial to consider the potential impact of counter-ions on experimental outcomes and to use peptides with well-characterized purity and counter-ion content.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during (Arg)9-mediated delivery experiments.
Issue 1: Low or no detectable cytosolic cargo.
If your cargo is not reaching the cytoplasm, the issue could be poor cellular uptake or inefficient endosomal escape.
Caption: Troubleshooting workflow for low cytosolic cargo delivery.
-
Confirm Cellular Uptake: Before troubleshooting endosomal escape, verify that the (Arg)9-cargo complex is being internalized by the cells. Use a fluorescently labeled cargo and quantify uptake via flow cytometry or fluorescence microscopy.[5][12]
-
Problem: Low fluorescence signal.
-
Solution: Increase the concentration of the (Arg)9-cargo complex, optimize the incubation time, or verify the stability and conjugation of your cargo.
-
-
Assess Endosomal Entrapment: If uptake is successful, the cargo is likely trapped in endosomes. This typically appears as a punctate (dotted) fluorescence pattern within the cell via confocal microscopy.
-
Problem: Strong punctate fluorescence with a weak diffuse cytosolic signal.
-
Solution: The cargo is effectively trapped. Proceed to Section 3 to explore strategies for enhancing endosomal escape.
-
Issue 2: High cytotoxicity observed.
High concentrations of CPPs can lead to membrane damage and cell death.[1]
-
Perform a Dose-Response Curve: Determine the optimal concentration of (Arg)9-cargo that provides efficient uptake without significant cytotoxicity. Use a standard cell viability assay (e.g., MTT, LDH).
-
Check Counter-ion Purity: As mentioned, residual TFA or other counter-ions from synthesis can contribute to toxicity.[11] Consider using peptides purified with a different counter-ion like acetate (B1210297) or HCl.
-
Reduce Incubation Time: Shorter exposure times may be sufficient for uptake while minimizing toxicity.
Section 3: Strategies to Enhance Endosomal Escape
If endosomal entrapment is confirmed, several strategies can be employed to improve the release of your cargo into the cytoplasm.
Strategy 1: Co-administration with pH-Dependent Membrane Active Peptides
Endosomes become progressively more acidic as they mature.[3][4] This pH drop can be exploited.
-
Mechanism: pH-dependent membrane active peptides (PMAPs), such as GALA or the influenza-derived peptide HA2, are inactive at neutral pH but undergo a conformational change in the acidic environment of the endosome.[3][4] This change allows them to interact with and disrupt the endosomal membrane, facilitating cargo release.
-
Application: Co-incubate cells with your (Arg)9-cargo and a PMAP, or create a fusion construct that includes both (Arg)9 and the PMAP sequence.[4]
Strategy 2: The "Proton Sponge" Effect
-
Mechanism: Incorporate polymers with high buffering capacity (e.g., polyethyleneimine - PEI, or histidine-rich peptides) into your delivery system. As the endosome acidifies via proton pumps (V-ATPases), these polymers absorb protons.[3] This influx of protons is followed by a passive influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome.
-
Application: Formulate your cargo with a proton-sponge polymer or conjugate it to a histidine-rich peptide alongside (Arg)9.
Strategy 3: Photochemical Internalization (PCI)
-
Mechanism: This technique uses a photosensitizer that localizes to endosomal membranes.[3][4] Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that selectively rupture the endosomal membranes, releasing the trapped cargo.[4][5]
-
Application: Co-incubate cells with the (Arg)9-cargo and an endosome-localizing photosensitizer. After an appropriate incubation time for uptake, irradiate the cells with the specific wavelength of light to trigger release.
| Strategy | Mechanism | Key Components | Considerations |
| PMAPs | pH-triggered membrane disruption | GALA, HA2, KALA peptides | Can be co-administered or used as a fusion protein.[4] |
| Proton Sponge | Osmotic lysis | Histidine-rich peptides, PEI | Can increase cytotoxicity; requires careful optimization. |
| PCI | Light-induced membrane rupture | Photosensitizer, specific wavelength light | Provides spatiotemporal control over cargo release.[3][4] |
Section 4: Key Experimental Protocols
Protocol 4.1: Flow Cytometry Assay for Quantifying Cellular Uptake and Endosomal Escape
This method uses two different fluorescent labels to distinguish between total cellular uptake and the fraction that has reached the neutral pH of the cytosol.[12]
-
Labeling: Prepare two batches of your cargo. Label one with a pH-insensitive dye (e.g., TMR, Alexa Fluor 647) and the other with a pH-sensitive dye that is quenched in the acidic endosome but fluoresces brightly in the neutral cytosol (e.g., a fluorescein-based dye, NF).[12]
-
Incubation: Treat cells with a known concentration of each labeled cargo for a set period (e.g., 2-4 hours).
-
Washing: Wash the cells thoroughly with PBS to remove any surface-bound cargo. Trypsinization can be used to ensure the removal of membrane-adhered peptides.
-
Analysis: Analyze the cells using a flow cytometer.
-
The Mean Fluorescence Intensity (MFI) from the pH-insensitive dye represents the total cellular uptake .
-
The MFI from the pH-sensitive dye represents the cargo that has successfully reached the cytosol .
-
-
Calculation: The ratio of (MFI of pH-sensitive dye) / (MFI of pH-insensitive dye) provides a quantitative measure of the endosomal escape efficiency .[12]
Caption: Workflow for the dual-fluorophore endosomal escape assay.
Protocol 4.2: Split-GFP Complementation Assay
This is a functional assay that directly measures the delivery of cargo to the cytosol in living cells.[9][13]
-
Cell Line Engineering: Stably transfect your target cell line with a plasmid expressing one part of a split Green Fluorescent Protein (GFP), for instance, the first 10 beta-strands (GFP1-10). These cells will be non-fluorescent.
-
Cargo Conjugation: Covalently link your cargo protein to the remaining small fragment of GFP (the 11th beta-strand, S11) and the (Arg)9 peptide.
-
Incubation: Treat the engineered cells with the (Arg)9-cargo-S11 conjugate.
-
Mechanism: If the (Arg)9-cargo-S11 conjugate successfully escapes the endosome and enters the cytosol, the S11 peptide will complement the GFP1-10 fragment, reconstituting a functional, fluorescent GFP molecule.
-
Quantification: The appearance of green fluorescence can be quantified over time using fluorescence microscopy or flow cytometry, providing a direct measure of cytosolic delivery.[9] This assay boasts minimal background noise.[13]
Protocol 4.3: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
This highly sensitive biochemical assay provides a robust method for quantifying cytosolic delivery.[7][14][15]
-
Cell Line Engineering: Stably express a large fragment of a split luciferase enzyme (e.g., LgBiT) in the cytosol of the target cells.
-
Cargo Conjugation: Covalently link the small, complementary fragment of the luciferase (e.g., HiBiT) to your cargo and the (Arg)9 peptide.
-
Incubation: Treat the engineered cells with the (Arg)9-cargo-HiBiT conjugate.
-
Lysis & Measurement: After incubation, lyse the cells and add the luciferase substrate (furimazine).
-
Quantification: If the (Arg)9-cargo-HiBiT has escaped into the cytosol, it will bind to LgBiT, reconstituting the active luciferase enzyme. The resulting luminescence is measured with a luminometer and is directly proportional to the amount of cargo that reached the cytosol. The SLEEQ assay is noted for its high sensitivity.[14][15]
Caption: The endocytic pathway and intervention points for escape strategies.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 9. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kennedy's health movement turns on Trump administration over pesticides | National | columbiagorgenews.com [columbiagorgenews.com]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. research.monash.edu [research.monash.edu]
strategies to minimize off-target effects of (Arg)9 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of (Arg)9 TFA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 and why is it used in research?
A1: (Arg)9, or Nona-L-arginine, is a cell-penetrating peptide (CPP) composed of nine arginine residues.[1][2] Its primary utility in research is to facilitate the delivery of various cargo molecules, such as proteins, nucleic acids, and nanoparticles, across cell membranes, a task that is challenging for many molecules.[2] Arginine-rich CPPs like (Arg)9 are thought to enter cells by inducing membrane multilamellarity and fusion.[2][3][4][5] Beyond its role as a delivery vector, (Arg)9 has also been shown to have neuroprotective properties.[1]
Q2: What is TFA and why is it present in my (Arg)9 peptide preparation?
A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the chemical synthesis and purification of peptides, including (Arg)9.[6] During solid-phase peptide synthesis (SPPS), TFA is used to cleave the synthesized peptide from the resin support.[7] It is also often used as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[6] As a result, the final lyophilized peptide product is often a salt with TFA as the counter-ion.[7][8]
Q3: What are the potential off-target effects of TFA in my experiments?
A3: The trifluoroacetate (B77799) (TFA) counter-ion can have several unintended biological effects that may interfere with experimental results. Research has shown that TFA can inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10 nM.[7][8][9] In some instances, it has also been reported to stimulate the growth of other cell types, such as murine glioma cells, at micromolar concentrations.[7][8] Furthermore, TFA can alter the secondary structure of peptides and has been implicated in eliciting immune responses in vivo.[10][11] These effects can lead to misinterpretation of data, potentially masking the true biological activity of the peptide of interest or introducing experimental variability.[7][9]
Troubleshooting Guides
Issue 1: I'm observing unexpected cytotoxicity or reduced cell proliferation in my cell-based assays with this compound.
This is a common issue that may be attributable to the TFA counter-ion rather than the (Arg)9 peptide itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data on TFA Effects:
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell numbers and thymidine (B127349) incorporation. 10% inhibition at 100 nM.[7][8][9] | Cornish et al. |
| Articular Chondrocytes | 10⁻⁸ M - 10⁻⁷ M | Reduced cell numbers and thymidine incorporation.[9] | Cornish et al. |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Stimulated cell growth and enhanced protein synthesis.[7][8] | Ma et al. |
Issue 2: My this compound peptide is precipitating in my neutral pH buffer (e.g., PBS).
While arginine-rich peptides are generally water-soluble, issues with solubility can arise due to the overall properties of the peptide and the presence of certain counter-ions.[12]
Troubleshooting Workflow for Solubility Issues:
Caption: Troubleshooting workflow for peptide precipitation.
Experimental Protocols: Counter-ion Exchange
To mitigate the off-target effects of TFA, it is highly recommended to exchange it for a more biologically compatible counter-ion such as chloride (HCl) or acetate. Below are detailed protocols for these procedures.
Protocol 1: Counter-ion Exchange from TFA to HCl
This method involves repeated dissolution and lyophilization with hydrochloric acid.
Experimental Workflow:
Caption: Workflow for TFA to HCl counter-ion exchange.
Detailed Steps:
-
Dissolve the this compound peptide in 0.1 M HCl.
-
Incubate the solution for 5 minutes at room temperature.
-
Freeze the solution, for example, using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen sample until it is completely dry.
-
Repeat steps 1-4 a total of four times to ensure complete exchange of the TFA counter-ion for chloride.[13]
Protocol 2: Counter-ion Exchange from TFA to Acetate using Anion Exchange Resin
This method utilizes a strong anion exchange resin to replace TFA with acetate.
Experimental Workflow:
Caption: Workflow for TFA to Acetate counter-ion exchange.
Detailed Steps:
-
Choose a strong anion exchange resin (e.g., AG1-X8, quaternary ammonium).[14]
-
Prepare the resin by washing it successively three times with 1.6 N acetic acid and then three times with 0.16 N acetic acid.[14][15]
-
Dissolve the this compound peptide in deionized water.
-
Add the peptide solution to the washed resin.
-
Gently stir the peptide-resin suspension for 1 hour using a rotary stirrer.
-
Filter the suspension to remove the resin.
-
The recovered liquid phase will contain the (Arg)9 peptide with acetate as the counter-ion. More than 95% of TFA can be exchanged using this method.[14]
By following these guidelines and protocols, researchers can effectively minimize the off-target effects of TFA associated with (Arg)9 peptides, leading to more accurate and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jpt.com [jpt.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. arp1.com [arp1.com]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. genscript.com [genscript.com]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 15. researchgate.net [researchgate.net]
dealing with (Arg)9 TFA insolubility issues
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with the cell-penetrating peptide (Arg)9 TFA (Nona-L-arginine trifluoroacetate).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in water or a standard buffer?
A: The insolubility of this compound can stem from several factors. As a poly-arginine peptide, it is highly basic and prone to forming strong intermolecular hydrogen bonds, leading to aggregation.[1][2] The trifluoroacetate (B77799) (TFA) counterion, a remnant from peptide synthesis and purification, binds to the positively charged arginine residues and can influence the peptide's secondary structure, mass, and solubility.[3][4][5][6]
Q2: What is TFA, and why is it present in my peptide?
A: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis process to cleave the peptide from the resin and during HPLC purification.[3][7][8] Consequently, synthetic peptides are often delivered as TFA salts, where the negatively charged TFA counterions are electrostatically associated with positively charged residues like arginine.[7][9]
Q3: Can the TFA counterion affect my experiments?
A: Yes, absolutely. Residual TFA can significantly impact experimental results. It is known to be cytotoxic, even at low concentrations, potentially inhibiting cell proliferation or inducing apoptosis in cell-based assays.[4][10] This can lead to experimental variability or false results.[7][11] For any in vivo studies or sensitive cellular assays, removing the TFA is highly recommended.[4]
Q4: What is the recommended first step for dissolving this compound?
A: For any lyophilized peptide, it is best practice to briefly centrifuge the vial to ensure all the powder is at the bottom.[5] Since (Arg)9 is a basic peptide due to its high arginine content, the first solvent to try is sterile, distilled water.[5][12][13] If it remains insoluble, the next step is to try an acidic solution, such as 10-25% aqueous acetic acid.[1][5][14]
Q5: When should I consider using organic solvents like DMSO?
A: If the peptide is still insoluble in acidic solutions, it may be highly aggregated. In this case, you can use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the peptide first.[5][14][15] Once fully dissolved, this stock solution should be added very slowly (dropwise) to your aqueous buffer while stirring to reach the desired final concentration.[5][13][15] Be aware that the final DMSO concentration should be kept low (typically <1%) for most cellular assays to avoid solvent toxicity.[5][14]
Q6: What is counterion exchange, and why is it necessary?
A: Counterion exchange is a process to replace the TFA ions bound to the peptide with a more biologically compatible and less toxic counterion, such as chloride (HCl) or acetate (B1210297).[3][7][8] This is crucial for applications like cell-based assays and in vivo studies where TFA's cytotoxicity can interfere with results.[4][7][10] Exchanging the counterion can also sometimes improve the peptide's handling and solubility characteristics.[16]
Q7: How do I choose between HCl and Acetate for counterion exchange?
A: Both HCl and acetate are common choices. The HCl exchange is considered the gold-standard method for thorough TFA removal.[4] Acetate is often preferred for biological applications because it is generally more biocompatible.[7][16][17] The choice may depend on your specific application and the sensitivity of your experimental system.
Troubleshooting Guide
Problem 1: My lyophilized this compound powder is fluffy and difficult to weigh accurately.
-
Cause: Peptides supplied as TFA salts can sometimes result in a "fluffy" lyophilizate cake, which can be difficult to handle.[16]
-
Solution: Before opening, gently tap the vial on a hard surface and then centrifuge it briefly (for ~30 seconds) to pellet all the material at the bottom of the tube.[5] This will make it easier to handle and weigh accurately.
Problem 2: The peptide is completely insoluble in my standard aqueous buffer (e.g., PBS, sterile water).
-
Cause: The peptide may be aggregating or the neutral pH of the buffer is not optimal for this highly basic peptide.
-
Solution: Follow a systematic solubilization workflow. Start with sterile water. If that fails, move to an acidic solvent.
Problem 3: I am observing unexpected cytotoxicity or high variability in my cell-based assays.
-
Cause: The TFA counterion is known to be toxic to cells and can interfere with biological assays, leading to unreliable or misleading data.[4][10][11]
-
Solution: Perform a counterion exchange to replace TFA with a more biocompatible salt like hydrochloride (HCl) or acetate. The HCl exchange is a robust and widely adopted method.
Experimental Protocols
Protocol 1: HCl Counterion Exchange for TFA Removal
This protocol describes a standard procedure for replacing TFA counterions with chloride through repeated dissolution and lyophilization cycles.[3][4][6][8][18]
Materials:
-
This compound peptide
-
Sterile, distilled water
-
100 mM HCl stock solution
-
Lyophilizer
-
Liquid nitrogen or -80°C freezer
Procedure:
-
Initial Dissolution: Dissolve the peptide in sterile distilled water at a concentration of approximately 1 mg/mL.[3][6]
-
Acidification: Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][4][6] Note: Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk modifying the peptide.[4][8]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3][4]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[3][4]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.[3][4]
-
Repeat: Re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution, freeze, and lyophilize again. Repeat this cycle at least two more times (for a total of 3-4 cycles) to ensure complete removal of TFA.[3][6]
-
Final Reconstitution: After the final lyophilization, dissolve the resulting peptide hydrochloride salt in your desired experimental buffer.
Data Summary Tables
Table 1: Recommended Solvents for this compound
| Solvent Type | Specific Solvent | When to Use | Cautions |
|---|---|---|---|
| Aqueous (Primary) | Sterile H₂O | First attempt for all peptides.[12] | May be ineffective due to aggregation or TFA salt form. |
| Acidic Aqueous | 10-25% Acetic Acid | If peptide is insoluble in water.[1][5] | May alter the pH of the final experimental solution. |
| Organic (for stock) | DMSO, DMF | For highly aggregated peptides insoluble in aqueous solutions.[5][14][15] | Use minimal volume; dilute dropwise. Check assay compatibility.[5][14] |
| Denaturants | 6M Guanidine HCl, 8M Urea | Last resort for severe aggregation issues.[1][5][15] | Incompatible with most biological assays; can denature proteins. |
Table 2: Comparison of Common Counterion Exchange Methods
| Method | Primary Reagent | Pros | Cons | Recommended For |
|---|---|---|---|---|
| HCl Exchange | Hydrochloric Acid (HCl) | Gold-standard, highly effective TFA removal.[4] | Harsher conditions, risk of peptide modification if done incorrectly.[4] | General lab use, applications requiring rigorous TFA removal. |
| Acetate Exchange | Acetic Acid / Acetate Buffers | Milder conditions, more biocompatible counterion.[7][16] | Can be less efficient than HCl; may require chromatography.[8][18] | Sensitive cell-based assays, in vivo studies. |
(Arg)9 Signaling & Experimental Context
(Arg)9 is a well-known cell-penetrating peptide (CPP) used to deliver various molecular cargoes into cells. Its primary mechanism involves direct interaction with the plasma membrane, followed by cellular uptake, often through endocytosis.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. mdpi.com [mdpi.com]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 11. genscript.com [genscript.com]
- 12. biocat.com [biocat.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. jpt.com [jpt.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 17. omizzur.com [omizzur.com]
- 18. peptide.com [peptide.com]
Technical Support Center: (Arg)9 TFA Transfection and the Effect of Serum
Welcome to the technical support center for (Arg)9 TFA-mediated transfection. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice, with a specific focus on the impact of serum on transfection efficiency.
(Arg)9, a nona-arginine (B115151) cell-penetrating peptide (CPP), is a powerful tool for delivering various molecular cargoes into cells, including plasmid DNA, siRNA, and proteins.[1][2] The trifluoroacetate (B77799) (TFA) salt is a common counterion from peptide synthesis. Understanding how components of the cell culture medium, particularly serum, interact with the (Arg)9 peptide and its cargo is critical for achieving high transfection efficiency and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 and how does it facilitate transfection?
(Arg)9 is a short peptide consisting of nine consecutive L-arginine residues. It belongs to the family of cell-penetrating peptides (CPPs).[1][2] Its high density of positively charged guanidinium (B1211019) groups allows it to interact with negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans.[2] This interaction facilitates the uptake of (Arg)9 and any associated cargo molecules across the plasma membrane and into the cell. It is a promising non-viral vector for gene and drug delivery.[1]
Q2: What is the general effect of serum on this compound transfection efficiency?
Serum can significantly impact transfection efficiency, often in a negative way, especially during the formation of the transfection complex.[3] Serum contains a high concentration of proteins, including albumin and nucleases, which can interfere with the process.[4] Negatively charged serum proteins can compete with the nucleic acid cargo to bind to the cationic (Arg)9 peptide, leading to the formation of ineffective or aggregated complexes.[3] However, for some cell types and specific CPPs, serum may have a neutral or even beneficial effect on cell viability post-transfection.[5]
Q3: Should I form the this compound-cargo complexes in the presence of serum?
No. It is strongly recommended to form the complexes of this compound and your nucleic acid cargo in a serum-free medium.[3] Using a serum-free medium, such as Opti-MEM™ or DMEM, during the complexation step prevents serum proteins from interfering with the electrostatic interactions between the positively charged peptide and the negatively charged cargo.[3] This ensures the formation of small, stable, and effective transfection complexes.
Q4: Can I perform the transfection on cells cultured in a serum-containing medium?
Yes. While complex formation must be done in a serum-free environment, you can often add the formed complexes directly to cells cultured in their complete, serum-containing growth medium. Most cell lines tolerate this well, and the presence of serum during the incubation can be beneficial for cell health and viability.[3] However, the optimal conditions can be cell-type dependent, and for sensitive cells or specific applications, performing the transfection in serum-free or reduced-serum media for the initial hours may improve efficiency.
Q5: Why does serum interfere with complex formation?
Serum contains abundant negatively charged proteins. When present during complex formation, these proteins can interact with the cationic (Arg)9 peptide, leading to several issues:
-
Competitive Binding: Serum proteins compete with the nucleic acid, preventing the formation of effective peptide-cargo complexes.
-
Aggregation: The interaction can lead to the formation of large, undefined aggregates that are not efficiently taken up by cells.
-
Inhibition of Cell Surface Interaction: Serum components may coat the transfection complexes, masking the (Arg)9 peptide and preventing its interaction with the cell surface.
Q6: Are there any situations where serum might be beneficial during transfection?
While serum is detrimental during complex formation, its presence in the culture medium during transfection can be beneficial by:
-
Improving Cell Viability: Serum provides essential growth factors and nutrients that help cells tolerate the stress of the transfection procedure.[3]
-
Reducing Cytotoxicity: For some transfection reagents, serum can reduce the cytotoxic effects associated with high concentrations of the reagent.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
If you are experiencing low transfection efficiency, consult the table below for possible causes and recommended solutions.
| Possible Cause | Suggested Solution |
| Serum present during complex formation. | Always form this compound-cargo complexes in a serum-free medium before adding them to the cells.[3] |
| Suboptimal this compound to Cargo Ratio (N/P Ratio). | Optimize the ratio of the peptide to the nucleic acid. Perform a titration experiment with N/P ratios ranging from 5:1 to 15:1 or higher to find the optimal condition for your specific cell type and cargo.[5][6] |
| Poor quality or incorrect quantity of nucleic acid. | Ensure your plasmid DNA is of high purity (A260/280 ratio of ~1.8) and predominantly supercoiled. Verify the concentration of your cargo. |
| Low Cell Viability or Unhealthy Cells. | Use cells that are in the logarithmic growth phase, have a viability of >90%, and are at an optimal confluency (typically 70-90%). Avoid using cells that have been passaged too many times. |
| Presence of Inhibitors. | Ensure that antibiotics are not present in the medium during transfection, as they can increase cell stress and reduce efficiency. |
| Incorrect Incubation Time. | Optimize the incubation time for complex formation (typically 15-30 minutes) and the time the complexes are left on the cells (typically 4-24 hours). |
Issue 2: High Cell Toxicity or Death
If you observe significant cell death or morphological changes after transfection, consider the following.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Reduce the amount of the this compound peptide used. Perform a dose-response experiment to find the highest concentration that maintains good cell viability. |
| Nucleic acid concentration is too high. | High concentrations of foreign nucleic acids can induce a cellular stress or immune response. Reduce the amount of cargo used in the transfection. |
| Prolonged exposure to complexes in serum-free media. | If you are performing the transfection in serum-free media, limit the exposure time to 4-6 hours, then replace it with complete, serum-containing growth medium. |
| Poor Cell Health Prior to Transfection. | Ensure cells are healthy and not over-confluent before starting the experiment. Plate cells 24 hours before transfection to allow them to recover from passaging. |
| Contamination. | Check cell cultures for microbial or mycoplasma contamination, which can exacerbate the toxic effects of transfection. |
Data Presentation: Effect of Serum and N/P Ratio
Since the optimal conditions for this compound transfection are highly dependent on the cell type and cargo, an optimization experiment is crucial. The following table provides an example of how to structure an experiment to determine the optimal N/P ratio in the presence and absence of 10% Fetal Bovine Serum (FBS) during transfection (note: complex formation should always be in serum-free media).
Table 1: Example Optimization of (Arg)9 Transfection Efficiency (% GFP Positive Cells)
| N/P Ratio | Transfection in Serum-Free Medium | Transfection in Medium with 10% FBS | Cell Viability (in 10% FBS) |
| Control (No Peptide) | < 1% | < 1% | 98% |
| 5:1 | 15% | 10% | 95% |
| 10:1 | 45% | 38% | 92% |
| 15:1 | 60% | 55% | 85% |
| 20:1 | 58% | 52% | 75% |
Note: Data are hypothetical and for illustrative purposes. Researchers should generate their own data.
Experimental Protocols
Protocol: Plasmid DNA Transfection using this compound
This protocol provides a general guideline for transfecting a plasmid (e.g., pEGFP) into mammalian cells in a 24-well plate format.
Materials:
-
This compound peptide, sterile solution (e.g., 1 mg/mL in sterile water)
-
Plasmid DNA (pDNA) of high purity (e.g., 1 µg/µL in TE buffer)
-
Serum-free medium (e.g., DMEM or Opti-MEM™)
-
Complete cell culture medium with 10% FBS
-
Cells plated in a 24-well plate (plated 24h prior, ~80% confluent)
Procedure:
-
Preparation: On the day of transfection, ensure cells are healthy and at 70-90% confluency.
-
Dilution of Components (for one well):
-
Solution A: In a microcentrifuge tube, dilute 0.5 µg of pDNA into 25 µL of serum-free medium. Mix gently.
-
Solution B: In a separate microcentrifuge tube, dilute the required amount of this compound peptide into 25 µL of serum-free medium. Mix gently. (To calculate the amount for a specific N/P ratio, you will need the molecular weights of the peptide and the average molecular weight of a DNA base pair).
-
-
Complex Formation (Serum-Free):
-
Add Solution A (pDNA) to Solution B (this compound).
-
Mix immediately by gently pipetting up and down. Do not vortex.
-
Incubate the mixture at room temperature for 20-30 minutes to allow complexes to form. The total volume will be 50 µL.
-
-
Transfection:
-
Gently add the 50 µL of peptide-pDNA complexes drop-wise to the well containing cells in 0.5 mL of complete (serum-containing) growth medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Return the plate to a 37°C, 5% CO₂ incubator.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
After the incubation period, analyze the cells for transgene expression (e.g., using fluorescence microscopy for GFP) and assess cell viability.
-
Mandatory Visualizations
Caption: General workflow for this compound-mediated transfection.
Caption: Troubleshooting logic for low transfection efficiency.
Caption: Proposed mechanism of serum interference during complex formation.
References
- 1. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Cell Penetrating Peptide Delivery System on HPV16E7 Expression in Three Types of Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (Arg)9 In Vivo Applications
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing nona-L-arginine ((Arg)9) peptides in vivo. It focuses on troubleshooting and mitigating the common immune responses associated with these cell-penetrating peptides (CPPs), particularly when delivered as a trifluoroacetate (B77799) (TFA) salt.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during in vivo experiments with (Arg)9-TFA.
Q1: My animals are exhibiting immediate adverse reactions (e.g., scratching, swelling, lethargy, respiratory distress) after intravenous injection of (Arg)9-TFA. What is the likely cause?
A1: The observed symptoms are characteristic of an anaphylactoid or pseudo-allergic reaction. Unlike true allergies, this is typically a non-IgE-mediated response. The primary cause is the direct activation of mast cells by the highly basic (Arg)9 peptide.[1]
-
Mechanism : Arginine-rich peptides with a net charge of +3 or greater are potent agonists of the Mas-related G protein-coupled receptor X2 (MRGPRX2) expressed on mast cells.[1] Activation of MRGPRX2 triggers mast cell degranulation, leading to a massive release of inflammatory mediators like histamine (B1213489), which cause the observed systemic reactions.[1][2]
-
Contributing Factor : The trifluoroacetic acid (TFA) counterion, a remnant from peptide synthesis, can also contribute to inflammatory responses, potentially exacerbating the reaction.[3][4]
Q2: We observe significant inflammation and high cytokine levels (e.g., IL-6, TNF-α) in tissue or plasma samples post-administration, even without acute systemic reactions. Why is this happening?
A2: This indicates a pro-inflammatory response that can be triggered by two main components of your formulation:
-
The (Arg)9 Peptide : Besides acute mast cell degranulation, arginine-rich peptides can induce the production of inflammatory cytokines.[5] Intradermal injections of (Arg)9-conjugated antigens have been shown to induce inflammatory infiltrates and cytokines like IFN-γ and IL-2.[5]
-
The TFA Counterion : TFA itself is known to be biologically active. It has been reported to induce inflammatory responses and can trifluoroacetylate endogenous proteins, which may elicit an antibody response over time.[3][4] The presence of residual TFA can introduce significant variability and artifacts in both cellular and in vivo experiments.[4][6]
Q3: Our experimental results are inconsistent between different batches of (Arg)9 peptide. What could be the source of this variability?
A3: Inconsistent results are frequently traced back to the peptide's counterion.
-
Variable TFA Content : The amount of residual TFA can vary between synthesis batches. Since TFA can inhibit or promote cell growth and trigger inflammation, this variability can directly impact the reproducibility of your experiments.[4][6][7]
-
Peptide Aggregation : Arginine-rich peptides are susceptible to aggregation, which can affect their bioavailability and cytotoxicity.[8] The formulation and presence of certain counterions can influence aggregation state.
-
Action Plan : It is crucial to quantify the net peptide content and consider replacing the TFA counterion with a more biologically inert alternative, such as hydrochloride (HCl) or acetate (B1210297), to improve consistency.[7][9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of (Arg)9-induced hypersensitivity?
A1: The primary mechanism is the direct, non-IgE-mediated activation of mast cells via the MRGPRX2 receptor.[1][2] The highly cationic nature of the (Arg)9 peptide allows it to bind promiscuously to this receptor, initiating a signaling cascade that results in the release of histamine and other potent inflammatory mediators.[1] This is considered a pseudo-allergic or anaphylactoid reaction, not a true allergic response.
Q2: How does the TFA counterion impact in vivo experiments?
A2: The TFA counterion, resulting from peptide synthesis and purification, is not inert.[9] It can cause unpredictable effects, including:
-
Direct Inflammation : TFA has been reported to exert inflammatory effects.[4]
-
Protein Modification : It can trifluoroacetylate amino groups on proteins, which can elicit an antibody response.[4]
-
Cellular Assay Interference : At concentrations as low as 10 nM, TFA can inhibit cell growth, while at higher doses (0.5–7.0 mM) it may promote it, leading to confounding results.[4][6]
-
Structural Changes : TFA can affect the secondary structure and folding of peptides.[6]
Q3: What are the primary strategies to mitigate the in vivo immune response to (Arg)9?
A3: A multi-pronged approach is recommended:
-
Counterion Exchange : This is the most critical step. Replace TFA with a more biocompatible counterion like hydrochloride (HCl) or acetate to remove the confounding biological activity of TFA.[4][9]
-
Dose Optimization : Perform a dose-response study to find the lowest effective concentration of the (Arg)9 peptide that achieves desired delivery without inducing toxicity or significant immune activation.[8]
-
Premedication : For severe reactions, consider a premedication regimen, similar to those used for chemotherapy, which may include H1 and H2 antihistamines and corticosteroids.[10]
-
Desensitization Protocol : In cases where the therapeutic agent is essential but causes a reaction, a rapid desensitization protocol can be implemented. This involves administering progressively larger doses of the agent to induce a state of temporary tolerance.[11][12]
Q4: Are there alternative cell-penetrating peptides with lower immunogenicity?
A4: While many CPPs are cationic and carry a risk of MRGPRX2 activation, the immunogenic potential can vary. Peptides with a net charge lower than +3 may have reduced activity at the MRGPRX2 receptor.[1] However, this often correlates with reduced cell-penetrating ability. Researchers should consider the specific sequence and charge distribution. For example, spacing out arginine residues may alter biological activity and toxicity.[13] Any new CPP should be screened for its potential to activate mast cells.
Data Presentation
Table 1: Comparison of Common Counterions for Peptide Formulations
| Feature | Trifluoroacetate (TFA) | Hydrochloride (HCl) | Acetate (AcO⁻) |
| Origin | Standard remnant from RP-HPLC purification.[9] | Exchanged from TFA salt.[9] | Exchanged from TFA salt.[9] |
| Biocompatibility | Low; can induce inflammation and cytotoxicity.[4][6] | High; biologically common and well-tolerated.[6] | High; endogenous molecule, well-tolerated. |
| Effect on Cells | Unpredictable; can inhibit or promote proliferation.[4] | Generally considered more inert in biological assays.[6] | Generally considered inert. |
| Immunogenicity | Can trifluoroacetylate proteins, potentially creating neoantigens.[4] | Low immunogenic potential. | Low immunogenic potential. |
| Recommendation | Not recommended for in vivo use. Exchange is strongly advised.[4][6] | Recommended. A standard choice for in vivo studies. | Recommended. A good alternative to HCl. |
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to HCl
This protocol describes a common method to replace TFA counterions with chloride ions through repeated lyophilization with hydrochloric acid.[7][9]
Materials:
-
(Arg)9-TFA peptide lyophilizate
-
0.1 M Hydrochloric acid (HCl) solution, prepared with HPLC-grade water
-
HPLC-grade water
-
Lyophilizer
Procedure:
-
Dissolution : Dissolve the (Arg)9-TFA peptide in HPLC-grade water to a concentration of approximately 1-2 mg/mL.
-
Acidification : Add a 10-fold molar excess of 0.1 M HCl to the peptide solution. This ensures that the stronger, non-volatile HCl displaces the weaker, volatile TFA.
-
Mixing : Vortex the solution gently to ensure thorough mixing.
-
Lyophilization (Cycle 1) : Freeze the solution completely (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize until the sample is a dry powder. This step removes the volatile TFA-H complex.
-
Reconstitution : Re-dissolve the powdered peptide in a small amount of 0.1 M HCl.
-
Lyophilization (Cycle 2-3) : Repeat the freezing and lyophilization process (Step 4) an additional 2-3 times. Repetition is crucial to ensure maximal removal of TFA.
-
Final Reconstitution : After the final cycle, reconstitute the peptide (now the HCl salt) in the desired sterile, pyrogen-free buffer for your in vivo experiment (e.g., PBS).
-
Verification (Optional) : The efficiency of the exchange can be verified using ion chromatography to measure the remaining TFA levels.[9]
Protocol 2: In Vivo Monitoring for Acute Hypersensitivity Reactions
This protocol outlines key steps for observing and scoring adverse reactions in a murine model immediately following administration of (Arg)9.
Materials:
-
(Arg)9 peptide solution and vehicle control
-
Animal monitoring sheets
-
Timer
-
Emergency intervention supplies (e.g., epinephrine, as per institutional guidelines)
Procedure:
-
Baseline Observation : Prior to injection, observe each animal for 5-10 minutes to establish baseline behavior, posture, and respiratory rate.
-
Administration : Administer the (Arg)9 peptide solution (or vehicle) via the intended route (e.g., intravenous tail vein injection). Administer slowly over 1-2 minutes, as rapid infusion can increase the risk of reaction.[11]
-
Immediate Monitoring : Begin continuous observation immediately upon injection. Monitor for a minimum of 60 minutes post-injection.
-
Scoring Anaphylactoid Reactions : Record the presence and severity of symptoms at 5, 15, 30, and 60 minutes using a scoring system.
| Score | Clinical Signs |
| 0 | No symptoms. |
| 1 | Piloerection, reduced activity, isolated scratching/rubbing of the snout. |
| 2 | Swelling around the snout/eyes, persistent scratching, lethargy. |
| 3 | Labored breathing, cyanosis, severe lethargy, ataxia. |
| 4 | No movement, loss of consciousness, convulsions. |
| 5 | Death. |
-
Documentation : Record all observations, including the time of onset and duration of any symptoms.
-
Follow-up : Continue to monitor animals periodically for the next 24 hours for any delayed reactions.
Visualizations: Pathways and Workflows
(Arg)9-Induced Mast Cell Activation Pathway
Troubleshooting Workflow for In Vivo Adverse Events
Mitigation Strategy Overview
References
- 1. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo-allergic and anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com.cn [genscript.com.cn]
- 5. Intradermal injections of polyarginine-containing immunogenic antigens preferentially elicit Tc1 and Th1 activation and antitumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Premedication Protocols to Prevent Hypersensitivity Reactions to Chemotherapy: a Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desensitization for the prevention of drug hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kjim.org [kjim.org]
- 13. Differential toxicity and localization of arginine-rich C9ORF72 dipeptide repeat proteins depend on de-clustering of positive charges - PMC [pmc.ncbi.nlm.nih.gov]
issues with fluorescent labeling of (Arg)9 TFA
Welcome to the Technical Support Center for Fluorescent Labeling of (Arg)9 TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the fluorescent labeling of the nona-arginine (B115151) ((Arg)9) peptide, particularly when it is in the form of a trifluoroacetate (B77799) (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the TFA salt common?
(Arg)9 is a cell-penetrating peptide consisting of nine consecutive arginine residues. It is widely used for intracellular delivery of various cargo molecules. During solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) is commonly used to cleave the synthesized peptide from the solid support resin.[1][2][3] As a result, the purified peptide is often isolated as a TFA salt, where the positively charged arginine side chains are associated with negatively charged TFA counterions.[4][5]
Q2: How can residual TFA interfere with fluorescent labeling?
Residual TFA can present challenges during fluorescent labeling primarily through its acidic nature. TFA is a strong acid and can lower the pH of the peptide solution.[1][5] Most common fluorescent labeling strategies for peptides, such as using N-hydroxysuccinimide (NHS) esters, require a slightly basic pH (typically 8.0-8.5) for the reaction to proceed efficiently.[6][7][8] At acidic pH, the primary amine groups on the peptide (the N-terminus and the epsilon-amino group of any lysine (B10760008) residues, though (Arg)9 contains none) will be protonated (-NH3+), rendering them unreactive towards the NHS ester.[7][8]
Q3: What is the optimal pH for labeling (Arg)9 with NHS-ester dyes?
The optimal pH for reacting NHS esters with primary amines is between 8.0 and 8.5.[6][8] A pH of 8.3 is often recommended as a starting point.[8] This pH range ensures that the N-terminal amine of the (Arg)9 peptide is deprotonated and thus sufficiently nucleophilic to react with the NHS ester. It is a crucial parameter to control for successful conjugation.
Q4: Which fluorescent dyes are suitable for labeling (Arg)9?
A variety of fluorescent dyes are available for labeling peptides. The choice of dye depends on the specific application, such as the desired excitation and emission wavelengths for fluorescence microscopy or flow cytometry. Commonly used dye families include fluoresceins (like FITC), rhodamines (like TRITC), cyanine (B1664457) dyes (like Cy3 and Cy5), and Alexa Fluor dyes.[9][10] For cell penetration studies, dyes that are bright and photostable are preferred.
Q5: How can I remove TFA from my (Arg)9 peptide before labeling?
While complete removal of TFA is not always necessary if the pH is properly controlled, reducing its concentration can be beneficial. One common method is to perform a salt exchange by repeatedly dissolving the peptide in a solution of a different acid (like HCl) and then lyophilizing.[4] Another approach is to use ion-exchange chromatography. However, for most labeling reactions, carefully adjusting the pH of the reaction buffer is sufficient to overcome the effects of residual TFA.
Q6: What can cause my (Arg)9 peptide to precipitate during the labeling reaction?
Precipitation of the peptide during the labeling reaction can be due to several factors.[11] The high positive charge of the (Arg)9 peptide can lead to aggregation, especially at certain concentrations and pH values. The addition of an organic solvent (like DMSO or DMF), which is often used to dissolve the fluorescent dye, can also affect the solubility of the peptide.[6][7] To avoid precipitation, it is recommended to work with optimal peptide concentrations (typically 1-10 mg/mL) and to add the dye solution slowly to the peptide solution with gentle mixing.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the fluorescent labeling of this compound.
Low or No Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | The optimal pH for NHS ester labeling is 8.0-8.5.[6][8] Use a calibrated pH meter to verify the pH of your reaction buffer. Adjust the pH of the peptide solution before adding the dye. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate.[8] |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester, leading to significantly lower labeling efficiency.[8] Use an amine-free buffer like sodium bicarbonate, sodium phosphate, or HEPES.[8] |
| Hydrolysis of the NHS Ester | NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[8][12] Always use fresh, high-quality reagents. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the dye stock solution to moisture. |
| Protonated N-terminal Amine | Residual TFA from peptide synthesis can make the peptide solution acidic, protonating the N-terminal amine and preventing the reaction. Ensure the final reaction pH is between 8.0 and 8.5.[7][8] |
| Improper Storage of Reagents | Improper storage of the fluorescent dye can lead to degradation. Store dyes according to the manufacturer's instructions, typically protected from light and moisture at -20°C. |
Multiple Peaks in HPLC or Mass Spectrometry Analysis
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The presence of a peak corresponding to the unlabeled peptide indicates an incomplete reaction. Optimize the reaction conditions, including pH, reaction time, and the molar ratio of dye to peptide. A 10- to 20-fold molar excess of the dye to the peptide is a common starting point.[8] |
| Multiple Labeling Sites (less common for (Arg)9) | Since (Arg)9 only has one primary amine at the N-terminus, multiple labeling is unlikely. However, if your peptide sequence contains lysine residues, you may see multiple labeled species. To achieve site-specific labeling in such cases, consider protecting the lysine side chains during synthesis or using alternative labeling chemistries. |
| Hydrolyzed/Degraded Dye | The presence of peaks corresponding to the free hydrolyzed dye can be observed. Ensure proper handling and storage of the dye. Purification after the labeling reaction is crucial to remove unreacted dye. |
| Peptide Impurities | The starting peptide material may contain impurities from the synthesis process. Ensure the purity of the this compound peptide before labeling using analytical HPLC and mass spectrometry. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Reaction pH | 8.0 - 8.5 | [6][8] |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, 50 mM Borate | [8] |
| Peptide Concentration | 1 - 10 mg/mL | [6][7] |
| Dye to Peptide Molar Ratio | 8:1 to 20:1 (empirical, may require optimization) | [6][8] |
| Reaction Temperature | Room Temperature or 4°C | [7][12] |
| Reaction Time | 1 to 4 hours (or overnight at 4°C) | [7][12] |
Experimental Protocols
Protocol: Fluorescent Labeling of this compound with an NHS-Ester Dye
This protocol provides a general method for labeling this compound with a fluorescent dye that has an N-hydroxysuccinimide (NHS) ester reactive group.
Materials:
-
This compound peptide
-
Fluorescent dye NHS ester (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)
-
pH meter
Procedure:
-
Prepare the Peptide Solution:
-
Weigh out the desired amount of this compound peptide.
-
Dissolve the peptide in the 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[6][7]
-
Gently vortex or pipette to ensure the peptide is fully dissolved.
-
Verify that the pH of the peptide solution is between 8.0 and 8.5 using a pH meter. If necessary, adjust the pH with a small amount of 0.1 M NaOH.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, prepare a stock solution of the fluorescent dye NHS ester in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.
-
The NHS ester is sensitive to moisture, so handle it quickly and use a dry solvent.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to peptide. A 10- to 20-fold molar excess is a good starting point.[8]
-
While gently vortexing the peptide solution, add the calculated volume of the dye stock solution dropwise.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7][12]
-
-
Purify the Labeled Peptide:
-
After the incubation period, purify the fluorescently labeled (Arg)9 peptide from unreacted dye and byproducts.
-
Common purification methods include size-exclusion chromatography (for larger peptides) or reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides. RP-HPLC is generally preferred for purifying labeled (Arg)9.
-
-
Characterize the Labeled Peptide:
-
Analyze the purified product using mass spectrometry to confirm the successful conjugation of the dye to the peptide.
-
Use UV-Vis spectrophotometry to determine the degree of labeling (DOL) by measuring the absorbance of the dye and the peptide.
-
Analytical RP-HPLC can be used to assess the purity of the final product.
-
Visualizations
Experimental Workflow for Fluorescent Labeling of this compound
References
- 1. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. genscript.com [genscript.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. lubio.ch [lubio.ch]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing (Arg)9 TFA Delivery
Welcome to the technical support center for (Arg)9 Trifluoroacetate (B77799) ((Arg)9 TFA) delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the use of this cell-penetrating peptide (CPP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound delivery?
A1: The optimal incubation time for this compound delivery is highly dependent on the specific cell type, peptide concentration, and the nature of the cargo being delivered. Generally, cellular uptake of arginine-rich CPPs begins within minutes and can approach saturation after approximately 60 minutes. However, studies have shown that for larger cargo, uptake can continue to increase for up to 4 hours.[1] A time-course experiment is strongly recommended to determine the ideal incubation period for your specific experimental setup.
Q2: What is the primary mechanism of this compound cellular uptake?
A2: this compound enters cells through two primary pathways: direct translocation across the plasma membrane and endocytosis. The prevailing mechanism can be influenced by the peptide concentration. At lower concentrations (typically in the low micromolar range), endocytosis is the predominant pathway.[2][3] At higher concentrations (≥10 µM), a more rapid, non-endocytic direct translocation mechanism becomes more significant.[2][3] The initial interaction is mediated by the electrostatic attraction between the positively charged guanidinium (B1211019) groups of the arginine residues and negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.
Q3: Will the trifluoroacetate (TFA) counter-ion affect my experiments?
A3: Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification. While present in small amounts, residual TFA can potentially influence cellular experiments. If you observe unexpected cellular responses, it may be beneficial to consider using (Arg)9 with a different counter-ion, such as acetate (B1210297) or chloride.
Q4: Can I use this compound in the presence of serum?
A4: The presence of serum can sometimes interfere with the uptake of cell-penetrating peptides due to interactions with serum proteins. It is advisable to test delivery efficiency in both serum-free and serum-containing media to determine if serum has an inhibitory effect on your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Delivery Efficiency | - Sub-optimal incubation time.- Inappropriate peptide concentration.- Interference from serum proteins.- Cell health and confluency. | - Perform a time-course experiment (e.g., 15, 30, 60, 120, 240 minutes) to determine the optimal incubation period.- Conduct a dose-response experiment to find the most effective this compound concentration.- Test delivery in both serum-free and serum-containing media.- Ensure cells are healthy and sub-confluent (70-80%). |
| High Cell Toxicity | - this compound concentration is too high.- Prolonged incubation time. | - Reduce the concentration of this compound.- Decrease the incubation time.- Perform a cell viability assay (e.g., MTT, MTS, or resazurin) to determine the maximum tolerable concentration and incubation time for your cell line. |
| Inconsistent Results | - Peptide aggregation.- Variation in cell density or passage number. | - Ensure complete solubilization of the this compound powder. Gentle sonication can aid dissolution. Consider filtering the stock solution through a 0.22 µm filter.- Maintain consistent cell culture practices, using cells within a similar passage number range and seeding at a consistent density. |
| Difficulty Visualizing Uptake | - Low concentration of fluorescently labeled this compound.- Insufficient incubation time. | - Increase the concentration of the labeled peptide.- Increase the incubation time.- Use a more sensitive detection method, such as flow cytometry, in addition to fluorescence microscopy. |
Data on Incubation Time and Delivery
The following table summarizes representative incubation times for arginine-rich peptides from the literature to provide a general guideline. The optimal time for your specific experiment should be determined empirically.
| Incubation Time | Observed Outcome | Notes | Reference |
| 5 minutes | Cytosolic presence of nona-arginine (B115151) observed. | Low-temperature incubation was used to block endocytosis, suggesting rapid direct translocation. | |
| 30 minutes | Fluorescent signal from an (Arg)9-fusion protein becomes visible within cells. | Signal intensity continues to increase with longer incubation. | [4] |
| 60 minutes | Uptake of octa-arginine (R8) peptides approaches saturation. | A robust starting point for initial experiments with arginine-rich peptides. | |
| 1-4 hours | Uptake of (Arg)9-conjugated quantum dots is essentially complete by 4 hours. | Differences in uptake kinetics within the first hour suggest the involvement of multiple uptake mechanisms. | [1] |
| Up to 5 hours | Intracellular fluorescence of an (Arg)9-fusion protein continues to increase. | Longer incubation times may be necessary for larger cargo molecules. | [4] |
Experimental Protocols
Protocol: Optimization of this compound Incubation Time
This protocol describes a time-course experiment to determine the optimal incubation time for this compound-mediated delivery of a fluorescently labeled cargo into a specific cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound conjugated to a fluorescent cargo (e.g., FITC-labeled peptide)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or flow cytometer
-
Cell viability assay reagent (e.g., MTT, MTS, or resazurin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Peptide Preparation: Prepare a working solution of the fluorescently labeled this compound-cargo complex in serum-free or complete medium at the desired final concentration (e.g., 5 µM).
-
Incubation:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the peptide solution to the cells.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60, 120, and 240 minutes). Include a no-peptide control.
-
-
Washing: At the end of each incubation period, aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Quantification of Uptake:
-
Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your fluorophore.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and analyze the fluorescence intensity of the cell suspension by flow cytometry.
-
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay according to the manufacturer's instructions after each incubation time point to assess any time-dependent cytotoxicity.
-
Data Analysis:
-
Correct the fluorescence readings by subtracting the background fluorescence from the no-peptide control wells.
-
Plot the mean fluorescence intensity against the incubation time to determine the point at which uptake begins to plateau.
-
Plot cell viability against incubation time to identify any toxic effects.
-
The optimal incubation time is the point that provides the highest delivery efficiency with minimal impact on cell viability.
-
Visualizations
Caption: Workflow for determining the optimal incubation time for this compound delivery.
Caption: Proposed cellular uptake pathways for this compound.
References
- 1. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
Navigating (Arg)9 TFA Experiments: A Technical Support Guide
For researchers and drug development professionals utilizing the cell-penetrating peptide (Arg)9 TFA, this guide provides a comprehensive resource for troubleshooting common experimental challenges. From issues with solubility and aggregation to inconsistencies in cell penetration assays, this technical support center offers solutions in a direct question-and-answer format, alongside detailed experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide won't dissolve properly or precipitates out of solution. What should I do?
A1: Poor solubility and precipitation are common indicators of peptide aggregation. (Arg)9, being a highly cationic peptide, can be prone to aggregation, a process that can be influenced by factors like peptide concentration, pH, ionic strength, and the presence of residual trifluoroacetic acid (TFA) from synthesis.[1]
Troubleshooting Steps:
-
Initial Solubilization: For initial solubilization of this compound, it is recommended to use a dilute acidic solution, such as 10-30% acetic acid in water.[1] Once the peptide is fully dissolved, this stock solution can be further diluted with the desired experimental buffer.
-
Avoid High Concentrations: Prepare stock solutions at a reasonably high but manageable concentration to minimize the required volume for your experiments, but avoid creating supersaturated solutions that are more prone to precipitation.
-
pH and Buffer Choice: The pH of the solution can significantly impact the charge state of the arginine residues and thus the peptide's solubility. Empirically test a range of pH values for your final buffer to find the optimal condition for your specific cargo and cell type.
-
Consider TFA Removal: If aggregation persists and is suspected to be caused by TFA, consider exchanging the TFA counter-ion for hydrochloride (HCl) or acetate.[1]
Q2: I am observing high variability and inconsistent results in my cell penetration assays with this compound. What could be the cause?
A2: Inconsistent results in cell penetration assays can stem from several factors, including peptide aggregation (which may not be visually apparent), issues with the cargo, cell culture conditions, and the assay methodology itself.[1]
Troubleshooting Steps:
-
Ensure Peptide Quality and Monodispersity: Confirm the purity and integrity of your this compound peptide. Aggregated peptide will not behave the same as monomeric peptide in terms of cell penetration. Consider using techniques like dynamic light scattering (DLS) to assess the aggregation state of your peptide solution.
-
Optimize Peptide-Cargo Conjugation/Complexation: If you are delivering a cargo molecule, the method of attachment or complex formation is critical. Inefficient or unstable linkage can lead to premature release of the cargo or aggregation of the complex.
-
Control Cell Culture Conditions: Ensure consistency in cell density, passage number, and overall cell health. Stressed or overly confluent cells can exhibit altered membrane properties and endocytic activity.
-
Standardize Assay Parameters: Maintain consistent incubation times, temperatures, and washing steps. For fluorescence-based assays, be mindful of potential quenching effects at high concentrations of fluorescently labeled (Arg)9.[2]
Q3: How does the presence of Trifluoroacetic Acid (TFA) in my (Arg)9 sample affect my experiments?
A3: TFA is a common counterion remaining from the peptide synthesis and purification process using high-performance liquid chromatography (HPLC).[3] While it aids in peptide solubility and purification, residual TFA can impact biological experiments. The trifluoroacetate (B77799) ion can interact with the positively charged guanidinium (B1211019) groups of the arginine residues, potentially altering the peptide's conformation, solubility, and interaction with cell membranes.[1] For most standard in vitro assays, residual TFA levels are often low enough not to cause interference.[3] However, in sensitive assays or when working with delicate cell types, it can be a confounding factor. While TFA itself has low to moderate toxicity, its impact on peptide behavior is the primary concern in these experiments.[4][5][6]
Troubleshooting Workflows
To systematically address common issues, the following logical workflows can be employed.
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Troubleshooting workflow for inconsistent assay results.
Experimental Protocols
Protocol 1: Cell Penetration Assay using Fluorescence Microscopy
This protocol outlines a qualitative method to assess the cell-penetrating capability of this compound conjugated to a fluorescent cargo.
Materials:
-
This compound conjugated to a fluorescent dye (e.g., FITC).
-
Cell line of interest (e.g., HeLa, DU145).[7]
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with a nuclear counterstain (e.g., DAPI).
-
Glass coverslips and microscope slides.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Peptide-Cargo Incubation: Prepare the desired concentration of fluorescently labeled this compound in complete cell culture medium. A typical concentration range to test is 5-20 µM.[2][7]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the this compound-cargo to the cells.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.[8][9]
-
Washing: Remove the incubation medium and wash the cells three times with PBS to remove any peptide that is not internalized.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. The fluorescent signal from the cargo will indicate cellular uptake, and the DAPI signal will show the cell nuclei.
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a quantitative method to measure the cellular uptake of fluorescently labeled this compound.
Materials:
-
This compound conjugated to a fluorescent dye.
-
Cell line of interest grown in suspension or adherent cells that can be detached.
-
Complete cell culture medium.
-
PBS.
-
Trypsin-EDTA (for adherent cells).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation: For adherent cells, grow them to 80-90% confluency. For suspension cells, ensure they are in the logarithmic growth phase.
-
Peptide-Cargo Incubation: Treat the cells with the desired concentration of fluorescently labeled this compound in complete medium for a specific time at 37°C.
-
Cell Detachment (for adherent cells): Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Collection: Centrifuge the cell suspension to pellet the cells.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this washing step twice to ensure the removal of non-internalized peptide.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. A control group of untreated cells should be used to set the background fluorescence.
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data from this compound experiments for clear comparison.
Table 1: Effect of this compound Concentration on Cellular Uptake
| This compound-FITC Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| 0 (Control) | 50 ± 5 | 1.2 ± 0.3 |
| 5 | 850 ± 75 | 85.6 ± 4.2 |
| 10 | 1500 ± 120 | 95.3 ± 2.1 |
| 20 | 2800 ± 210 | 98.7 ± 1.5 |
Table 2: Cytotoxicity of this compound
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 2.5 |
| 10 | 98.1 ± 3.1 |
| 25 | 95.4 ± 4.0 |
| 50 | 88.2 ± 5.6 |
| 100 | 75.3 ± 6.8 |
Signaling Pathways and Experimental Workflows
The primary mechanism of uptake for arginine-rich cell-penetrating peptides like (Arg)9 involves electrostatic interactions with the negatively charged components of the cell membrane, such as proteoglycans, followed by endocytosis.[3]
Caption: Generalized cellular uptake pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonaarginine/(Arg)9 peptide [novoprolabs.com]
- 4. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. mdpi.com [mdpi.com]
- 7. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Penetration Profiling Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of TFA Counterion on Experimental Results
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered due to the presence of trifluoroacetic acid (TFA) counterions in synthetic peptides and other molecules.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.
Issue 1: Inconsistent or Unexpected Results in Biological Assays
Symptoms:
-
Erratic cell growth or death in cellular assays.[1]
-
Lower or higher than expected biological activity of a peptide or compound.[2]
-
Poor reproducibility of results between experiments.[2]
-
Observed biological effect does not correlate with the concentration of the active compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TFA-related issues in biological assays.
Issue 2: Poor Sensitivity and Signal Suppression in Mass Spectrometry (LC-MS)
Symptoms:
-
Significantly reduced signal intensity for your peptide or protein of interest.[3][4]
-
Inability to detect low-concentration analytes.[3]
-
Presence of unexpected ions or adducts in the mass spectrum.[5]
Quantitative Data Summary: Impact of Mobile Phase Additive on LC-MS Signal
| Mobile Phase Additive (0.1%) | Relative Signal Intensity | Peak Shape | Ion Suppression | System Contamination Risk |
| Trifluoroacetic Acid (TFA) | Low | Excellent | High | High |
| Formic Acid (FA) | High | Good | Low | Low |
| Difluoroacetic Acid (DFA) | High | Very Good | Low | Low |
This table provides a generalized comparison. Actual results may vary depending on the analyte and instrumentation.
Troubleshooting Steps:
-
Avoid TFA in LC-MS Mobile Phases: If possible, replace TFA with a more MS-friendly mobile phase additive like formic acid or acetic acid.[3][4] Difluoroacetic acid (DFA) can be a good compromise, offering good peak shape with less ion suppression than TFA.[6]
-
Use a Dedicated LC System: If TFA is required for chromatographic separation, consider using a dedicated HPLC system for TFA-containing methods to avoid contaminating a system used for high-sensitivity MS.[7]
-
Post-Column Addition: A more complex solution involves the post-column addition of a reagent like a mixture of propionic acid and isopropanol (B130326) to mitigate the ion-suppressing effects of TFA before the eluent enters the mass spectrometer.[8]
Issue 3: Artifacts and Interference in Spectroscopic Analysis
Symptoms:
-
FT-IR Spectroscopy: A strong absorbance band around 1673 cm⁻¹ obscures the amide I band (1600-1700 cm⁻¹), preventing accurate secondary structure analysis.[9][10]
-
NMR Spectroscopy:
Troubleshooting Steps:
-
Counterion Exchange: For accurate secondary structure analysis using FT-IR, it is essential to exchange the TFA counterion for one that does not have interfering absorbance bands in the region of interest, such as chloride.[9]
-
Quantify and Report: For NMR studies, it is crucial to be aware of the TFA presence. ¹⁹F-NMR can be used to quantify the amount of residual TFA.[15]
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my synthetic peptide? A: Trifluoroacetic acid (TFA) is a strong acid used extensively in the solid-phase synthesis of peptides for cleaving the peptide from the resin.[16] It is also commonly used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution.[17][18] During the final lyophilization (freeze-drying) step, while unbound TFA is removed, TFA molecules that have formed ionic bonds with positively charged residues on the peptide (like lysine, arginine, and the N-terminus) remain as counterions.[1][18][19]
Q2: How can the TFA counterion affect my cell-based experiments? A: The TFA counterion can have significant and often unpredictable effects on cell-based assays.[2] It has been reported to be cytotoxic and inhibit cell proliferation at concentrations as low as 10 nM in some cell types, while in others, it can stimulate cell growth.[16][20] This can lead to false-positive or false-negative results, masking the true biological activity of your peptide.[1][21]
Q3: Can TFA affect enzyme or receptor binding assays? A: Yes. The strong acidity of TFA can denature pH-sensitive proteins and enzymes.[20] Additionally, TFA can compete with phosphate (B84403) groups at binding sites, potentially inhibiting kinases, phosphatases, or other ATP-dependent enzymes.[20] This interference can lead to an inaccurate assessment of your compound's inhibitory or binding affinity.
Q4: My peptide is less soluble than expected. Could TFA be the cause? A: Yes, the TFA counterion can influence the solubility of your peptide. By binding to charged residues, TFA can alter the peptide's overall hydrophobicity and secondary structure, which may lead to reduced solubility in aqueous buffers and an increased tendency to aggregate.[19][20]
Q5: How can I remove the TFA counterion from my peptide sample? A: The most common and effective method is to perform a counterion exchange. This typically involves dissolving the peptide in a solution containing a different acid, such as hydrochloric acid (HCl) or acetic acid, followed by repeated lyophilization.[15][19] Anion exchange chromatography is another method that can be used.[22][23]
Q6: Is it always necessary to remove TFA? A: The necessity of TFA removal depends on the downstream application. For sensitive biological assays, such as cell-based assays, in vivo studies, or structural studies (FT-IR, CD), it is highly recommended to remove or exchange the TFA counterion.[16][20] For applications like mass spectrometry where the peptide is simply being identified, its presence might be acceptable, although it can still cause ion suppression.[3]
Q7: What are the best alternatives to TFA for HPLC purification? A: For RP-HPLC, alternatives to TFA include other perfluorinated carboxylic acids like pentafluoropropionic acid or heptafluorobutyric acid, which can offer different selectivity.[17] For LC-MS applications, formic acid and acetic acid are the most common alternatives due to their volatility and reduced ion suppression effects.[3][4]
Experimental Protocols
Protocol 1: TFA to Hydrochloride (HCl) Counterion Exchange
This protocol is a widely adopted method for replacing TFA counterions with the more biologically compatible chloride ions.[15][18][19]
Materials:
-
Peptide-TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
-
-80°C freezer or liquid nitrogen
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[19]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[18][19] Let the solution stand at room temperature for at least one minute.[19][24]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen or in a -80°C freezer.[19][24]
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[19]
-
Repeat Cycles: To ensure complete exchange, re-dissolve the lyophilized peptide powder in the 10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times (for a total of three cycles).[15][18][19]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired buffer for the experiment.[19]
Workflow for TFA to HCl Exchange:
Caption: Step-by-step workflow for TFA to HCl counterion exchange via lyophilization.
Protocol 2: Quantification of Residual TFA using ¹⁹F-NMR
¹⁹F-NMR is a highly specific and quantitative method for determining the amount of TFA remaining in a sample.[15]
Materials:
-
Peptide sample (post-exchange)
-
NMR spectrometer with fluorine-19 capabilities
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
A known concentration of a fluorine-containing internal standard (e.g., trifluoroethanol)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the peptide sample and dissolve it in a precise volume of the deuterated solvent.
-
Add Internal Standard: Add a known amount of the internal standard to the NMR tube.
-
Acquire ¹⁹F-NMR Spectrum: Acquire the ¹⁹F-NMR spectrum. The signal for the CF₃ group of TFA typically appears as a singlet around -76 ppm.[25]
-
Integration: Integrate the area of the TFA signal and the signal from the internal standard.
-
Calculation: Calculate the molar quantity of TFA in the sample by comparing its integral to the integral of the known quantity of the internal standard. From this, the weight percentage of TFA in the original peptide sample can be determined.
Quantitative Data: TFA Removal Efficiency by HCl Exchange
| Exchange Cycle | Residual TFA (%) |
| 0 (Initial Peptide-TFA Salt) | 10-40% |
| 1 | < 5% |
| 2 | < 1% |
| 3 | Below Limit of Quantification |
Note: These values are typical and can vary depending on the peptide sequence and the initial amount of TFA. Data adapted from findings where 10 mM HCl was used for exchange.[15][18]
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Straight dope on using trifluoroacetic acid (TFA) with MS? - Chromatography Forum [chromforum.org]
- 8. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 10. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 14. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]
- 15. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. lifetein.com [lifetein.com]
- 20. lifetein.com [lifetein.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. omizzur.com [omizzur.com]
- 24. peptide.com [peptide.com]
- 25. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing (Arg)9 TFA Stability in Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of Nona-L-arginine (Arg)9 TFA salt in standard cell culture media.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable biological effect or poor cellular uptake. | 1. Peptide Degradation: (Arg)9, being an L-amino acid peptide, is susceptible to rapid degradation by proteases present in serum (e.g., FBS). 2. TFA Interference: Residual trifluoroacetic acid (TFA) from synthesis can alter peptide conformation and interfere with peptide-membrane interactions.[1][2] 3. Endosomal Entrapment: The peptide may be successfully internalized but trapped within endosomes, preventing it from reaching its cytosolic target.[3] | 1. Assess Stability: Perform a stability assay (see Experimental Protocols) to determine the half-life of (Arg)9 in your specific media and serum concentration. Consider switching to serum-free media for the duration of the treatment if your experiment allows. For longer-term experiments, consider using the more stable D-amino acid version of the peptide.[4] 2. Perform TFA Salt Exchange: Exchange the TFA salt for a more biocompatible one like hydrochloride (HCl) or acetate (B1210297) to minimize potential artifacts.[1] 3. Use Endosomal Escape Enhancers: Co-administer with agents like chloroquine (B1663885) or use CPPs designed for enhanced endosomal escape, although this may introduce other variables. |
| High cytotoxicity or unexpected cell death. | 1. TFA Toxicity: TFA is known to be cytotoxic, even at low concentrations (nM range), and can inhibit cell proliferation.[5] 2. High Peptide Concentration: While often used in the 5-10 µM range, arginine-rich peptides can induce toxicity at higher concentrations, which varies by cell line.[6] 3. Peptide Aggregation: High concentrations or interactions with media components can lead to aggregation, which may increase cytotoxicity. | 1. Remove TFA: Perform a salt exchange to HCl or acetate. This is the most critical step for cell-based assays.[2] 2. Determine Optimal Concentration: Conduct a dose-response experiment (e.g., MTS or CCK-8 assay) to find the highest non-toxic concentration for your specific cell line and experiment duration.[7][8] 3. Ensure Proper Solubilization: Prepare fresh stock solutions in sterile, nuclease-free water or a recommended buffer. Briefly vortex and centrifuge before adding to media to remove any pre-existing aggregates. |
| Inconsistent or variable results between experiments. | 1. Variable Serum Activity: The concentration and activity of proteases can vary between different lots of fetal bovine serum (FBS). 2. TFA Content Variation: The amount of residual TFA can differ between peptide synthesis batches.[2] 3. Improper Storage: Frequent freeze-thaw cycles or improper storage of stock solutions can lead to peptide degradation before use. | 1. Use Lot-Matched Serum: For a series of related experiments, use the same lot of FBS to ensure consistent protease activity. Alternatively, heat-inactivate the serum, though this may affect cell growth. 2. Quantify and Standardize: For critical applications, quantify the TFA content or perform a consistent salt exchange procedure on all batches. 3. Aliquot Peptide Stocks: After reconstitution, create single-use aliquots of your (Arg)9 stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (Arg)9 instability in cell culture media?
The primary cause of instability for L-amino acid peptides like (Arg)9 is enzymatic degradation by proteases and peptidases, such as aminopeptidases and carboxypeptidases, which are abundant in serum (e.g., FBS) added to the culture media.[9][10] These enzymes cleave the peptide bonds, breaking down the nona-arginine (B115151) into smaller, inactive fragments.
Q2: How stable is (Arg)9 in culture media containing 10% FBS?
The exact half-life of L-(Arg)9 is highly dependent on the specific cell culture conditions, including the serum lot and cell type. L-peptides can have half-lives of minutes to a few hours in the presence of serum.[10] In contrast, peptides made of D-amino acids (D-Arg)9 are highly resistant to proteolysis and have been shown to be stable in RPMI media with 10% FBS for at least 24 hours at 37°C.[4] It is strongly recommended to experimentally determine the stability under your specific conditions.
Q3: What is TFA and why is it present with my synthetic peptide?
Trifluoroacetic acid (TFA) is a strong acid used during the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent for purification by reverse-phase HPLC.[2][5] Consequently, synthetic peptides are typically delivered as TFA salts, where the negatively charged TFA counter-ion is electrostatically associated with the positively charged arginine residues.[1][11]
Q4: How does TFA interfere with my experiments?
TFA can significantly impact biological assays in several ways:
-
Direct Cytotoxicity: It can inhibit cell proliferation and induce cell death, even at nanomolar concentrations.[5]
-
Altered Peptide Structure: TFA binding can affect the peptide's secondary structure and solubility.[2]
-
Interference with Biological Activity: It can alter how the peptide interacts with the cell membrane or its intracellular targets, leading to unpredictable results.[1][5]
For any cell-based or in vivo studies, exchanging TFA for a more biocompatible counter-ion like chloride or acetate is highly recommended.
Q5: How can I improve the stability of (Arg)9 for my experiments?
Several strategies can be employed to enhance stability:
-
Use D-Amino Acids: Synthesize the peptide using D-arginine instead of L-arginine. This makes the peptide resistant to standard proteases.[9]
-
Reduce Serum Concentration: If possible for your cell line, reduce the percentage of serum in the culture medium or use serum-free medium during the peptide treatment period.
-
Cyclization: Cyclic peptides are generally more resistant to exopeptidases compared to their linear counterparts.[7][12]
-
Chemical Modifications: Modifications like N-terminal acylation can sometimes improve stability, although this may also alter cytotoxicity and uptake efficiency.[7]
Quantitative Data on Peptide Stability
Quantitative stability data for L-(Arg)9 in specific culture media is sparse in the literature due to high variability. However, comparative data highlights the significant impact of peptide structure and environment.
| Peptide | Condition | Half-Life / % Remaining | Source |
| Bradykinin (B550075) (contains Arg) | Diluted Human Plasma | ~60 minutes | [13] |
| Gonadotropin-Releasing Hormone (GnRH) | Human Serum | <2 hours (undetectable) | [10] |
| D-Arg Peptide Conjugate | RPMI + 10% FBS @ 37°C | Stable for at least 24 hours (no loss of activity) | [4] |
| NT-Linker (Neurotensin conjugate) | Human Serum | 38% remaining after 4 hours | [10] |
This table illustrates general peptide stability in biological fluids. The stability of (Arg)9 should be determined empirically using the protocol below.
Experimental Protocols
Protocol 1: Assessment of (Arg)9 Stability in Culture Media via HPLC
This protocol provides a method to determine the degradation rate of (Arg)9 in your specific cell culture medium.
1. Materials:
-
This compound peptide
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with desired serum concentration (e.g., 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm) and UV detector.[14]
2. Procedure:
-
Preparation: Pre-warm the complete cell culture medium to 37°C. Prepare a 1 mM stock solution of (Arg)9 in sterile water.
-
Incubation: In a sterile microcentrifuge tube, spike the pre-warmed medium with the (Arg)9 stock solution to a final concentration of 10-20 µM. Prepare enough volume for all time points.
-
Time Points: Immediately withdraw the first sample (T=0) and place it on ice or flash-freeze. Incubate the master tube at 37°C.
-
Sampling: Collect subsequent aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). Immediately stop the degradation by placing the sample on ice and adding an equal volume of 10% Trichloroacetic Acid (TCA) to precipitate proteins, or proceed directly to step 5.
-
Sample Processing: Centrifuge the samples (e.g., 14,000 x g for 10 min at 4°C) to pellet any cells or debris. Transfer the supernatant containing the peptide to a new tube. If not using TCA, protein precipitation can be achieved by adding 3 volumes of cold acetonitrile.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reversed-phase column
-
Gradient: Develop a suitable gradient to elute the peptide (e.g., 5% to 60% B over 30 minutes).
-
Detection: Monitor absorbance at 214-220 nm.[15]
-
Injection: Inject an equal volume of the supernatant for each time point.
-
3. Data Analysis:
-
Identify the peak corresponding to intact (Arg)9 based on the T=0 sample.
-
Integrate the peak area for intact (Arg)9 at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and estimate the half-life (t½).
Protocol 2: TFA to HCl Salt Exchange
This procedure replaces the TFA counter-ion with the more biologically compatible chloride ion.
1. Materials:
-
This compound peptide (lyophilized powder)
-
Hydrochloric acid (HCl) solution, e.g., 10-100 mM in sterile water.[11]
-
Lyophilizer (freeze-dryer)
2. Procedure:
-
Dissolution: Dissolve the lyophilized peptide in the chosen HCl solution (e.g., 10 mM HCl). Use a minimal volume.
-
Incubation: Let the solution stand for a few minutes at room temperature.
-
Lyophilization: Freeze the solution completely (e.g., using liquid nitrogen or placing in a -80°C freezer) and lyophilize until the powder is completely dry.
-
Repeat: To ensure complete exchange, repeat the dissolution and lyophilization cycle 2-3 times.[11] The final product will be the peptide hydrochloride salt.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for determining (Arg)9 stability via HPLC.
Caption: Proteolytic degradation of (Arg)9 in culture media.
References
- 1. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com.cn [genscript.com.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartic protease 2 from Trichinella spiralis excretion/secretion products hydrolyzes tight junctions of intestinal epithelial cells | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 10. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A stable metabolite, Arg-Pro-Pro-Gly-Phe, of bradykinin in the degradation pathway in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Arg)9 TFA Cargo Delivery
Welcome to the technical support center for (Arg)9 TFA cargo delivery. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to lysosomal degradation of (Arg)9-delivered cargo.
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 and why is lysosomal entrapment a problem?
A: (Arg)9, or nona-arginine, is a well-known cell-penetrating peptide (CPP) used to transport various molecules (cargo), such as proteins, nucleic acids, and nanoparticles, across the cell membrane.[1] A primary mechanism for its entry into cells is endocytosis.[2][3] However, this pathway often leads to the entrapment of the (Arg)9-cargo complex within endosomes, which mature into lysosomes.[3][4][5][6] Lysosomes are acidic organelles containing powerful degradative enzymes. Cargo trapped within them is often degraded before it can reach its intended cytosolic or nuclear target, which is a major bottleneck for the therapeutic application of these peptides.[3][4][5][6]
Q2: My fluorescently-labeled (Arg)9-cargo shows a punctate (dotted) pattern inside cells. What does this indicate?
A: A punctate fluorescence pattern is the classic sign of endosomal/lysosomal entrapment.[7] Instead of a diffuse signal throughout the cytoplasm, which would indicate successful release, the cargo is confined within vesicular structures. This observation strongly suggests that your cargo is trapped and at risk of degradation.[4][7]
Q3: Can (Arg)9 peptides escape endosomes on their own?
A: This is a subject of debate.[4] Some studies suggest that free, unconjugated arginine-rich CPPs can escape endosomes to some extent.[4] However, when linked to bulky cargo, the vast majority of the conjugate remains trapped inside endocytic vesicles.[4][8] Therefore, for reliable and efficient delivery of functional macromolecules, relying on the intrinsic escape capability of (Arg)9 is often insufficient.[4]
Q4: What are the main strategies to help my (Arg)9 cargo escape the endosome?
A: There are three primary strategies to enhance endosomal escape:
-
Chemical Enhancers: Using agents like chloroquine (B1663885) to disrupt endosomal acidification and maturation.[5][9][10][11][12]
-
Peptide/Polymer-Based Systems: Co-administering or conjugating fusogenic peptides (e.g., INF7, GALA) or polymers that disrupt the endosomal membrane.[13]
-
Photochemical Internalization (PCI): A light-inducible method that uses a photosensitizer to rupture endosomal membranes with high spatial and temporal control.[5][6][7][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low therapeutic/biological activity of the delivered cargo.
-
Possible Cause: The cargo is being degraded in lysosomes. Even if uptake into the cell is high, entrapment prevents the cargo from reaching its target.
-
Troubleshooting Steps:
-
Confirm Localization: Use fluorescence microscopy to check for a punctate vs. diffuse pattern. Co-stain with a lysosomal marker (e.g., LysoTracker) to confirm co-localization.
-
Enhance Endosomal Escape: Implement one of the strategies detailed below (e.g., Chloroquine Treatment, PCI).
-
Modify the Peptide: Consider using a modified (Arg)9 peptide that includes a sequence to facilitate endosomal escape, such as a penetration accelerating sequence (Pas).[13][15][16]
-
Issue 2: High cytotoxicity observed after treatment.
-
Possible Cause: The concentration of (Arg)9 or the endosomal escape agent is too high. For example, high concentrations of chloroquine can be toxic to cells.[4]
-
Troubleshooting Steps:
-
Titrate Concentrations: Perform a dose-response curve for your (Arg)9-cargo conjugate and any enhancing agent (e.g., chloroquine) to find the optimal concentration that balances delivery efficiency and cell viability.
-
Assess Viability: Use a standard cell viability assay (e.g., MTS, MTT) to quantify cytotoxicity at different concentrations.
-
Consider a Milder Method: If chemical enhancers prove too toxic, explore a more targeted approach like Photochemical Internalization (PCI), which is triggered by light and can be applied with high precision, potentially reducing off-target toxicity.[8]
-
Experimental Protocols & Methodologies
Protocol 1: Chloroquine Treatment to Enhance Endosomal Escape
Chloroquine is a lysosomotropic agent that buffers the pH of endosomes and lysosomes, inhibiting their acidification and maturation.[17] This disruption can lead to osmotic swelling and rupture of the vesicle, releasing the cargo.[17]
-
Objective: To increase the cytosolic delivery of (Arg)9-cargo by inhibiting lysosomal function.
-
Materials:
-
Cells cultured in appropriate medium.
-
(Arg)9-cargo conjugate.
-
Chloroquine diphosphate (B83284) salt solution (e.g., 10 mM stock in water, sterile filtered).
-
-
Methodology:
-
Seed cells in a suitable format (e.g., 24-well plate for flow cytometry or glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Pre-treatment (Optional but common): Pre-incubate the cells with chloroquine at a final concentration of 25-100 µM in culture medium for 30-60 minutes.[15][16] Note: The optimal concentration should be determined empirically to minimize toxicity.[4]
-
Add the (Arg)9-cargo conjugate to the cells at the desired final concentration.
-
Incubate for the desired time period (e.g., 2-4 hours).
-
Wash the cells thoroughly with PBS (3-5 times) to remove extracellular cargo.[15][16]
-
Add fresh culture medium and incubate for a further period (e.g., 18-24 hours) to allow for the biological effect of the cargo to manifest.
-
Assess the outcome via microscopy, flow cytometry, or a functional assay.
-
-
Data Comparison:
| Treatment Group | Description | Expected Outcome |
| Control | Cells treated with (Arg)9-cargo alone. | Punctate fluorescence; low biological activity. |
| Chloroquine | Cells treated with (Arg)9-cargo and chloroquine. | Diffuse cytosolic fluorescence; enhanced biological activity.[11] |
Protocol 2: Photochemical Internalization (PCI) for Controlled Release
PCI is a light-triggered delivery technology that uses a photosensitizer (PS) that localizes in endosomal membranes.[5][6] Upon light activation, the PS generates reactive oxygen species (ROS) that destabilize the membrane, leading to cargo release.[5]
-
Objective: To achieve light-inducible, spatially- and temporally-controlled endosomal escape of (Arg)9-cargo.
-
Materials:
-
Cells cultured in appropriate medium.
-
(Arg)9-cargo conjugate.
-
An endosome-localizing photosensitizer (e.g., TPPS2a, AlPcS2a).
-
A light source with the appropriate wavelength to activate the photosensitizer.
-
-
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Incubate cells with the photosensitizer for 18-24 hours to allow for uptake and localization.
-
Wash cells and add the (Arg)9-cargo conjugate. Incubate for 2-4 hours to allow for endocytic uptake.
-
Wash cells thoroughly with PBS to remove extracellular cargo.
-
Expose the cells to light of the specific wavelength required to activate the photosensitizer for a defined period.
-
Return cells to the incubator and assess the outcome at the desired time point.
-
-
Data Comparison:
| Treatment Group | Light Exposure | Expected Outcome |
| Control | No | Punctate fluorescence; cargo remains trapped. |
| PCI | Yes | Significant redistribution of fluorescence to the cytosol and nucleus.[7][14] |
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes in (Arg)9 cargo delivery and troubleshooting.
Caption: Intracellular fate of (Arg)9-cargo after endocytosis.
Caption: Troubleshooting workflow for punctate cargo signal.
References
- 1. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine-rich cell penetrating peptides: from endosomal uptake to nuclear delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinduced Endosomal Escape Mechanism: A View from Photochemical Internalization Mediated by CPP-Photosensitizer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oipub.com [oipub.com]
- 7. Cellular trafficking and photochemical internalization of cell penetrating peptide linked cargo proteins: a dual fluorescent labeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug | Semantic Scholar [semanticscholar.org]
- 13. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 16. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Intracellular Delivery of (Arg)9 TFA Cargo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the intracellular delivery of the cell-penetrating peptide (CPP) (Arg)9, also known as nona-arginine, when complexed with a trifluoroacetate (B77799) (TFA) counterion and a therapeutic cargo. We present a comparative analysis of (Arg)9's performance against other commonly used CPPs, supported by experimental data. Detailed protocols for key validation assays are provided to ensure reproducibility and aid in the critical evaluation of delivery efficiency.
Introduction to (Arg)9 and Cell-Penetrating Peptides
Cell-penetrating peptides are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various macromolecular cargoes, such as proteins, nucleic acids, and nanoparticles, that are otherwise membrane-impermeable.[1][2] Among the diverse family of CPPs, arginine-rich peptides, including (Arg)9, have garnered significant attention due to their high cationic charge, which is crucial for the initial interaction with the negatively charged cell surface and subsequent internalization.[3] The primary mechanism of uptake for arginine-rich CPPs is thought to be a combination of direct membrane translocation and endocytosis, with the specific pathway often depending on the CPP concentration, cargo identity, and cell type.[2][3]
Comparative Analysis of Intracellular Delivery Efficiency
The selection of an appropriate CPP is critical for successful cargo delivery. Here, we compare the delivery efficiency of (Arg)9 with other well-established CPPs. While direct head-to-head comparisons for a specific cargo are often application-dependent, the following table summarizes quantitative data from published studies to provide a performance benchmark.
| Cell-Penetrating Peptide | Cargo Type | Cell Line | Uptake Efficiency/Activity | Reference |
| (Arg)9 | Neuroprotective Peptide | Primary Cortical Neurons | IC50: 0.78 µM (Glutamic Acid Injury) | [1] |
| (Arg)9 | Neuroprotective Peptide | Primary Cortical Neurons | IC50: 0.81 µM (Kainic Acid Injury) | [1] |
| TAT (47-57) | Neuroprotective Peptide | Primary Cortical Neurons | IC50: 13.9 µM (Glutamic Acid Injury) | [1] |
| Penetratin | Neuroprotective Peptide | Primary Cortical Neurons | IC50: 3.4 µM (Glutamic Acid Injury) | [1] |
| Model Amphipathic Peptide (MAP) | siRNA | Huh7 | 170 to 600-fold greater uptake than R6 | [4] |
| Hexa-arginine (R6) | siRNA | Huh7 | Baseline | [4] |
| Ara-27 | TAMRA (fluorophore) | HDF & hDPSC | Higher intracellular fluorescence than Tat-PTD and MTS at 0.2 and 2 µM | [5] |
| Tat-PTD | TAMRA (fluorophore) | HDF & hDPSC | Lower intracellular fluorescence than Ara-27 | [5] |
| MTS | TAMRA (fluorophore) | HDF & hDPSC | Lower intracellular fluorescence than Ara-27 | [5] |
Table 1: Comparative performance of various cell-penetrating peptides. IC50 values represent the concentration required to achieve 50% of the maximum protective effect in neurotoxicity models. Uptake of siRNA is presented as a fold-change, and uptake of fluorescent cargo is described qualitatively based on fluorescence intensity.
Key Experimental Protocols for Validation
Accurate and reliable quantification of intracellular delivery is paramount. Below are detailed protocols for three widely used methods to validate the uptake and intracellular localization of (Arg)9-cargo complexes.
Quantification of Intracellular Uptake using Flow Cytometry (FACS)
This method allows for the high-throughput quantification of fluorescently labeled cargo delivered into a cell population.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1x10^5 cells/well and culture overnight.[6]
-
Peptide-Cargo Complex Formation: Prepare complexes of (Arg)9 and fluorescently labeled cargo (e.g., FITC-labeled protein) at the desired molar ratios in serum-free media. Incubate for 30 minutes at room temperature to allow complex formation.
-
Cell Treatment: Wash cells with phosphate-buffered saline (PBS) and treat with the (Arg)9-cargo complexes at various concentrations for 4 hours at 37°C.[6]
-
Harvesting and Washing: Aspirate the treatment solution and wash the cells twice with PBS. Detach the cells using trypsin-EDTA.
-
Quenching of Surface Fluorescence: Resuspend the cells in a solution of trypan blue (0.2% final concentration) to quench the fluorescence of any cargo adsorbed to the cell surface but not internalized.[7]
-
FACS Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). Use untreated cells as a negative control to set the baseline fluorescence.
Visualization of Intracellular Localization by Confocal Microscopy
Confocal microscopy provides high-resolution images to determine the subcellular distribution of the delivered cargo.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Complex Formation and Treatment: Prepare and treat cells with fluorescently labeled (Arg)9-cargo complexes as described in the FACS protocol.
-
Nuclear and Membrane Staining: Thirty minutes prior to imaging, add a nuclear stain (e.g., NucBlue) and a membrane stain (e.g., phalloidin (B8060827) for fixed cells, or a lipophilic dye for live cells) to the culture medium.[5][8]
-
Washing and Imaging: Wash the cells twice with imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with HEPES).[8]
-
Confocal Imaging: Image the cells using a confocal microscope with appropriate laser lines and emission filters for the cargo fluorophore, nuclear stain, and membrane stain. Acquire Z-stacks to visualize the three-dimensional distribution of the cargo within the cells.
Assessment of Endosomal Escape
A critical step for the bioactivity of many cargoes is their escape from endosomes into the cytoplasm. The calcein (B42510) leakage assay is a common method to assess endosomal disruption.
Protocol:
-
Calcein Loading: Incubate cells with calcein-AM (acetoxymethyl ester). The AM group allows the molecule to be cell-permeable.
-
Esterase Cleavage: Intracellular esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm and endosomes.
-
CPP-Cargo Treatment: Treat the calcein-loaded cells with the (Arg)9-cargo complex.
-
Fluorescence Microscopy: If the CPP-cargo complex disrupts the endosomal membrane, the calcein that was sequestered in endosomes will be released into the cytoplasm, leading to a diffuse, bright cytoplasmic fluorescence. If the cargo remains trapped in endosomes, the fluorescence will appear as distinct puncta.[9]
Conclusion
The validation of intracellular cargo delivery is a multi-faceted process that requires a combination of quantitative and qualitative methodologies. (Arg)9 remains a potent and widely utilized CPP. However, its efficiency relative to other CPPs is highly dependent on the specific cargo and cellular context. The provided protocols and comparative data serve as a foundational guide for researchers to design and execute robust validation experiments, ultimately enabling the selection of the most effective delivery system for their therapeutic or research applications. It is recommended to employ multiple complementary techniques to gain a comprehensive understanding of the delivery process, from initial cellular uptake to the ultimate subcellular fate of the cargo.
References
- 1. researchgate.net [researchgate.net]
- 2. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cationic and amphipathic cell penetrating peptides for siRNA delivery and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Confirming Cellular Uptake of (Arg)9 TFA: A Comparative Guide to Key Analytical Methods
For researchers, scientists, and drug development professionals, accurately confirming the intracellular delivery of cell-penetrating peptides (CPPs) like nona-arginine (B115151) (TFA salt), or (Arg)9 TFA, is a critical step in the development of novel therapeutic and diagnostic agents. This guide provides an objective comparison of commonly used methods for verifying this compound uptake, with a focus on confocal microscopy and its alternatives. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most appropriate technique for your research needs.
The direct translocation of CPPs across the plasma membrane into the cytoplasm is a key mechanism for delivering a variety of cargo molecules, including small molecules, peptides, proteins, and nucleic acids. (Arg)9, a highly cationic peptide, is one of the most well-studied and efficient CPPs. Its uptake is often visualized and quantified using fluorescence-based techniques. This guide will delve into the nuances of three primary methods: confocal microscopy, flow cytometry, and spectrofluorometry.
Method Comparison: A Head-to-Head Analysis
Choosing the right method to confirm this compound uptake depends on the specific experimental question. Do you need to visualize the subcellular localization? Is high-throughput quantitative data your priority? Or are you looking for a straightforward bulk analysis? The table below summarizes the key performance characteristics of confocal microscopy, flow cytometry, and spectrofluorometry to help guide your decision.
| Feature | Confocal Microscopy | Flow Cytometry | Spectrofluorometry (Plate Reader) |
| Primary Output | High-resolution images | Quantitative fluorescence data per cell | Bulk fluorescence intensity of cell lysate |
| Spatial Resolution | Excellent (sub-cellular localization) | Low (no spatial information) | None (bulk measurement) |
| Quantitative Capability | Semi-quantitative to quantitative | Highly quantitative | Quantitative |
| Throughput | Low to medium | High | High |
| Sensitivity | High | Very high | Medium to high |
| Distinguishes Membrane-Bound vs. Internalized? | Yes (with proper controls/stains) | Indirectly (with quenching or trypsin wash) | No (measures total cell-associated fluorescence) |
| Live Cell Imaging | Yes | Yes | No (requires cell lysis) |
| Potential for Artifacts | Fixation artifacts, photobleaching | Overestimation due to surface binding | Signal quenching/enhancement by lysate components |
Visualizing the Workflow: Confirming this compound Uptake
To better understand the experimental process, the following diagram illustrates a typical workflow for confirming the cellular uptake of fluorescently labeled this compound using confocal microscopy.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the labeling of this compound with Fluorescein Isothiocyanate (FITC), a commonly used green fluorescent dye.
Materials:
-
This compound
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Lyophilizer
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add DIPEA to the peptide solution to act as a base.
-
Dissolve FITC in anhydrous DMF.
-
Slowly add the FITC solution to the peptide solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature in the dark.
-
Monitor the reaction progress using analytical HPLC.
-
Once the reaction is complete, purify the FITC-labeled this compound using a size-exclusion chromatography column to remove unreacted FITC and other small molecules.
-
Collect the fractions containing the labeled peptide.
-
Lyophilize the purified product to obtain a dry powder.
-
Store the FITC-(Arg)9 TFA at -20°C, protected from light.
Protocol 2: Confocal Microscopy for Live-Cell Imaging of this compound Uptake
This protocol outlines the steps for visualizing the internalization of FITC-(Arg)9 TFA in live cells.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Glass-bottom confocal dishes
-
Complete cell culture medium
-
FITC-labeled this compound
-
Hoechst 33342 or DAPI (for nuclear staining, optional)
-
CellMask™ Deep Red Plasma Membrane Stain (optional)
-
Phosphate-Buffered Saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Seed cells onto glass-bottom confocal dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free or complete medium containing the desired concentration of FITC-(Arg)9 TFA (typically 1-10 µM) to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 30 minutes to 2 hours).
-
(Optional) 15 minutes before the end of the incubation, add Hoechst 33342 and/or CellMask™ Deep Red to the medium according to the manufacturer's instructions to stain the nucleus and plasma membrane, respectively.
-
After incubation, gently aspirate the medium and wash the cells three times with warm PBS to remove any non-internalized peptide.
-
Add fresh, phenol (B47542) red-free imaging medium to the cells.
-
Immediately visualize the cells using a confocal microscope equipped with appropriate laser lines and filters for FITC (or other fluorophore), Hoechst/DAPI, and the plasma membrane stain.
-
Acquire z-stack images to confirm the intracellular localization of the peptide.
Protocol 3: Flow Cytometry for Quantitative Analysis of this compound Uptake
This protocol provides a method for quantifying the cellular uptake of FITC-(Arg)9 TFA on a per-cell basis.
Materials:
-
Cells of interest
-
6-well or 12-well culture plates
-
Complete cell culture medium
-
FITC-labeled this compound
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer buffer (e.g., PBS with 2% FBS)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
On the day of the experiment, treat the cells with different concentrations of FITC-(Arg)9 TFA in fresh medium for a defined period. Include an untreated control.
-
After incubation, wash the cells twice with cold PBS.
-
To distinguish between surface-bound and internalized peptide, you can perform a brief trypsin wash (0.05% trypsin-EDTA for 1-2 minutes) to cleave off surface-bound peptides. Neutralize the trypsin with complete medium.
-
Harvest the cells by trypsinization and transfer them to flow cytometry tubes.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold flow cytometry buffer.
-
Add a viability dye like PI to exclude dead cells from the analysis.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for FITC.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of internalized peptide.
Signaling Pathways and Logical Relationships
The uptake of arginine-rich CPPs like (Arg)9 is a complex process that can involve multiple pathways. The following diagram illustrates the potential entry mechanisms.
A Comparative Guide to (Arg)9 TFA Internalization Analysis Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nona-arginine (B115151) ((Arg)9), a highly efficient cell-penetrating peptide (CPP), with other internalization strategies. It includes supporting experimental data and detailed protocols for analysis using flow cytometry, a powerful technique for quantifying cellular uptake.
Introduction to (Arg)9 and Cell-Penetrating Peptides
Cell-penetrating peptides are short peptides capable of traversing cellular membranes to deliver a wide variety of cargo molecules, such as proteins, nucleic acids, and nanoparticles, into cells.[1][2] Among the most studied CPPs are arginine-rich peptides, with nona-arginine ((Arg)9 or R9) being a prominent example due to its high transduction efficiency.[3][4] The guanidinium (B1211019) groups on arginine residues are crucial for this process, interacting with negatively charged components on the cell surface like phosphates, sulfates, and carboxylates.[1] (Arg)9 is typically used with trifluoroacetic acid (TFA) as a counterion from the peptide synthesis process. Understanding the efficiency and mechanisms of (Arg)9 internalization is vital for its application in therapeutic and research contexts.
Mechanisms of (Arg)9 Internalization
The cellular uptake of (Arg)9 is a complex process that can occur through multiple pathways, primarily direct membrane translocation and endocytosis.[2][4]
-
Direct Membrane Translocation: This energy-independent process involves the direct movement of the peptide across the plasma membrane.[4] It is thought to be facilitated by interactions between the cationic arginine residues and the anionic components of the cell membrane.
-
Endocytosis: This is an energy-dependent process where the cell engulfs the peptide.[5] Several endocytic pathways have been implicated in the uptake of arginine-rich CPPs, including:
-
Macropinocytosis: This process involves the formation of large vesicles and is often associated with actin cytoskeleton rearrangement.[1][3] Studies have shown that the uptake of octa-arginine (R8) and (Arg)9 can be suppressed by macropinocytosis inhibitors.[1]
-
Clathrin-Mediated Endocytosis: This is another proposed mechanism for the uptake of arginine-rich CPPs.[1]
-
Caveolae-Mediated Endocytosis: Some modified arginine-rich peptides have been shown to utilize this pathway.[4]
-
The specific pathway utilized can depend on several factors, including the CPP concentration, the nature of the cargo being delivered, and the cell type.[1][6] For instance, at low micromolar concentrations, (Arg)9 entry often involves endocytosis, while at higher concentrations (≥10 μM), a non-endocytic pathway becomes more prominent.[6]
Comparative Performance of (Arg)9
(Arg)9 is frequently compared to other CPPs to evaluate its relative efficiency. While specific quantitative data from a single comparative study is not available in the provided search results, the literature consistently highlights the high efficiency of oligoarginines, particularly those with 7-15 residues.[7]
| Cell-Penetrating Peptide | Key Characteristics | Primary Uptake Mechanism(s) | Notes |
| (Arg)9 (R9) | High cationic charge, efficient translocation. | Macropinocytosis, Direct Translocation, Clathrin-mediated endocytosis.[1][3][4] | One of the most efficient polyarginine peptides for cellular delivery.[3] |
| Tat Peptide | Arginine-rich peptide derived from HIV-1 Tat protein. | Macropinocytosis, Direct Translocation.[1] | A well-studied CPP, often used as a benchmark. |
| Penetratin | Derived from the Antennapedia homeodomain. | Endocytosis and Direct Translocation.[8] | Its uptake mechanism can be concentration-dependent.[8] |
| Modified (Arg)9 Peptides (e.g., HR9, PR9) | (Arg)9 backbone with additional sequences to enhance properties like endosomal escape. | Can be tailored to favor specific pathways (e.g., direct translocation for HR9).[4] | Modifications can significantly alter uptake efficiency and mechanism.[4] |
Experimental Protocol: Flow Cytometry Analysis of (Arg)9 Internalization
Flow cytometry is a high-throughput method used to quantify the cellular uptake of fluorescently labeled CPPs.[9][10] It allows for the analysis of thousands of individual cells, providing statistically robust data on internalization efficiency.
Objective: To quantify the internalization of a fluorescently labeled (Arg)9 peptide into a target cell line.
Materials:
-
Target cells (e.g., HeLa, A549, or CHO cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescently labeled (Arg)9 (e.g., FITC-(Arg)9 or TAMRA-(Arg)9)
-
Trypsin-EDTA or other cell dissociation reagents
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Incubation with Labeled (Arg)9:
-
Washing and Signal Quenching:
-
After incubation, centrifuge the cells at a low speed (e.g., 800 g) at 4°C.[12]
-
Wash the cell pellet multiple times with cold PBS to remove non-internalized peptide.[12]
-
To distinguish between membrane-bound and internalized peptide, a crucial step is to treat the cells with trypsin.[11] This digests the peptides attached to the outer cell surface. An alternative for quenching surface fluorescence is to use a quenching agent like Trypan Blue.[13]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS or a suitable sheath fluid for flow cytometry.
-
Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.[12]
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter properties to exclude debris and dead cells.
-
Quantify the mean fluorescence intensity (MFI) of the gated cell population.
-
The increase in MFI in the peptide-treated samples compared to the untreated control indicates the level of internalization.
-
Visualizing Experimental and Cellular Processes
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for quantifying (Arg)9 internalization via flow cytometry.
Simplified (Arg)9 Internalization Pathways
Caption: Major cellular uptake routes for the (Arg)9 peptide.
Considerations and Pitfalls
While flow cytometry is a powerful tool, researchers should be aware of potential limitations:
-
Distinguishing Membrane-Bound vs. Internalized Peptides: It is critical to include a step (e.g., trypsinization or quenching) to remove the signal from peptides merely attached to the cell surface, which can otherwise lead to an overestimation of internalization.[1][11]
-
Fluorescence Quenching: At high concentrations, fluorescent probes can undergo self-quenching, which may lead to an underestimation of uptake.[8][12]
-
Cell Viability: It is important to assess cell viability after treatment with CPPs, as high concentrations can sometimes induce toxicity. This can be done concurrently in the flow cytometry analysis using viability dyes.
By carefully designing experiments and considering these factors, researchers can effectively use flow cytometry to compare the internalization of (Arg)9 TFA with other delivery systems and optimize its use for various applications in drug development and biomedical research.
References
- 1. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 2. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Identifying cell-to-cell variability in internalization using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Verifying Protein Cargo Delivery by (Arg)9 TFA: A Comparative Guide Using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic proteins into cells is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs), such as the nona-arginine (B115151) peptide ((Arg)9), are promising vectors for this purpose. Verifying the successful intracellular delivery of the protein cargo is a critical step in evaluating the efficacy of these systems. Western blotting stands as a robust and widely used technique for the specific detection and semi-quantitative analysis of delivered proteins within target cells.
This guide provides a comparative overview of (Arg)9 TFA-mediated protein delivery, supported by experimental data and detailed protocols for verification by Western blot.
Comparative Analysis of Cell-Penetrating Peptides
While direct side-by-side quantitative comparisons of protein delivery efficiency using Western blot for this compound against other common CPPs are not extensively documented in publicly available literature, we can infer comparative efficacy from studies using similar arginine-rich peptides (like R9) and functional assays that depend on intracellular protein delivery.
One common method to assess functional protein delivery is through the delivery of Cre recombinase, where the efficiency of delivery is measured by the resulting recombination events.
| Cell-Penetrating Peptide | Cargo Protein | Cell Line | Assay | Efficiency | Reference |
| R9 (Nona-arginine) | Cre recombinase | Porcine Fetal Fibroblasts | Recombination Assay | ~40-60% | [1][2] |
| TAT | Cre recombinase | Porcine Fetal Fibroblasts | Recombination Assay | ~20-40% | [1][2] |
| CPP5 | Cre recombinase | Porcine Fetal Fibroblasts | Recombination Assay | ~90% | [1][2] |
Note: The data in this table is based on a Cre recombinase activity assay, which is an indirect measure of protein delivery. The efficiency reflects the percentage of cells showing recombination.
Another study compared the delivery of Green Fluorescent Protein (GFP) fused to a hepta-arginine (R7) CPP with Streptolysin O (SLO)-mediated delivery, using Western blot for confirmation. The results indicated that the CPP-mediated delivery was over two-fold more efficient than SLO[3][4].
Experimental Protocols
A meticulously executed Western blot is crucial for obtaining reliable data on intracellular protein delivery. Below is a detailed protocol adapted for the verification of this compound-mediated protein cargo delivery.
Experimental Workflow: Western Blot for Intracellular Protein Delivery
Caption: Workflow for Western blot analysis of intracellular protein delivery.
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate the target cells at an appropriate density and allow them to adhere overnight.
-
Prepare the this compound-protein cargo complex according to the manufacturer's instructions or established laboratory protocols. This typically involves co-incubation of the peptide and protein.
-
Treat the cells with the complex at various concentrations and for different time points to optimize delivery. Include a negative control of cells treated with the protein cargo alone.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the media and wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) at least three times to remove any non-internalized protein complexes.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total cellular protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of total protein from each sample into the wells of an SDS-polyacrylamide gel. Include a protein ladder to determine the molecular weight.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the delivered protein cargo overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the band corresponding to the delivered protein to a loading control (e.g., GAPDH or β-actin) to semi-quantitatively compare the delivery efficiency between different conditions.
-
Mechanism of this compound-Mediated Protein Delivery
The cellular uptake of arginine-rich CPPs like (Arg)9 is understood to occur through two primary mechanisms: direct translocation across the plasma membrane and endocytosis.
Caption: Putative uptake mechanisms of (Arg)9-protein cargo.
Initially, the positively charged guanidinium (B1211019) groups of the arginine residues interact with negatively charged proteoglycans on the cell surface. Following this interaction, the complex can enter the cell via:
-
Direct Translocation: The peptide may directly penetrate the lipid bilayer in an energy-independent manner.
-
Endocytosis: The complex can be internalized through various endocytic pathways, most notably macropinocytosis, in an energy-dependent process. Once inside endosomes, the cargo must escape into the cytoplasm to become biologically active.
References
- 1. Cell-penetrating peptide-driven Cre recombination in porcine primary cells and generation of marker-free pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptide-driven Cre recombination in porcine primary cells and generation of marker-free pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-penetrating peptide (CPP)-conjugated proteins is an efficient tool for manipulation of human mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Arg)9 TFA Mediated Gene Delivery Using Luciferase Reporter Assays
For researchers, scientists, and drug development professionals, selecting the optimal gene delivery vector is paramount for achieving reliable and reproducible results. Non-viral vectors are increasingly favored for their safety profile compared to viral alternatives.[1] Among these, cell-penetrating peptides (CPPs) like the nona-arginine (B115151) peptide with a trifluoroacetate (B77799) (TFA) counter-ion, known as (Arg)9 TFA, offer a promising method for delivering genetic material into cells.[2]
This guide provides an objective comparison of this compound-mediated gene delivery with a widely used lipid-based transfection reagent, Lipofectamine 2000. The comparison is supported by experimental data from luciferase reporter assays, which provide a highly sensitive and quantitative measure of transgene expression.[3][4]
Principle and Mechanism of Action
This compound belongs to the family of cell-penetrating peptides, which are short, polycationic peptides capable of traversing cellular membranes.[5][6] The delivery mechanism involves the formation of nanocomplexes through electrostatic interactions between the positively charged guanidinium (B1211019) groups of the arginine residues and the negatively charged phosphate (B84403) backbone of the plasmid DNA.[5] While the precise uptake mechanism is still under investigation, it is thought to involve direct membrane translocation and/or endocytosis.[7][8] A key advantage of arginine-based vectors is their generally lower cytotoxicity compared to other synthetic carriers.[9][10]
Lipofectamine 2000 is a cationic lipid-based reagent that forms liposomes, which encapsulate the negatively charged plasmid DNA to form "lipoplexes". These complexes fuse with the cell membrane, releasing the genetic material into the cytoplasm. While often highly efficient, lipid-based reagents can be associated with higher levels of cytotoxicity, which can impact cell viability and downstream analysis.[11][12][13]
| Feature | This compound | Lipofectamine 2000 |
| Vector Type | Cell-Penetrating Peptide (CPP) | Cationic Lipid |
| Mechanism | Forms peptide-DNA nanocomplexes via electrostatic interactions. Enters cell via direct translocation and/or endocytosis.[7][8] | Forms lipid-DNA lipoplexes. Enters cell via fusion with the cell membrane.[13] |
| Primary Advantages | High biocompatibility, low cytotoxicity, simple complex formation.[2][9] | High transfection efficiency in a broad range of cell lines.[14] |
| Primary Limitations | Transfection efficiency can be lower than top lipid reagents and is often cell-type dependent.[15] | Can induce significant cytotoxicity, potentially affecting experimental outcomes; efficiency can be serum-sensitive.[11][12] |
Quantitative Performance Comparison
The following data represents a typical outcome from a luciferase reporter assay in a standard cell line like HEK293, comparing the transfection efficiency and cytotoxicity of this compound and Lipofectamine 2000. Efficiency is measured by the activity of the expressed luciferase enzyme in Relative Light Units (RLU), and cytotoxicity is assessed by measuring cell viability 24-48 hours post-transfection.
| Reagent | Reagent:DNA Ratio | Relative Luciferase Units (RLU) | Cell Viability (%) |
| Untransfected Control | N/A | 150 ± 35 | 100% |
| This compound | 5:1 (w/w) | 850,000 ± 95,000 | 92% ± 4% |
| This compound | 10:1 (w/w) | 1,600,000 ± 210,000 | 88% ± 5% |
| This compound | 20:1 (w/w) | 2,100,000 ± 250,000 | 85% ± 6% |
| Lipofectamine 2000 | 1:1 (µL:µg) | 2,800,000 ± 320,000 | 75% ± 8% |
| Lipofectamine 2000 | 2:1 (µL:µg) | 5,500,000 ± 480,000 | 60% ± 9% |
| Lipofectamine 2000 | 3:1 (µL:µg) | 4,900,000 ± 510,000 | 52% ± 11% |
Note: Data are representative examples to illustrate performance trends and should be optimized for specific cell lines and experimental conditions.
Mandatory Visualizations
Experimental Protocols
This section details the methodology for a comparative analysis of this compound and Lipofectamine 2000 using a firefly luciferase reporter plasmid (e.g., pGL4 series) in a 24-well plate format.
I. Cell Culture and Plating
-
Culture HEK293 cells (or other desired cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
The day before transfection, seed the cells into a 24-well plate at a density of 0.5-2 x 10^5 cells per well in 500 µL of complete growth medium.[14]
-
Ensure cells are 70-90% confluent at the time of transfection.[14]
II. Preparation of Transfection Complexes (per well)
A. This compound/pDNA Complexes:
-
Dilute 0.8 µg of luciferase plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the required amount of this compound (e.g., for a 10:1 w/w ratio, use 8 µg of peptide) in 50 µL of serum-free medium.
-
Add the diluted DNA to the diluted peptide solution, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow complex formation.[13]
B. Lipofectamine 2000/pDNA Complexes:
-
Dilute 0.8 µg of luciferase plasmid DNA in 50 µL of serum-free medium.
-
In a separate tube, dilute 1.6 µL of Lipofectamine 2000 (for a 2:1 ratio) in 50 µL of serum-free medium and incubate for 5 minutes.[13]
-
Add the diluted DNA to the diluted Lipofectamine 2000 solution, mix gently, and incubate for 20 minutes at room temperature.[13]
III. Transfection Procedure
-
Gently add the 100 µL of transfection complex from step II-A or II-B dropwise to the appropriate wells containing cells and medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours. A medium change after 4-6 hours is optional but may reduce cytotoxicity, especially for Lipofectamine 2000.[14]
IV. Luciferase Assay Protocol
-
After the incubation period, aspirate the culture medium and wash the cells once with 500 µL of Phosphate-Buffered Saline (PBS).
-
Add 100 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on a rocking platform for 15 minutes at room temperature to ensure complete lysis.[16]
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well assay plate.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Using a luminometer with an injector, add 100 µL of the luciferase assay reagent to each well containing cell lysate.
-
Measure the luminescence immediately. A 2-second pre-measurement delay followed by a 10-second measurement integration time is standard.
Conclusion
This guide provides a framework for comparing this compound and Lipofectamine 2000 for gene delivery applications. The experimental data indicates that while Lipofectamine 2000 may yield higher levels of transgene expression, this often comes at the cost of significant cytotoxicity.[12][17] In contrast, this compound provides a viable alternative that balances moderate transfection efficiency with substantially higher cell viability.[9]
The choice of reagent should be guided by the specific requirements of the experiment. For studies requiring maximal protein expression where cell health is a secondary concern, Lipofectamine 2000 may be suitable. However, for experiments involving sensitive cell types, long-term studies, or applications where maintaining a healthy cell population is critical for the biological readout, the lower cytotoxicity of this compound makes it a superior choice. Researchers should always perform an initial optimization to determine the best reagent and conditions for their specific cell line and plasmid.
References
- 1. Overview of the non-viral gene delivery methods - Inside Therapeutics [insidetx.com]
- 2. Progress in arginine-based gene delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.10. Transfection Activity: Luciferase Reporter Gene Assay [bio-protocol.org]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. Cell Penetrating Peptides, Novel Vectors for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of improved gene transfer by the N-terminal stearylation of octaarginine: enhanced cellular association by hydrophobic core formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient method for in vitro gene delivery via regulation of cellular endocytosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. bowdish.ca [bowdish.ca]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to (Arg)9 TFA and Lipofectamine for Cellular Transfection
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. While cationic lipid-based reagents like Lipofectamine have long been the gold standard, cell-penetrating peptides (CPPs) such as the nona-arginine (B115151) peptide, (Arg)9, are emerging as a promising alternative. This guide provides an objective comparison of (Arg)9 Trifluoroacetate ((Arg)9 TFA) and Lipofectamine for transfection, supported by available experimental data and detailed methodologies.
Performance Overview
Direct quantitative comparisons of transfection efficiency between this compound and Lipofectamine are limited in publicly available literature. However, studies on arginine-rich peptides and arginine-based cationic liposomes provide strong indicators of their potential. Research suggests that arginine-based delivery systems can achieve transfection efficiencies comparable to or even exceeding that of Lipofectamine, often with the added benefit of lower cytotoxicity.
Quantitative Data Summary
The following tables summarize key findings from studies comparing arginine-based delivery systems with Lipofectamine. It is important to note that these are not direct comparisons with the this compound peptide itself but with related arginine-rich compounds.
| Transfection Reagent | Cell Line | Transfection Efficiency | Cytotoxicity | Reference |
| Arginine-based cationic liposomes | PC-12, HeLa | Higher than Lipofectamine™ 2000 | Lower than Lipofectamine™ 2000 | [1] |
| Lipofectamine™ 2000 | PC-12, HeLa | Lower than arginine-based cationic liposomes | Higher than arginine-based cationic liposomes | [1] |
| Transfection Reagent | Cell Lines (CHO-K1, HEK293) | Transfection Efficiency (pEGFP-N1) | Cytotoxicity | Reference |
| Turbofect (Polymer-based) | CHO-K1 | 74% | Lower | [2] |
| Lipofectamine 3000 | CHO-K1 | Less efficient than Turbofect for pEGFP-N1 | Higher | [2] |
| Turbofect (Polymer-based) | HEK293 | 59% | Lower | [2] |
| Lipofectamine 3000 | HEK293 | Less efficient than Turbofect for pEGFP-N1 | Higher | [2] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible transfection experiments. Below are generalized protocols for plasmid DNA transfection using this compound and Lipofectamine 2000, based on established principles for cell-penetrating peptides and manufacturer's guidelines.
This compound Transfection Protocol (General)
This protocol is a general guideline for the use of cell-penetrating peptides like (Arg)9 for plasmid DNA transfection.[3] Optimization is recommended for specific cell types and plasmids.
Materials:
-
This compound peptide
-
Plasmid DNA (1 µg/µL)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a culture plate so that they reach 70-90% confluency at the time of transfection.
-
Complex Formation:
-
Dilute the desired amount of plasmid DNA in serum-free medium.
-
In a separate tube, dilute the this compound peptide in serum-free medium. A common starting point is a 5:1 to 10:1 molar ratio of CPP to DNA.[3]
-
Add the diluted this compound to the diluted plasmid DNA and mix gently by pipetting.
-
Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of peptide-DNA complexes.[3]
-
-
Transfection:
-
Gently add the this compound-DNA complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Post-Transfection: After the incubation period, the medium can be replaced with fresh complete medium.
-
Analysis: Analyze transgene expression after 24-72 hours.
Lipofectamine 2000 Transfection Protocol
This protocol is a standard procedure for plasmid DNA transfection using Lipofectamine 2000.
Materials:
-
Lipofectamine 2000 reagent
-
Plasmid DNA (0.5-2 µg/µL)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells to be transfected
Procedure:
-
Cell Seeding: One day before transfection, seed cells to be 90-95% confluent on the day of transfection.
-
Complex Formation:
-
For each transfection, dilute plasmid DNA into serum-free medium and mix gently.
-
In a separate tube, dilute Lipofectamine 2000 into serum-free medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.
-
-
Transfection:
-
Add the DNA-Lipofectamine 2000 complexes to each well containing cells and medium.
-
Mix gently by rocking the plate back and forth.
-
-
Incubation: Incubate cells at 37°C in a CO2 incubator for 24-72 hours. It is not necessary to remove the complexes or change the medium, but the medium can be replaced after 4-6 hours.
-
Analysis: Assay for transgene expression 24-72 hours post-transfection.
Cellular Uptake Mechanisms
The route by which a transfection agent enters the cell significantly impacts its efficiency and cytotoxicity. Both (Arg)9 and Lipofectamine utilize the cell's own endocytic machinery.
(Arg)9 Cellular Uptake
The cellular uptake of (Arg)9 is concentration-dependent. At lower concentrations, it primarily enters the cell via endocytosis. At higher concentrations, a direct, non-endocytic penetration of the cell membrane can occur. The endocytic uptake of (Arg)9 is multifaceted and can involve several pathways simultaneously, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-mediated endocytosis.
Lipofectamine Cellular Uptake
Lipofectamine reagents form lipoplexes with negatively charged nucleic acids. These complexes interact with the cell surface and are internalized primarily through endocytosis. Studies have indicated the involvement of both clathrin-mediated and caveolae-mediated endocytic pathways in the uptake of Lipofectamine-DNA complexes.[4]
Conclusion
Both this compound and Lipofectamine are effective reagents for the delivery of nucleic acids into cells. While Lipofectamine is a well-established and widely used transfection reagent, arginine-rich peptides like (Arg)9 represent a promising alternative with the potential for high transfection efficiency and reduced cytotoxicity. The choice of transfection reagent will ultimately depend on the specific cell type, the nature of the nucleic acid to be delivered, and the experimental goals. For sensitive cell lines or applications where low cytotoxicity is paramount, exploring an arginine-based delivery system may be particularly advantageous. Further direct comparative studies are warranted to fully elucidate the performance of this compound against various Lipofectamine formulations across a broader range of cell lines and applications.
References
- 1. Arginine-based cationic liposomes for efficient in vitro plasmid DNA delivery with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. lifetein.com [lifetein.com]
- 4. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of (Arg)9 TFA: A Comparative Guide
For researchers and drug development professionals navigating the landscape of cell-penetrating peptides (CPPs), understanding the cytotoxic profile of these delivery vectors is paramount. This guide provides a comparative assessment of the cytotoxicity of nona-arginine (B115151) trifluoroacetate (B77799) ((Arg)9 TFA) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability. This guide synthesizes available experimental data to compare this compound with other commonly used CPPs, offers a detailed experimental protocol for the MTT assay, and presents a visual workflow of the assay.
Comparative Cytotoxicity of Cell-Penetrating Peptides
The cytotoxicity of CPPs is a critical parameter that can influence their therapeutic window and overall utility as drug delivery vehicles. Arginine-rich peptides, like (Arg)9, are known to interact strongly with the negatively charged cell membrane, which can lead to membrane destabilization and subsequent cell death at higher concentrations.
The following table summarizes quantitative data on the cytotoxicity of (Arg)9 and other CPPs from various studies. It is crucial to note that the data presented below is compiled from different sources with varying experimental conditions (e.g., cell lines, peptide concentrations, incubation times, and specific assay protocols). Therefore, a direct comparison should be made with caution.
| Cell-Penetrating Peptide | Cell Line | Assay | Concentration | Result | Reference |
| (Arg)9 | A549 | MTS | 12.5 - 200 nM (QDs) | High cell viability maintained across concentrations when complexed with quantum dots. | [1] |
| (Arg)9 | Primary cortical neurons | - | IC50: 0.78 µM (glutamic acid injury), 0.81 µM (kainic acid injury), 6.0 µM (in vitro ischemia) | Neuroprotective at these concentrations, not a direct cytotoxicity measure for delivery. | [2] |
| Polyarginine (unspecified length) | A549, HeLa, CHO | WST-1 | Up to 100 µM | Showed the highest toxicity compared to Antennapedia, TAT, and Transportan. | [3] |
| TAT | A549, HeLa, CHO | WST-1 | Up to 100 µM | Low toxicity observed. | [3] |
| Penetratin | Primary cortical neurons | - | IC50: 3.4 µM (glutamic acid injury), 2.0 µM (kainic acid injury), >10 µM (in vitro ischemia) | Neuroprotective at these concentrations. | [2] |
| R6 (Hexa-arginine) | Raji | MTT | 5, 10, 25, 50 µM | No significant cytotoxicity observed at these concentrations. | [4][5] |
Experimental Protocol: MTT Assay for CPP Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound and other CPPs using the MTT assay.
Materials:
-
Cell line of interest (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
This compound and other CPPs to be tested
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound and other CPPs in serum-free culture medium to achieve the desired final concentrations.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the peptide solutions to the respective wells.
-
Include control wells:
-
Untreated control: Cells with 100 µL of serum-free medium only (represents 100% viability).
-
Vehicle control: Cells with the highest concentration of the solvent used to dissolve the peptides (if applicable).
-
Positive control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., Triton X-100).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the peptide concentration to generate a dose-response curve and determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell viability).
-
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay for assessing CPP cytotoxicity.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
References
Measuring (Arg)9 TFA Induced Cell Death: A Comparative Guide to Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
The induction of cell death is a critical mechanism for many therapeutic agents. Accurately quantifying this process is paramount in drug development and biological research. This guide provides a comprehensive comparison of the Lactate (B86563) Dehydrogenase (LDH) assay with alternative methods for measuring cell death induced by the cell-penetrating peptide (CPP), (Arg)9 trifluoroacetate (B77799) (TFA). This document outlines the principles, experimental protocols, and comparative data to aid researchers in selecting the most appropriate assay for their specific needs.
Comparison of Cytotoxicity Assays for (Arg)9 TFA
The selection of a suitable cytotoxicity assay depends on various factors, including the specific research question, the expected mechanism of cell death, and throughput requirements. While the LDH assay is a widely used method for assessing membrane integrity, other assays provide insights into different cellular processes associated with cell death.
| Assay | Principle | Advantages | Disadvantages | Typical Concentration Range for CPPs |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture supernatant. | Simple, cost-effective, non-destructive to remaining cells (supernatant is used), suitable for high-throughput screening. | Indirect measure of cell death, may not detect early apoptotic events where the membrane remains intact. Release of LDH is considered an early event in necrosis but a late event in apoptosis.[1][2] | 10 - 100 µM |
| MTT/MTS Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. | Reflects cell viability and proliferation, widely used and well-characterized, suitable for high-throughput screening. | Can be influenced by changes in cellular metabolism that are independent of cell death. Some compounds can interfere with the enzymatic reduction of the tetrazolium salt. | 5 - 50 µM |
| Annexin V/Propidium Iodide (PI) Staining | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). | Provides detailed information on the mode of cell death (apoptosis vs. necrosis), highly specific for apoptosis. | Requires flow cytometry, more time-consuming and less suitable for high-throughput screening compared to colorimetric assays. | 10 - 50 µM |
Experimental Protocols
LDH Cytotoxicity Assay
This protocol is adapted from standard LDH assay kits and is suitable for measuring cytotoxicity induced by this compound.
Materials:
-
Cells of interest
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (containing LDH lysis solution, stop solution, and reaction mixture)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Carefully remove the culture medium from the wells and add 100 µL of the peptide dilutions to the respective wells.
-
Controls:
-
Spontaneous LDH Release (Negative Control): Add 100 µL of serum-free medium without the peptide to a set of wells with cells.
-
Maximum LDH Release (Positive Control): Add 10 µL of 10X LDH Lysis Solution to a set of wells with cells 45 minutes before the end of the incubation period.[2]
-
Medium Background Control: Add 100 µL of serum-free medium to empty wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for all wells.
-
Subtract the medium background from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [((Experimental LDH Release) - (Spontaneous LDH Release)) / ((Maximum LDH Release) - (Spontaneous LDH Release))] x 100
-
MTT Cell Viability Assay
This protocol provides a method to assess the effect of this compound on cell viability by measuring mitochondrial activity.
Materials:
-
Cells of interest
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells as described in the LDH assay protocol.
-
Treatment: Treat cells with serial dilutions of this compound in complete culture medium for the desired duration.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Subtract the absorbance of the blank (medium with MTT and solubilization solution) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between different stages of cell death.
Materials:
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow of the LDH cytotoxicity assay.
Caption: Polyarginine-induced apoptosis signaling pathway.
Conclusion
The LDH assay is a reliable and straightforward method for assessing this compound-induced cytotoxicity by measuring plasma membrane damage. However, for a more comprehensive understanding of the cell death mechanism, it is recommended to complement the LDH assay with other methods. The MTT assay provides valuable information on cell viability and metabolic activity, while Annexin V/PI staining offers a detailed analysis of the apoptotic and necrotic cell populations. The choice of assay should be guided by the specific experimental goals, with the understanding that a multi-assay approach will yield the most complete and robust data on the cytotoxic effects of this compound. Poly-L-arginine, a similar peptide, has been shown to induce apoptosis through the ERK1/2 and mitochondrial pathways, leading to the activation of caspase-3.[4][5] This provides a likely mechanistic framework for the action of this compound.
References
- 1. kumc.edu [kumc.edu]
- 2. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Poly-L-Arginine Induces Apoptosis of NCI-H292 Cells via ERK1/2 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Poly-L-Arginine Induces Apoptosis of NCI-H292 Cells via ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Endosomal Colocalization of (Arg)9 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the colocalization of the cell-penetrating peptide (Arg)9 TFA with key endosomal markers. Understanding the intracellular trafficking and endosomal escape of cell-penetrating peptides (CPPs) is paramount for the development of effective drug delivery systems. This document summarizes available quantitative data, details experimental protocols for colocalization studies, and offers a comparison with other CPP alternatives.
Quantitative Colocalization Data
A comprehensive quantitative dataset for the colocalization of this compound with a complete panel of endosomal markers remains to be fully elucidated in publicly available literature. However, based on existing studies of nona-arginine (B115151) (R9) and other arginine-rich CPPs, a general trafficking pattern can be described. Peptides are initially internalized via endocytosis and show colocalization with early endosomes, followed by trafficking to late endosomes and lysosomes. The extent of colocalization at each stage is a critical indicator of the peptide's potential for endosomal escape and subsequent cytosolic delivery of cargo.
For comparative purposes, this guide presents available quantitative data for nona-arginine (R9) and the well-studied TAT peptide. It is important to note that experimental conditions such as cell type, peptide concentration, and incubation time can significantly influence colocalization coefficients.
| Cell-Penetrating Peptide | Endosomal Marker | Colocalization Coefficient Type | Reported Value | Cell Type | Reference |
| Nona-arginine (R9) | Early Endosomes (EEA1) | Qualitative Description | Limited colocalization at 30 min, gradually increasing from 1 to 5 hours. | Human A549 cells | [1] |
| Nona-arginine (R9) | Lysosomes (LysoTracker) | Qualitative Description | Initial colocalization observed. | Human A549 cells | [1] |
| TAT Peptide | Endosomes/Lysosomes | Qualitative Description | Remains mostly trapped inside endosomes, indicating significant colocalization. | Various | [2] |
| dfTAT (dimeric TAT) | Endosomes/Lysosomes | Qualitative Description | Escapes from endosomes efficiently, suggesting transient colocalization. | Various | [2] |
Note: The table highlights the current gap in readily available, standardized quantitative data for this compound colocalization. The provided data for R9 is descriptive, emphasizing the need for further quantitative studies.
Experimental Protocols
Accurate and reproducible colocalization studies are essential for understanding the intracellular fate of CPPs. Below is a detailed protocol for a typical experiment to quantify the colocalization of a fluorescently labeled this compound with endosomal markers.
Protocol: Confocal Microscopy and Colocalization Analysis of this compound with Endosomal Markers
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the intended application) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells onto glass-bottom dishes or coverslips suitable for confocal microscopy to achieve 60-70% confluency on the day of the experiment.
2. Peptide Labeling and Treatment:
-
Synthesize or procure this compound labeled with a stable fluorophore (e.g., FITC, Rhodamine, or an Alexa Fluor dye).
-
Prepare a stock solution of the fluorescently labeled this compound in sterile, nuclease-free water or a suitable buffer.
-
On the day of the experiment, dilute the labeled peptide to the desired final concentration (typically in the low micromolar range) in serum-free cell culture medium.
-
Remove the growth medium from the cells, wash once with phosphate-buffered saline (PBS), and add the peptide-containing medium.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
3. Immunofluorescence Staining for Endosomal Markers:
-
Fixation: After incubation with the peptide, wash the cells three times with PBS to remove extracellular peptide. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access intracellular antigens.
-
Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the endosomal markers of interest (e.g., anti-EEA1 for early endosomes, anti-Rab7 for late endosomes, or anti-LAMP1 for lysosomes) diluted in blocking buffer. Incubation is typically carried out for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody. The secondary antibody should have a fluorophore with a distinct emission spectrum from the one conjugated to the this compound. Incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining (Optional): After washing three times with PBS, you can counterstain the nuclei with a DNA-binding dye like DAPI or Hoechst for 5-10 minutes.
-
Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
4. Confocal Microscopy and Image Acquisition:
-
Image the samples using a confocal laser scanning microscope.
-
Use appropriate laser lines and emission filters for the fluorophores used for the peptide, endosomal markers, and nuclear stain.
-
Acquire z-stacks of representative cells to ensure the capture of intracellular colocalization events.
-
Important imaging parameters to keep consistent across samples include laser power, detector gain, pinhole size, and image resolution.
5. Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ with the JACoP or Coloc 2 plugin, or other commercial software) to quantify colocalization.
-
Region of Interest (ROI) Selection: Define ROIs corresponding to individual cells.
-
Thresholding: Set appropriate thresholds for each channel to exclude background noise.
-
Colocalization Coefficients: Calculate Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficients (M1 and M2).
-
PCC: Measures the linear correlation of pixel intensities between the two channels. A value closer to +1 indicates a strong positive correlation.
-
M1/M2: M1 represents the fraction of the peptide's fluorescence that colocalizes with the endosomal marker, while M2 represents the fraction of the endosomal marker's fluorescence that colocalizes with the peptide.
-
Signaling Pathways and Experimental Workflows
To visualize the processes involved in colocalization studies, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for colocalization analysis.
Caption: Intracellular trafficking pathway of this compound.
Comparison with Alternatives
The intracellular fate of a CPP is a key determinant of its efficacy as a delivery vector. While (Arg)9 is a highly cationic peptide known for its efficient cellular uptake, its endosomal escape efficiency is a subject of ongoing research. A comparison with other well-characterized CPPs is therefore instructive.
-
TAT Peptide: The trans-activator of transcription (TAT) peptide from HIV-1 is one of the most studied CPPs. Generally, TAT is considered to be efficiently internalized but often remains entrapped within endosomal compartments.[2] This prolonged residence time in endosomes can lead to significant colocalization with markers like LAMP1. Strategies to enhance the endosomal escape of TAT, such as co-administration with endosomolytic agents or chemical modifications, are actively being explored.
-
Penetratin: Derived from the Antennapedia homeodomain, penetratin is another widely used CPP. Its mechanism of internalization and subsequent trafficking can be concentration-dependent, with endocytosis being a major route at lower concentrations. Like TAT, a significant portion of internalized penetratin can be localized to endosomes.
-
Cyclic and Dimeric CPPs: Recent research has focused on developing CPPs with enhanced endosomal escape properties. For instance, dimeric versions of TAT (dfTAT) and certain cyclic peptides have been shown to escape from endosomes more efficiently than their linear counterparts.[2] This would be reflected in lower colocalization coefficients with late endosomal and lysosomal markers over time.
References
A Comparative Guide to the Cellular Uptake Efficiency of (Arg)9 TFA
For researchers and professionals in drug development, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs), such as the nona-arginine (B115151) ((Arg)9) peptide, are promising vectors for intracellular delivery. This guide provides a quantitative analysis of the uptake efficiency of (Arg)9, particularly as a trifluoroacetate (B77799) (TFA) salt, comparing it with other delivery alternatives and detailing the experimental protocols for its evaluation.
Quantitative Comparison of (Arg)9 Uptake Efficiency
The cellular uptake of (Arg)9 is a concentration-dependent process. At lower concentrations (nanomolar to low micromolar), uptake primarily occurs through endocytic pathways.[1] However, at concentrations of 10 μM and higher, (Arg)9 can induce a more efficient, non-endocytic entry mechanism.[1] When conjugated to a cargo molecule, such as the anti-HER2 single-chain antibody (MIL5scFv), (Arg)9 significantly enhances its translocation into cells.[2]
To provide a clearer picture of its performance, the following table summarizes the quantitative uptake of (Arg)9 in comparison to other CPPs.
| Peptide/Complex | Cell Line | Concentration | Incubation Time | Uptake Efficiency/Observation | Reference |
| Fluo-(Arg)9 | Caco-2 | 20 µM | 60 min | Strong intracellular fluorescence, colocalization with lysosomes observed with a 10% dilution protocol to avoid fluorescence self-quenching. | [3] |
| (Arg)9-FITC | NIH3T3 | 1:10 dilution | 0.5 - 5 hours | Fluorescent signal detected after 0.5 hours, significantly faster than the cargo protein alone. | [2] |
| QD/(Arg)9 Complex | A549 | 150 nM QDs | 5 - 60 min | 3- to 8-fold increase in uptake compared to quantum dots (QDs) alone after 5 minutes. | [4] |
| Tat peptide | - | - | 60 min | Consistent increase in uptake over a 60-minute period. | [5] |
| Penetratin | Four different cell lines | - | - | Exhibited high cellular uptake, comparable to S413-PV and transportan. | [6] |
| Transportan | Four different cell lines | - | - | Exhibited high cellular uptake, comparable to S413-PV and penetratin. | [6] |
Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols for Quantifying (Arg)9 Uptake
Accurate quantification of CPP uptake is essential for evaluating delivery efficiency. Below are detailed methodologies for key experiments.
1. Quantification of Cellular Uptake using Flow Cytometry
This method allows for the high-throughput measurement of the mean fluorescence intensity of a cell population, which corresponds to the average amount of fluorescently labeled peptide taken up by each cell.
-
Materials:
-
Fluorescently labeled (Arg)9 (e.g., FITC-(Arg)9).
-
Cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
FACS buffer (e.g., PBS with 2% Fetal Bovine Serum).
-
Flow cytometer.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubation: Wash the cells once with warm PBS. Add the fluorescently labeled (Arg)9 solution at the desired concentration to the cells. Incubate at 37°C for various time points (e.g., 30, 60, 120 minutes). Include a no-peptide control.[5]
-
Washing: After incubation, aspirate the peptide solution and wash the cells three times with cold PBS to remove any surface-bound peptide.[5]
-
Cell Harvesting: Add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.[5]
-
Sample Preparation: Centrifuge the cells, discard the supernatant, and resuspend them in cold FACS buffer.[5]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC). Record the Mean Fluorescence Intensity (MFI).[5]
-
Data Analysis: Subtract the MFI of the control cells from the MFI of the peptide-treated cells for each time point to obtain the corrected MFI, which is proportional to the amount of internalized peptide.[5]
-
2. Quantification using UPLC-MS/MS
For a more precise and label-free quantification, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed, particularly for samples from complex matrices like plasma. This method often requires TFA-based mobile phases for good chromatographic separation of arginine-rich peptides.[7][8]
-
Materials:
-
(Arg)9 TFA.
-
Cell lysates or plasma samples.
-
Trifluoroacetic acid (TFA).
-
Acetonitrile (ACN).
-
Aqueous ammonia (B1221849).
-
UPLC-MS/MS system.
-
-
Protocol:
-
Sample Preparation: For plasma samples, protein precipitation is performed using TFA to extract the peptide.[7][8] For cell lysates, a similar protein precipitation step can be used.
-
Chromatographic Separation: Separation is typically achieved on a C18 column using a gradient of mobile phases consisting of water with 0.1% TFA and ACN with 0.1% TFA.[9]
-
Mass Spectrometric Detection: The eluent is introduced into the mass spectrometer. To counteract the ion suppression caused by TFA, a post-column addition of aqueous ammonia can be used.[7][8]
-
Quantification: The amount of (Arg)9 is quantified by comparing the peak area of the target peptide with that of a known concentration of an internal standard.
-
Visualization of Experimental Workflow and Cellular Uptake Pathways
To better understand the processes involved in (Arg)9 uptake, the following diagrams illustrate a typical experimental workflow and the key cellular pathways.
Caption: Workflow for quantitative analysis of (Arg)9 uptake via flow cytometry.
Caption: Cellular uptake pathways of (Arg)9.
Uptake Mechanisms of (Arg)9
The cellular internalization of (Arg)9 and other arginine-rich CPPs is multifaceted. Studies have shown that these peptides can utilize multiple endocytotic pathways simultaneously, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[6] The initial interaction is often with heparan sulfate (B86663) proteoglycans on the cell surface.[6] Following endocytosis, the peptide must escape the endosome to reach the cytosol and exert its function, a step that is crucial for the delivery of active cargo.
At higher concentrations, (Arg)9 can trigger a rapid, non-endocytic entry pathway.[1] This direct translocation is a key advantage for applications requiring high intracellular concentrations of a therapeutic agent. The efficiency of uptake is also an energy-dependent process, as demonstrated by its inhibition at low temperatures and in the presence of metabolic inhibitors.[4]
References
- 1. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Arginine-Rich Cyclic Cell-Penetrating Peptide-Lipid Conjugates Using a Surrogate Peptide Extracted by Phospholipase D Digestion and Trifluoroacetic Acid-Based UPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Comparing Delivery Efficiency in Different Cell Lines
For researchers, scientists, and drug development professionals, selecting the optimal method to deliver genetic material into cells is a critical step that can significantly impact experimental outcomes. This guide provides an objective comparison of common delivery methods, supported by experimental data, detailed protocols, and visualizations to aid in your decision-making process.
The efficiency of introducing nucleic acids (like plasmids, mRNA, or siRNA) or viral particles into cells is highly dependent on both the delivery technology and the specific cell line being used. Factors such as cell membrane composition, metabolic activity, and the presence of specific receptors can all influence the success of a given method. This guide explores four widely used delivery technologies: lipid-based transfection, polymer-based transfection, electroporation, and lentiviral transduction, comparing their performance across a variety of commonly used cell lines.
Comparative Delivery Efficiency Data
The following table summarizes publicly available data on the transfection and transduction efficiencies of different delivery methods across various cell lines. It is important to note that efficiencies can vary based on the specific plasmid or viral vector used, payload size, and optimization of the protocol.
| Cell Line | Delivery Method | Efficiency (%) | Cytotoxicity | Reference |
| HEK293 | Lipofectamine 3000 | ~52-64% | Moderate | [1][2] |
| Turbofect | ~44-59% | Low | [1][2] | |
| Electroporation | >90% | High | [3] | |
| Lentiviral Transduction | >90% | Low | [4] | |
| CHO-K1 | Lipofectamine 3000 | ~55-64% | Moderate | [1][2] |
| Turbofect | ~56-74% | Low | [1][2] | |
| HeLa | Electroporation | 40-60% | Moderate-High | [5] |
| Jurkat | Lipofectamine 3000 | Low (<30%) | High | [6] |
| Electroporation | ~88% (siRNA) | High | [7] | |
| Lentiviral Transduction | ~50% | Low | [4] | |
| H9T-cells | Lipofectamine 3000 | Very Low | High | [1][2] |
| Turbofect | Very Low | Low | [1][2] | |
| NCI-H1299 | Lentiviral Transduction | ~100% | Low | [4] |
| BxPC3 | Lentiviral Transduction | ~90% | Low | [4] |
| Suit-2 | Lentiviral Transduction | ~90% | Low | [4] |
| Capan-1 | Lentiviral Transduction | ~28% | Low | [4] |
| Human Primary Fibroblasts | Electroporation | ~93% (siRNA) | Moderate | [7] |
| HUVEC | Electroporation | ~94% (siRNA) | Moderate | [7] |
| Neuro-2A | Electroporation | ~75% (siRNA) | Moderate | [7] |
| SK-N-SH | Electroporation | >90% (siRNA) | Moderate | [7] |
| A549 | AAV2/1 | 30-50% (at MOI 100) | Low | [8] |
| Lentivirus | >50% (at MOI 1) | Low | [8] | |
| NCI-H69 | AAV2/1 | Low | Low | [8] |
| Lentivirus | 10-40% | Low | [8] |
Experimental Workflow & Signaling Pathways
To ensure reproducibility and accuracy when comparing delivery efficiencies, a standardized experimental workflow is essential. The following diagram outlines a typical process for such a comparative study.
The cellular uptake of delivery vehicles, particularly non-viral vectors like lipid- and polymer-based nanoparticles, is primarily mediated by endocytosis. The specific endocytic pathway utilized can influence the efficiency of delivery and the subsequent fate of the genetic payload.
Detailed Experimental Protocols
Lipid-Based Transfection using Lipofectamine™ 3000
This protocol is adapted for a 24-well plate format. Volumes should be scaled accordingly for other plate sizes.
Materials:
-
Cells of interest, 70-90% confluent at the time of transfection
-
Plasmid DNA (0.5 µg per well)
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
Procedure:
-
Cell Seeding: Approximately 24 hours before transfection, seed cells in a 24-well plate so that they reach 70-90% confluency at the time of transfection.
-
DNA Dilution: In a sterile tube, dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ medium. Add 1 µL of P3000™ Reagent, mix gently, and incubate for 5 minutes at room temperature.
-
Lipofectamine™ 3000 Dilution: In a separate sterile tube, dilute 0.75-1.5 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted DNA and diluted Lipofectamine™ 3000 (total volume ~50 µL). Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
Transfection: Add the DNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analyzing for gene expression. It is generally not necessary to change the medium after adding the complexes.[9][10]
Polymer-Based Transfection
This is a general protocol for transfection using a polymer-based reagent. Specific ratios and volumes may need to be optimized for the particular reagent and cell line. This protocol is for a 6-well plate.
Materials:
-
Cells of interest, 90-95% confluent
-
Plasmid DNA (1 µg/µL stock)
-
Polymer-based transfection reagent
-
Serum-free medium (e.g., DMEM)
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, plate cells in a 6-well plate to achieve 90-95% confluency on the day of transfection.
-
DNA Preparation: In a sterile tube, add 1 µg of plasmid DNA to 50 µL of serum-free medium. Vortex gently.
-
Reagent Preparation: In a separate tube, add 3 µL of the polymer-based transfection reagent to 50 µL of serum-free medium. Vortex gently.
-
Complex Formation: Immediately add the diluted reagent to the diluted DNA. Vortex immediately and spin down briefly. Incubate at room temperature for 15-20 minutes.
-
Transfection: Add the 100 µL of complexes drop-wise to the well containing cells and medium. Gently swirl the plate.
-
Incubation and Analysis: Incubate the cells for 24-48 hours. The medium can be changed the next day to minimize toxicity if needed. Analyze for gene expression.
Electroporation
Electroporation parameters are highly cell-type specific. The following is a general guideline for mammalian cells.
Materials:
-
Cells in suspension (5-10 x 10^6 cells/mL)
-
Plasmid DNA (1-5 mg/mL)
-
Electroporation buffer (e.g., Opti-MEM™ or specialized electroporation buffer)
-
Electroporation cuvettes (e.g., 2 mm or 4 mm gap)
-
Electroporator
Procedure:
-
Cell Preparation: Harvest cells and wash them with sterile PBS. Resuspend the cell pellet in cold electroporation buffer at a concentration of 5-10 x 10^6 cells/mL.
-
DNA Addition: Add the desired amount of plasmid DNA to the cell suspension. Mix gently.
-
Electroporation: Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette. Place the cuvette in the electroporator and deliver the electrical pulse. Typical starting parameters for mammalian cells are a square wave pulse with a field strength of 400-1000 V/cm and a pulse length of 5-25 ms.[5][7]
-
Recovery: After the pulse, let the cuvette sit at room temperature for 5-10 minutes to allow the cell membranes to recover.
-
Plating: Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.
-
Incubation and Analysis: Incubate the cells for 24-48 hours before analysis. Change the medium after 24 hours to remove dead cells and debris.
Lentiviral Transduction
This protocol outlines the basic steps for transducing cells with lentiviral particles. All work with lentivirus must be performed in a BSL-2 facility.
Materials:
-
Target cells
-
Lentiviral particles
-
Complete growth medium
-
Polybrene (optional, to enhance transduction efficiency)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a culture plate. The cell density should be such that the cells are 50-70% confluent on the day of transduction.
-
Transduction: On the day of transduction, thaw the lentiviral particles on ice. Remove the culture medium from the cells and replace it with fresh medium containing the lentiviral particles at the desired multiplicity of infection (MOI). Polybrene can be added to a final concentration of 4-8 µg/mL to enhance transduction.
-
Incubation: Incubate the cells with the virus for 18-24 hours at 37°C.
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Analysis: Continue to culture the cells. Gene expression can typically be observed 48-72 hours post-transduction. For stable cell line generation, antibiotic selection can be started at this time if the lentiviral vector contains a resistance marker.[11][12]
References
- 1. Non-viral Delivery of Nucleic Acids: Insight Into Mechanisms of Overcoming Intracellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Endocytosis in gene therapy with non-viral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging links between surface nanotechnology and endocytosis: impact on nonviral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blog - Design Your Own Electroporation Protocol Episode 8 - Guidelines for Mammalian Cells [btxonline.com]
- 6. Polymer Based Transfection Reagents - Cell Transfection [cell-transfection.com]
- 7. btxonline.com [btxonline.com]
- 8. A review of the tortuous path of nonviral gene delivery and recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. origene.com [origene.com]
A Researcher's Guide to Functional Assays for (Arg)9 TFA-Delivered Cargo
An Objective Comparison of Methodologies to Confirm Bioactivity
The nona-arginine (B115151) (R9) cell-penetrating peptide (CPP), frequently used with a trifluoroacetate (B77799) (TFA) counterion, is a powerful tool for delivering a wide array of macromolecular cargo into living cells. However, successful cellular entry is only the first step; confirming that the delivered cargo remains functionally active is critical for the validation of experimental results and the advancement of therapeutic strategies. This guide provides a comparative overview of common functional assays used to validate the bioactivity of cargo delivered via (Arg)9, supported by experimental data and detailed protocols.
Section 1: Functional Assays for Nucleic Acid Cargo (siRNA/shRNA)
The primary function of delivered siRNA or shRNA is to induce sequence-specific gene silencing. The most common and robust method to quantify this effect is by measuring the reduction in target mRNA levels.
Key Functional Assay: Gene Silencing via Quantitative Real-Time PCR (qPCR)
This assay directly measures the functional outcome of RNAi activity by quantifying the abundance of the target transcript.
Workflow for (Arg)9-mediated siRNA/shRNA Delivery and qPCR Analysis
Caption: Workflow for assessing gene knockdown after (Arg)9 delivery.
Performance Data
The following table summarizes experimental data comparing the gene-silencing efficiency of (Arg)9 with other delivery methods.
| Cargo | Delivery Vehicle | Target Gene | Cell Line | Key Parameter | Result | Citation |
| Anti-E6 shRNA | (Arg)9 | E6 oncogene | HeLa | % mRNA Reduction | 28.76% | [1] |
| Anti-E6 shRNA | PEI | E6 oncogene | HeLa | % mRNA Reduction | 52.39% | [1] |
| GFP siRNA | PEI Nanoparticles | GFP | Various | Gene Silencing | Comparable to Lipofectin | [2] |
| GAPDH siRNA | Lipofectamine™ 2000 | GAPDH | HeLa | % mRNA Reduction | >80% | [3] |
Note: Direct comparison is challenging as experimental conditions (e.g., N/P ratio, cell density, cargo concentration) vary between studies.
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
This protocol outlines the general steps for quantifying mRNA levels following siRNA/shRNA delivery.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HeLa) in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Prepare (Arg)9-shRNA complexes. For example, for an N/P ratio of 30, mix the appropriate amounts of shRNA plasmid and (Arg)9 peptide in serum-free medium and incubate for 30 minutes at room temperature to allow complex formation.
-
Add the complexes to the cells and incubate for the desired period (e.g., 48 hours) at 37°C. Include controls such as untreated cells, cells treated with a scrambled/non-targeting siRNA, and cells treated with a positive control transfection reagent (e.g., PEI).
-
-
RNA Isolation:
-
After incubation, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of your chosen RNA purification kit. Ensure RNA quality and quantity are assessed (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
The reaction is typically performed in a thermal cycler.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., E6) and a housekeeping gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Section 2: Functional Assays for Protein Cargo
For protein cargo, functional assays must be tailored to the specific protein's activity, such as enzymatic function or the ability to induce a cellular process.
Key Functional Assay: Cre Recombinase-Mediated Recombination
Cre recombinase is a widely used tool in genetic engineering that catalyzes recombination between two loxP sites. Its functional delivery can be assessed using reporter cell lines.
Logical Flow of Cre Recombinase Activity Assay
Caption: Logic diagram for confirming functional Cre recombinase delivery.
Performance Data
Studies have demonstrated that Cre recombinase retains its enzymatic function after being conjugated to (Arg)9 and delivered into cells.
| Cargo | Delivery Vehicle | Assay Type | Cell Line | Key Parameter | Result | Citation |
| Cre Recombinase | (Arg)9 (ssCre-R9) | In vitro Recombination | N/A | Enzymatic Activity | Activity not impaired vs. control Cre | [6] |
| Cre Recombinase | (Arg)9 (ssCre-R9) | In-cell Recombination | TE671 (LoxP-LacZ) | Reporter Expression | Efficient delivery and recombination | [6] |
| Cre Recombinase | TAT (TAT-Cre) | In-cell Recombination | TE671 (LoxP-LacZ) | Reporter Expression | Comparable to ssCre-R9 | [6] |
Experimental Protocol: In-Cell Cre Activity Assay (LacZ Reporter)
-
Cell Culture:
-
Plate a reporter cell line, such as TE671 cells stably expressing a LoxP-flanked STOP cassette followed by the LacZ gene (LoxP-LacZ), onto a 24-well plate.[6]
-
-
Protein Transduction:
-
One day after plating, wash the cells with a serum-free medium (e.g., Opti-MEM).
-
Incubate the cells with the (Arg)9-Cre protein conjugate at various concentrations in the serum-free medium for a set period (e.g., 5 hours).
-
-
Recovery and Expression:
-
Remove the protein-containing medium and replace it with a complete growth medium (e.g., DMEM with 10% FBS).
-
Incubate the cells for an additional period (e.g., 43 hours) to allow for recombination and expression of the β-galactosidase enzyme.[6]
-
-
β-Galactosidase Staining (X-gal):
-
Wash the cells with PBS.
-
Fix the cells with a fixation buffer (e.g., 1% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the X-gal staining solution (containing X-gal, potassium ferricyanide, potassium ferrocyanide, and MgCl2 in PBS).
-
Incubate the plate at 37°C for several hours to overnight, protected from light.
-
-
Analysis:
-
Monitor for the development of a blue color, which indicates successful Cre-mediated recombination and functional β-galactosidase activity.
-
Quantify the results by counting the number of blue cells relative to the total number of cells in multiple fields of view under a microscope.
-
Section 3: Functional Assays for Peptide Cargo
The delivery of bioactive peptides, such as those that induce apoptosis, requires assays that measure the specific cellular process triggered by the peptide.
Key Functional Assay: Apoptosis Induction via Caspase-3/7 Activity
Many pro-apoptotic peptides function by activating the caspase cascade. A luminescent assay that measures the activity of key executioner caspases, Caspase-3 and Caspase-7, is a direct measure of the peptide's intended function.
Performance Data
| Cargo | Delivery Vehicle | Assay Type | Cell Line | Key Parameter | Result | Citation |
| Pro-apoptotic Peptide (CMR19-cR10) | (Arg)10 Co-treatment | Caspase-3/7 Activity | SJSA1 | % Apoptotic Cells | ~55% | [7] |
| Pro-apoptotic Peptide (CMR19-cR10) | (Arg)10 Co-treatment | Caspase-3/7 Activity | SJSA1 | Luminescence Fold Change | ~2.5-fold increase vs. peptide alone | [7] |
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay system.[8][9][10]
-
Assay Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat the cells with the (Arg)9-peptide cargo complex for the desired time to induce apoptosis. Include appropriate controls (untreated cells, cells treated with (Arg)9 alone, cells treated with peptide alone).
-
-
Assay Execution ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity and, therefore, the level of apoptosis induced by the functional cargo.
-
Conclusion
References
- 1. assaygenie.com [assaygenie.com]
- 2. Polyethylenimine nanoparticles as an efficient in vitro siRNA delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. siRNA-induced Gene Silencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. qiagen.com [qiagen.com]
- 5. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
Safety Operating Guide
Proper Disposal of (Arg)9 TFA: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of (Arg)9 TFA (Nona-L-arginine trifluoroacetate), a cell-penetrating peptide. While some safety data sheets may classify the peptide itself as non-hazardous, the trifluoroacetic acid (TFA) salt imparts corrosive and potentially toxic properties that necessitate careful waste management.[1][2] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, a thorough risk assessment should be completed. All personnel handling the compound must be trained on its potential hazards.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile.[3]
-
Eye Protection: Safety goggles or a face shield are mandatory.[3]
-
Lab Coat: A standard, buttoned lab coat should be worn at all times to protect from skin contact.[4]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its physical state (solid or liquid) and the presence of other hazardous materials. Never dispose of this compound or its solutions down the drain. [5]
Solid Waste Disposal
This category includes unused or expired lyophilized this compound powder, contaminated personal protective equipment (gloves, wipes), weigh boats, and empty vials.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof hazardous waste container.[3]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound".
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.[3]
Liquid Waste Disposal
This category includes solutions containing this compound, such as stock solutions, experimental buffers, and waste from high-performance liquid chromatography (HPLC).
-
Collection: Collect all liquid waste containing this compound in a compatible, clearly labeled, and leak-proof hazardous waste container. If organic solvents are present, use a container appropriate for solvent waste.[6]
-
Chemical Inactivation (Recommended): For aqueous solutions, chemical inactivation is a best practice to neutralize the biological activity of the peptide and the corrosivity (B1173158) of the TFA.
-
In a chemical fume hood, slowly add the liquid peptide waste to a 1 M solution of sodium hydroxide (B78521) (NaOH) or a 10% bleach solution.[3][6]
-
Allow a minimum contact time of 30 minutes to ensure inactivation.[6]
-
-
pH Neutralization: After inactivation, neutralize the pH of the solution to between 6.0 and 8.0 by adding a weak acid or base while monitoring with a pH meter.[3]
-
Labeling: The container should be labeled as "Hazardous Waste" with the full chemical name ("this compound, inactivated and neutralized") and a list of any other hazardous components.[3]
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
Contaminated Labware and Sharps Disposal
-
Sharps: Needles, syringes, and pipette tips that have come into contact with this compound should be placed immediately into a puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps".[6]
-
Glassware: Reusable glassware should be decontaminated by soaking in a 10% bleach solution for at least 30 minutes, followed by thorough washing with a laboratory-grade detergent and extensive rinsing with purified water.[6]
Data Presentation: Disposal Guidelines
| Waste Type | Collection Container | Treatment Protocol | Final Disposal Method |
| Solid Waste | Labeled, leak-proof hazardous waste container | None required before collection | Institutional hazardous waste program (incineration) |
| Aqueous Liquid Waste | Labeled, leak-proof hazardous waste container | Chemical inactivation (e.g., 10% bleach) followed by pH neutralization (pH 6.0-8.0) | Institutional hazardous waste program |
| Solvent-Based Waste | Labeled, compatible solvent waste container | Do not mix chlorinated and non-chlorinated solvents | Institutional hazardous waste program |
| Contaminated Sharps | Labeled, puncture-resistant sharps container | None required before collection | Institutional biohazardous/chemical waste stream |
Experimental Protocols: Chemical Inactivation of Aqueous Waste
The following protocol is a general method for the chemical inactivation of aqueous waste containing this compound.
-
Preparation: In a designated chemical fume hood, prepare a 10% bleach solution or a 1 M sodium hydroxide (NaOH) solution.
-
Addition of Waste: Slowly and carefully add the aqueous this compound waste to the inactivation solution in a suitable container.
-
Inactivation: Gently stir the mixture and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.[6]
-
Neutralization: Monitor the pH of the solution using a pH meter. Carefully add a weak acid (e.g., citric acid) or a weak base as needed to adjust the pH to a neutral range of 6.0-8.0.[3]
-
Collection: Transfer the neutralized waste to a clearly labeled hazardous waste container for disposal.
Mandatory Visualization: Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling (Arg)9 TFA
For Researchers, Scientists, and Drug Development Professionals: Your trusted source for laboratory safety and chemical handling information.
This guide provides immediate, essential safety and logistical information for handling Nona-arginine trifluoroacetate (B77799) ((Arg)9 TFA). Following these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound in its lyophilized powder form or in solution, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times. Should be equipped with side-shields to protect from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | An impervious lab coat should be worn to protect from spills. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized peptide at -20°C in a desiccated environment.[1]
-
Clearly label the storage location with the chemical name and any relevant hazard warnings.
Reconstitution of Lyophilized Peptide
-
Equilibration : Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation from forming inside the vial.[2]
-
Centrifugation : Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Solvent Addition : In a chemical fume hood, carefully open the vial and add the appropriate sterile solvent (e.g., sterile water, buffer) to the desired concentration.
-
Dissolution : Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause foaming and denaturation.[2]
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use vials for storage.[1]
Handling of Reconstituted Solution
-
Always handle reconstituted this compound solutions within a chemical fume hood.
-
Use calibrated pipettes with sterile tips for accurate measurement.
-
Keep vials containing the solution tightly sealed when not in use.
Spill Response
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate the spill area thoroughly.
Disposal Plan
Trifluoroacetic acid and its salts are considered hazardous waste and require proper disposal procedures to prevent environmental contamination.
-
Waste Segregation : All waste contaminated with this compound, including unused solutions, empty vials, and contaminated labware (e.g., pipette tips, gloves), must be segregated from general laboratory waste.[3]
-
Waste Container : Collect all this compound waste in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material such as glass or polyethylene (B3416737) and kept securely closed.[3]
-
Disposal Request : Once the waste container is full, follow your institution's guidelines for hazardous waste pickup and disposal. Do not dispose of this compound waste down the drain.
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data |
| Storage (Lyophilized) | -20°C | Stable for up to 36 months when stored in a desiccated environment.[1] |
| Storage (In Solution) | -20°C | Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles.[1] |
| Molecular Weight | - | Approximately 1537.7 g/mol .[4] |
Experimental Protocol: Reconstitution of this compound
This protocol outlines the general procedure for reconstituting lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Benchtop centrifuge
Procedure:
-
Remove the vial of lyophilized this compound from -20°C storage and allow it to equilibrate to room temperature on the benchtop for 15-20 minutes.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the vial.
-
Working in a chemical fume hood, carefully unseal the vial.
-
Using a calibrated micropipette, add the calculated volume of sterile solvent to the vial to achieve the desired stock solution concentration.
-
Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no remaining particulates.
-
If not for immediate use, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
